molecular formula C10H14O B087226 1-Methoxy-4-propylbenzene CAS No. 104-45-0

1-Methoxy-4-propylbenzene

Cat. No.: B087226
CAS No.: 104-45-0
M. Wt: 150.22 g/mol
InChI Key: KBHWKXNXTURZCD-UHFFFAOYSA-N
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Description

1-Methoxy-4-propylbenzene, also known as 4-N-propylanisole or 4-propylmethoxybenzene, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a sweet, anise, and fennel tasting compound that can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a member of methoxybenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-propylbenzene
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InChI

InChI=1S/C10H14O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHWKXNXTURZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0042325
Record name 4-Propylanisole
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Molecular Weight

150.22 g/mol
Source PubChem
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Physical Description

colourless to pale yellow liquid, Sweet herbaceous quite powerful aroma
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

212.00 to 213.00 °C. @ 760.00 mm Hg
Record name 1-Methoxy-4-propylbenzene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water, Miscible in oils, soluble (in ethanol)
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.940-0.943
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

104-45-0
Record name 4-Propylanisole
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Record name 4-Propylanisole
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Record name 4-Propylanisole
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Record name Benzene, 1-methoxy-4-propyl-
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Record name 4-Propylanisole
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Record name 4-PROPYLANISOLE
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Record name 1-Methoxy-4-propylbenzene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methoxy-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methoxy-4-propylbenzene, also known as 4-propylanisole or dihydroanethole. It is an aromatic ether with applications in the flavor and fragrance industry and serves as a versatile precursor in organic synthesis. This document details experimental protocols for the determination of its key properties, methods for its synthesis, and an analysis of its chemical reactivity. Spectroscopic data are presented with interpretations to aid in the identification and characterization of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, anise-like odor.[1] It belongs to the class of organic compounds known as phenylpropanes, which contain a phenylpropane moiety.[2]

Identification
IdentifierValue
IUPAC Name This compound
Synonyms 4-propylanisole, p-propylanisole, dihydroanethole
CAS Number 104-45-0[3]
Molecular Formula C₁₀H₁₄O[3]
Molecular Weight 150.22 g/mol [3]
InChI InChI=1S/C10H14O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3[3]
InChI Key KBHWKXNXTURZCD-UHFFFAOYSA-N[3]
SMILES CCCC1=CC=C(C=C1)OC
Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

PropertyValue
Melting Point -20 °C (estimated)
Boiling Point 215 °C[1]
Density 0.941 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.504[1]
Flash Point 87 °C (189 °F)
Solubility Very slightly soluble in water, soluble in alcohol and oils.[1]
logP 3.66[1]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point can be determined using a Thiele tube apparatus.

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is heated slowly and uniformly.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Determination of Density

The density can be determined using a pycnometer or a graduated cylinder and a balance.

Procedure (using a graduated cylinder):

  • An empty, dry 10 mL graduated cylinder is weighed on an analytical balance.

  • Exactly 10 mL of this compound is added to the graduated cylinder.

  • The graduated cylinder containing the liquid is reweighed.

  • The density is calculated by dividing the mass of the liquid by its volume (10 mL).

Determination of Refractive Index

The refractive index is measured using an Abbe refractometer.

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

  • A few drops of this compound are placed on the prism.

  • The prism is closed, and the light source is adjusted to illuminate the field of view.

  • The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Synthesis of this compound

This compound can be synthesized through several methods, including Friedel-Crafts acylation followed by reduction, and Williamson ether synthesis.

Friedel-Crafts Acylation of Anisole (B1667542) followed by Clemmensen Reduction

This two-step synthesis first introduces an acyl group to the anisole ring, which is then reduced to a propyl group.

Synthesis_Workflow Anisole Anisole Acylation Friedel-Crafts Acylation Anisole->Acylation PropanoylChloride Propanoyl Chloride AlCl₃ PropanoylChloride->Acylation Intermediate 4-Methoxypropiophenone Acylation->Intermediate Reduction Clemmensen Reduction (Zn(Hg), HCl) Intermediate->Reduction Product This compound Reduction->Product Reactivity_Pathway Start This compound Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Halogenation Halogenation (Br₂, FeBr₃) Start->Halogenation OrthoNitro 2-Nitro-1-methoxy-4-propylbenzene (minor product) Nitration->OrthoNitro ortho-attack ParaNitro 4-Nitro-1-methoxy-2-propylbenzene (major product) Nitration->ParaNitro para-attack OrthoHalo 2-Bromo-1-methoxy-4-propylbenzene (minor product) Halogenation->OrthoHalo ortho-attack ParaHalo 4-Bromo-1-methoxy-2-propylbenzene (major product) Halogenation->ParaHalo para-attack

References

In-Depth Technical Guide: p-Propylanisole (CAS No. 104-45-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Propylanisole, systematically known as 1-methoxy-4-propylbenzene, is an aromatic organic compound valued for its characteristic sweet, anise-fennel-like aroma with nuances of sassafras and herbs.[1][2] While it occurs naturally in plants and foods such as anise, capers, and katsuobushi (dried bonito), it is often synthesized to ensure consistent quality and purity for its primary applications.[1][2] Its main uses are as a fragrance and flavoring agent in cosmetics, personal care products, and various food and beverage items.[3] Additionally, its properties make it a useful chemical intermediate and solvent in organic synthesis.[3][4] This document provides a comprehensive technical overview of its chemical properties, synthesis, spectral data, and toxicological profile.

Common Synonyms: Dihydroanethole, 4-n-Propylanisole, Methyl p-propylphenyl ether, this compound.[5]

Physicochemical Properties

p-Propylanisole is a colorless to pale yellow oily liquid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 104-45-0[5]
Molecular Formula C₁₀H₁₄O[3]
Molecular Weight 150.22 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Odor Sweet, anise, sassafras-like, herbaceous[1]
Density 0.941 g/mL at 25 °C[6]
Boiling Point 215 °C[6]
Refractive Index n20/D 1.504[6]
Flash Point 90 °C (194 °F) - Closed Cup[6]
Solubility Soluble in ethanol (B145695) and most oils. Insoluble in glycerol (B35011) and propylene (B89431) glycol.[6]

Synthesis and Manufacturing

The primary industrial synthesis of p-propylanisole involves the catalytic hydrogenation of anethole, a closely related and abundant natural compound. This process selectively reduces the double bond of the propenyl group without affecting the aromatic ring or the methoxy (B1213986) group.

Experimental Protocol: Synthesis via Hydrogenation

Objective: To synthesize p-propylanisole by the selective hydrogenation of trans-anethole.

Materials:

  • trans-Anethole

  • Nickel catalyst (e.g., Raney Nickel)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Ethanol)

  • Pressurized reaction vessel (autoclave/hydrogenator)

Procedure:

  • The reaction vessel is charged with trans-anethole and a suitable solvent, such as ethanol.

  • A catalytic amount of a nickel catalyst is added to the mixture.

  • The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • The vessel is pressurized with hydrogen gas to the desired pressure.

  • The mixture is heated to a temperature range of 60–95 °C while being agitated or stirred to ensure efficient mixing.[6]

  • The reaction is monitored by measuring hydrogen uptake or by analytical techniques like Gas Chromatography (GC) to determine the consumption of the starting material.

  • Upon completion, the reactor is cooled, and the excess hydrogen pressure is safely vented.

  • The reaction mixture is filtered to remove the nickel catalyst.

  • The solvent is removed from the filtrate via distillation.

  • The resulting crude p-propylanisole is purified by fractional distillation under reduced pressure to yield the final product with high purity.

Synthesis_Workflow Synthesis Workflow of p-Propylanisole cluster_reactants Reactants cluster_conditions Reaction Conditions Anethole trans-Anethole Process Catalytic Hydrogenation Anethole->Process H2 Hydrogen Gas (H₂) H2->Process Catalyst Nickel Catalyst Catalyst->Process Temp 60-95 °C & Pressure Temp->Process Purification Filtration & Distillation Process->Purification Product p-Propylanisole Purification->Product

Synthesis Workflow of p-Propylanisole

Spectroscopic and Analytical Data

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of p-propylanisole shows a prominent molecular ion peak and a characteristic fragmentation pattern. The base peak results from the stable benzylic cation formed upon loss of an ethyl group.

m/zRelative Intensity (%)Proposed Fragment
150~18[M]⁺ (Molecular Ion)
121100[M - C₂H₅]⁺
91~10[C₇H₇]⁺
77~9[C₆H₅]⁺

Data sourced from NIST Mass Spectrometry Data Center.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H Stretch
2965 - 2850StrongAlkyl C-H Stretch (propyl & methoxy)
1612, 1514StrongAromatic C=C Stretch
1248StrongAryl-O (Ether) Asymmetric Stretch
1038StrongAryl-O (Ether) Symmetric Stretch
825Strongp-Disubstituted Benzene C-H Bend (out-of-plane)

Data sourced from NIST/EPA Gas-Phase Infrared Database.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive structural map of the molecule. The data presented below is consistent with the structure of this compound.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.10 d, J = 8.6 Hz 2H H-2, H-6 (Aromatic)
6.83 d, J = 8.6 Hz 2H H-3, H-5 (Aromatic)
3.79 s 3H -OCH₃ (Methoxy)
2.54 t, J = 7.6 Hz 2H H-7 (Ar-CH₂)
1.61 sext, J = 7.5 Hz 2H H-8 (-CH₂-)

| 0.93 | t, J = 7.4 Hz | 3H | H-9 (-CH₃) |

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
157.8 C-4 (C-O)
134.8 C-1 (C-Alkyl)
129.4 C-2, C-6
113.7 C-3, C-5
55.2 C-10 (-OCH₃)
37.4 C-7 (Ar-CH₂)
24.7 C-8 (-CH₂-)

| 13.9 | C-9 (-CH₃) |

NMR data interpreted from supporting information of a peer-reviewed publication.

Analytical Methods

Objective: To determine the purity of a p-propylanisole sample.

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[6]

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/splitless type, operated in split mode.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 240 °C.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Sample Preparation: Dilute the p-propylanisole sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample.

Data Analysis: Purity is determined by calculating the peak area percentage. The area of the p-propylanisole peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Biological Activity and Metabolism

p-Propylanisole is not primarily investigated for targeted pharmacological activity. Its biological relevance is mainly in the context of its metabolism and safety as a food additive and fragrance ingredient.

Human Metabolism

Studies in human volunteers using ¹⁴C-labeled p-propylanisole have elucidated its metabolic fate. After oral administration, the compound undergoes side-chain oxidation. The majority of the dose is eliminated in the urine and as ¹⁴CO₂ in expired air.

The principal urinary metabolites identified are:

  • 4-Methoxyhippuric acid (~12% of dose)

  • 1-(4'-methoxyphenyl)propan-2-ol (~8% of dose)

  • 1-(4'-methoxyphenyl)propan-1-ol (~2% of dose)

This indicates that the primary metabolic pathways involve oxidation of the propyl side-chain at the benzylic (C1) and C2 positions, followed by further oxidation and conjugation reactions leading to the formation of hippuric acid derivatives.

Metabolism_Pathway Metabolic Pathway of p-Propylanisole in Humans cluster_oxidation Side-Chain Oxidation pPA p-Propylanisole Met1 1-(4'-methoxyphenyl)propan-1-ol (~2% of dose) pPA->Met1 Oxidation at C1 Met2 1-(4'-methoxyphenyl)propan-2-ol (~8% of dose) pPA->Met2 Oxidation at C2 Met3 Further Oxidation & Conjugation Pathways Met1->Met3 Met2->Met3 FinalMet 4-Methoxyhippuric Acid (~12% of dose) Met3->FinalMet

Metabolic Pathway of p-Propylanisole in Humans

Toxicological Profile

The safety of p-propylanisole has been evaluated for its use in consumer products. Toxicological data, including read-across from structurally similar compounds like p-methylanisole, indicates a low order of acute toxicity and no significant concerns for genotoxicity, reproductive toxicity, or skin sensitization at current usage levels.

Acute Toxicity
TestSpeciesRouteValueReference(s)
LD₅₀RatOral4.4 g/kg[6]
LD₅₀MouseOral7.30 g/kg[6]
LD₅₀RabbitDermal> 5 g/kg[6]
Other Toxicological Endpoints
  • Genotoxicity: Based on data from the read-across analog p-methylanisole (CAS # 104-93-8), p-propylanisole is not expected to be genotoxic.

  • Repeated Dose and Reproductive Toxicity: A Margin of Exposure (MOE) greater than 100 was calculated for these endpoints, indicating no safety concerns.

  • Skin Sensitization: Data from read-across analog p-methylanisole shows no safety concerns for skin sensitization under the current declared levels of use.

Environmental Hazards

p-Propylanisole is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment (Hazard Code: N; Risk Phrase: R51/53).[6] Care should be taken to avoid its release into the environment.

References

An In-depth Technical Guide to Dihydroanethole: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroanethole, also known as 1-methoxy-4-propylbenzene, is an organic compound with applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis via the catalytic hydrogenation of anethole (B165797). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Identification

Dihydroanethole is an aromatic ether. Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a propyl group (-CH₂CH₂CH₃) at positions 1 and 4, respectively.

Synonyms: p-Propyl anisole, this compound, 4-Propylanisole.[1] IUPAC Name: this compound.[2] CAS Number: 104-45-0.[1] Molecular Formula: C₁₀H₁₄O.[1][3][4]

Below is a diagram representing the molecular structure of dihydroanethole.

Dihydroanethole_Structure Molecular Structure of Dihydroanethole C1 C C2 C C1->C2 C4 C O O C1->O C3 C C2->C3 C3->C4 C5 C C4->C5 CH2_propyl1 CH₂ C4->CH2_propyl1 C6 C C5->C6 C6->C1 CH3_methoxy CH₃ O->CH3_methoxy CH2_propyl2 CH₂ CH2_propyl1->CH2_propyl2 CH3_propyl CH₃ CH2_propyl2->CH3_propyl

Molecular Structure of Dihydroanethole

Physicochemical Properties

A summary of the key quantitative data for dihydroanethole is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 150.22 g/mol [4][5][6][7][8][9]
Appearance Colorless to pale yellow liquid[1][3][4]
Density 0.941 g/mL at 25 °C[3][8][9]
Boiling Point 212-215 °C[3][6][8][10]
Melting Point 45-46 °C[3]
Refractive Index 1.503-1.506 at 20 °C[1][3][10]
Flash Point 85-90 °C[1][3][10]
Solubility Insoluble in water; soluble in ethanol (B145695) and most non-volatile oils.[3][7]

Synthesis of Dihydroanethole

Dihydroanethole is industrially prepared by the catalytic hydrogenation of anethole.[4][11] This process involves the reduction of the propenyl group's double bond in anethole to a single bond, forming the propyl group of dihydroanethole.

Experimental Protocol: Catalytic Hydrogenation of Anethole

This section provides a detailed methodology for the synthesis of dihydroanethole from anethole.

Materials:

  • Anethole

  • Hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C)

  • Solvent (e.g., Ethanol or Methanol)

  • Hydrogen (H₂) gas

  • High-pressure autoclave or a suitable hydrogenation reactor

Procedure:

  • Reactor Setup: In a high-pressure autoclave, introduce the hydrogenation catalyst (e.g., 5% Pd/C, typically at a loading of 1-5% by weight relative to the anethole).

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the autoclave, followed by the anethole. The concentration of anethole in the solvent can be optimized but is typically in the range of 10-30% (w/v).

  • Purging: Seal the autoclave and purge the system with an inert gas, such as nitrogen, to remove any air. Subsequently, purge the system with hydrogen gas to ensure an oxygen-free environment.

  • Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure. Typical pressures for this type of hydrogenation range from 5 to 30 bar.

  • Heating and Reaction: Heat the reaction mixture to the desired temperature, generally between 80-100 °C, with efficient stirring to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitoring: Monitor the progress of the reaction by measuring the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases. The reaction time can vary from a few hours to 24 hours depending on the specific conditions.

  • Cooling and Depressurization: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst. The catalyst can often be recycled for subsequent reactions.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude dihydroanethole.

  • Purification: The crude product can be purified by vacuum distillation to yield high-purity dihydroanethole.

Logical Workflow: Synthesis of Dihydroanethole

The following diagram illustrates the experimental workflow for the synthesis of dihydroanethole from anethole.

Synthesis_Workflow Synthesis Workflow of Dihydroanethole cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_workup Workup & Purification Anethole Anethole Reactor Charge Autoclave Anethole->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor Catalyst Catalyst (e.g., 5% Pd/C) Catalyst->Reactor Purge Purge with N₂ and H₂ Reactor->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat and Stir Pressurize->Heat Cool Cool and Depressurize Heat->Cool Filter Filter to Remove Catalyst Cool->Filter Evaporate Solvent Evaporation Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure Dihydroanethole Distill->Product

Synthesis Workflow of Dihydroanethole

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct involvement of dihydroanethole in distinct biological signaling pathways. While its precursor, anethole, has been studied for various biological activities, including anti-cancer properties involving pathways like NF-κB and MAPKinases, these findings cannot be directly extrapolated to dihydroanethole without further investigation. Researchers are encouraged to explore the potential biological effects and mechanisms of action of dihydroanethole.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, weight, and key physicochemical properties of dihydroanethole. A comprehensive experimental protocol for its synthesis via the catalytic hydrogenation of anethole has also been presented, along with a visual representation of the synthesis workflow. While information on its direct interaction with biological signaling pathways is scarce, this document provides a solid foundation for researchers and professionals working with this compound.

References

Physical properties of 4-n-Propylanisole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-n-Propylanisole

This technical guide provides a comprehensive overview of the core physical properties of 4-n-propylanisole (also known as dihydroanethole or 1-methoxy-4-propylbenzene).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details key physical constants, standardized experimental protocols for their determination, and visual workflows to illustrate these methodologies.

Core Physical Properties

4-n-Propylanisole is a colorless to pale yellow liquid recognized for its sweet, herbaceous, and anise-like aroma.[1][3] It is utilized as a flavoring and fragrance agent and serves as a chemical intermediate in the synthesis of other organic compounds.[4][5][6]

The key physical and chemical properties of 4-n-propylanisole are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
CAS Number 104-45-0
Appearance Colorless to pale yellow liquid[1][3]
Odor Sweet, herbaceous, anise-type with a sassafras undertone[1][3]
Melting Point -47.1 °C to 46 °C (Note: Significant variation in reported values)[3][7][8][9]
Boiling Point 211.5 °C to 215 °C at 760 mmHg[1][3][4][7][9]
Density 0.9247 to 0.941 g/cm³ at 20-25 °C[3][4][7][8]
Refractive Index n20/D 1.502 to 1.506[1][3][5][6][7]
Solubility Slightly soluble in water; miscible in oils and soluble in ethanol[1][3][8]
Vapor Pressure 0.266 mmHg at 25 °C[3][7]

Experimental Protocols

The following sections detail the standard methodologies for determining the principal physical properties of 4-n-propylanisole.

Boiling Point Determination (Capillary Method)

This method is used to determine the temperature at which the vapor pressure of a liquid equals the external pressure.[10][11]

Methodology:

  • Sample Preparation: A small quantity (a few milliliters) of 4-n-propylanisole is placed into a small test tube or a fusion tube.[10][12]

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the test tube.[12][13]

  • Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This setup is then immersed in a heating bath (e.g., paraffin (B1166041) oil in a Thiele tube or an aluminum block heater) to ensure uniform heating.[12][14]

  • Heating and Observation: The apparatus is heated slowly and gently (approximately 1-2°C per minute as the boiling point is approached).[15] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12][14] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. The temperature is recorded at this point.

G A 1. Place 4-n-propylanisole in fusion tube B 2. Insert inverted, sealed capillary tube A->B C 3. Attach to thermometer and place in heating bath B->C D 4. Heat slowly and uniformly C->D E 5. Observe for rapid, continuous stream of bubbles D->E F 6. Record temperature E->F

Workflow for Boiling Point Determination
Melting Point Determination

While 4-n-propylanisole is a liquid at room temperature, determining the melting point is crucial for purity assessment of substances that are solid at standard conditions. The reported melting point has a wide and conflicting range, suggesting it may be solid well below room temperature.[8] The Thiele tube or a melting point apparatus is commonly used.[15]

Methodology:

  • Sample Preparation: A small amount of solidified 4-n-propylanisole is finely powdered. This powder is then packed tightly into a capillary tube sealed at one end.[16]

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating medium, such as a Mel-Temp apparatus or an oil bath in a Thiele tube.[17]

  • Heating: The sample is heated slowly and steadily, especially as the temperature approaches the expected melting point.[15]

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears (T1) to the temperature at which the entire solid has turned into a clear liquid (T2).[16][18] A pure substance typically has a sharp melting range of 0.5-1.0°C.[15]

G A 1. Pack powdered solid 4-n-propylanisole in capillary tube B 2. Place in melting point apparatus with thermometer A->B C 3. Heat bath slowly (1-2°C / min near MP) B->C D 4. Record T1: first liquid appears C->D Observe E 5. Record T2: all solid has melted C->E Observe F Result: Melting Range (T1-T2) D->F E->F

Workflow for Melting Point Determination
Density Measurement

Density is determined by measuring the mass of a known volume of the liquid.[19]

Methodology:

  • Weigh Empty Cylinder: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is accurately measured using an electronic balance.[19][20]

  • Measure Volume: A specific volume of 4-n-propylanisole (e.g., 10 mL) is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[19]

  • Weigh Filled Cylinder: The measuring cylinder containing the liquid is reweighed to get the combined mass.[21]

  • Calculation: The mass of the liquid is found by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V).[19] For higher accuracy, repeat the measurement multiple times and average the results.[19]

G A 1. Measure mass of empty, dry measuring cylinder (m1) B 2. Add a precise volume of 4-n-propylanisole (V) A->B C 3. Measure combined mass of cylinder and liquid (m2) B->C D 4. Calculate mass of liquid (m = m2 - m1) C->D E 5. Calculate Density (ρ = m / V) D->E

Workflow for Density Measurement
Refractive Index Measurement

The refractive index is a fundamental physical property that can be measured with high precision using a refractometer, such as the Abbe refractometer.[22]

Methodology:

  • Calibration: The refractometer is first calibrated. This is typically done using distilled water, for which the refractive index is well-known at a specific temperature.[22][23]

  • Sample Application: A few drops of 4-n-propylanisole are placed on the clean, dry surface of the measuring prism of the refractometer.[24]

  • Measurement: The prism is closed, and light from a monochromatic source is passed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered on the crosshairs.[22][24]

  • Reading: The refractive index value is then read directly from the instrument's scale. The temperature should be controlled and recorded, as refractive index is temperature-dependent.[22]

G A 1. Calibrate refractometer with distilled water B 2. Place 2-3 drops of 4-n-propylanisole on prism A->B C 3. Close prism and allow light to pass through B->C D 4. Adjust optics to focus boundary line on crosshairs C->D E 5. Read refractive index from the scale D->E

Workflow for Refractive Index Measurement
Solubility Determination

A qualitative and semi-quantitative assessment of solubility is performed to understand the compound's behavior in various solvents.

Methodology:

  • Solvent Selection: A range of solvents is used, typically starting with water and followed by organic solvents like ethanol (B145695), as well as acidic and basic solutions if relevant.[25]

  • Procedure: A small, measured amount of 4-n-propylanisole (e.g., 0.05 mL or 25 mg) is placed in a test tube.[25]

  • Titration and Observation: The solvent is added in small, incremental portions (e.g., 0.25 mL at a time). After each addition, the test tube is vigorously shaken.[25]

  • Classification: The solubility is observed and classified. A common threshold for solubility is dissolving approximately 30 mg of solute in 1 mL of solvent. The compound is classified as soluble, slightly soluble, or insoluble based on how much solute dissolves in a given volume of solvent.[26] For 4-n-propylanisole, it is expected to be slightly soluble in water and fully miscible with ethanol and oils.[3][8]

G A 1. Place known amount of 4-n-propylanisole in test tube B 2. Add solvent (e.g., water) in small, measured increments A->B C 3. Shake vigorously after each addition B->C D 4. Observe dissolution of the solute C->D E 5. Classify as soluble, slightly soluble, or insoluble D->E

Workflow for Solubility Determination

References

Spectroscopic Profile of 1-Methoxy-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methoxy-4-propylbenzene (also known as p-propylanisole or dihydroanethole). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for obtaining such data.

Introduction

This compound is an organic aromatic compound with the chemical formula C₁₀H₁₄O.[1] It belongs to the class of anisoles and phenylpropanes.[2][3] Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications, including chemical synthesis and drug development. This guide covers its characterization by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C-NMR and ¹H-NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
150100[M]⁺ (Molecular Ion)
12180[M - C₂H₅]⁺
10740[M - C₃H₇]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺ (Phenyl ion)

Data sourced from NIST Chemistry WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or through direct injection.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹³C-NMR Spectroscopy

Carbon-13 NMR provides information about the number and chemical environment of the carbon atoms in a molecule.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
157.58C-1 (quaternary, attached to OCH₃)
134.71C-4 (quaternary, attached to propyl)
129.24C-3 & C-5 (aromatic CH)
113.55C-2 & C-6 (aromatic CH)
55.12-OCH₃
37.42-CH₂- (propyl)
24.65-CH₂- (propyl)
13.80-CH₃ (propyl)
¹H-NMR Spectroscopy

Proton NMR provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule.

Table 3: ¹H-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
7.08d2H8.1Aromatic H (H-3 & H-5)
6.81d2H8.2Aromatic H (H-2 & H-6)
3.76s3H-OCH₃
2.51t2H7.6-CH₂- (propyl, benzylic)
1.71-1.46m2H-CH₂- (propyl)
0.92t3H7.3-CH₃ (propyl)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-50 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition:

    • ¹H-NMR: A standard one-pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C-NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3030 - 3000MediumAromatic C-H stretch
2959 - 2870StrongAliphatic C-H stretch (propyl group)
1612, 1513StrongAromatic C=C skeletal vibrations
1246StrongAsymmetric C-O-C stretch (aryl ether)
1038StrongSymmetric C-O-C stretch (aryl ether)
820Strongp-disubstituted benzene (B151609) C-H out-of-plane bend

Data is based on typical values for similar structures and may vary slightly based on experimental conditions.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is used to subtract the absorbance from the instrument and the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.

  • Data Acquisition: An infrared beam is passed through the sample. The detector measures the transmitted radiation, and the resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems like aromatic rings.

Table 5: UV-Vis Spectroscopic Data for this compound

λmax (nm) Solvent Assignment
~225Ethanol/MethanolPrimary band (π → π)
~275Ethanol/MethanolSecondary band (π → π)

Note: These are approximate values based on the UV spectra of similar aromatic compounds.[4][5] The exact λmax and molar absorptivity can vary with the solvent and concentration.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

  • Blank Measurement: A cuvette is filled with the pure solvent to be used as a blank. This is placed in the spectrophotometer to zero the instrument and record a baseline.[6]

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution. It is then placed in the sample holder of the spectrophotometer.

  • Data Acquisition: The instrument scans a range of UV and visible wavelengths (e.g., 200-400 nm), and the absorbance at each wavelength is recorded.

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Purification Purification Sample->Purification Pure_Sample Pure_Sample Purification->Pure_Sample MS Mass Spectrometry Pure_Sample->MS NMR NMR Spectroscopy Pure_Sample->NMR IR IR Spectroscopy Pure_Sample->IR UV_Vis UV-Vis Spectroscopy Pure_Sample->UV_Vis Structure_Elucidation Structure_Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Natural Sources of p-Propylmethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences of p-Propylmethoxybenzene (also known as 4-propylanisole or dihydroanethole), a methoxybenzene derivative with applications in the fragrance and flavor industries, and potential for further investigation in pharmaceutical research. This document details its natural sources, biosynthetic origins, and methodologies for its extraction and quantification, presented in a format tailored for scientific and research applications.

Natural Occurrences of p-Propylmethoxybenzene

p-Propylmethoxybenzene is a naturally occurring volatile organic compound found in a variety of plant species. Its presence contributes to the characteristic aroma of several essential oils and fruits. The compound has been identified in a range of botanical sources, with varying concentrations depending on the species, cultivar, geographical location, and extraction method.

Principal Natural Sources

While p-Propylmethoxybenzene is not as widespread as some other phenylpropanoids, it is a notable constituent in the essential oils and volatile profiles of several plants. Known natural sources include:

  • Mango (Mangifera indica): Various cultivars of mango have been reported to contain p-Propylmethoxybenzene as a minor volatile component, contributing to the fruit's complex aroma profile.[1]

  • Anise (Pimpinella anisum): Anise, known for its licorice-like flavor, contains anethole (B165797) as a major component, and its hydrogenated derivative, dihydroanethole (p-propylmethoxybenzene), can also be present.[2]

  • Fennel (Foeniculum vulgare): Similar to anise, fennel essential oil is rich in anethole, and p-propylmethoxybenzene can be found as a related compound.

  • Star Anise (Illicium verum): This spice is a primary source of anethole, and consequently, p-propylmethoxybenzene may be present in its essential oil.

  • Bonito Mushroom, Capers, and Egyptian Mint: These have also been cited as natural sources of p-Propylmethoxybenzene.[2]

Quantitative Data

Precise quantitative data for p-Propylmethoxybenzene across different natural sources is often variable and dependent on the analytical methods employed. The following table summarizes available data, highlighting the need for standardized quantification protocols for more accurate comparisons.

Natural SourcePlant PartConcentration/Relative AbundanceAnalytical MethodReference
Mangifera indica (Mango)Fruit Pulp/PeelReported as a volatile component; specific quantitative data varies significantly between cultivars.GC-MS, HS-SPME-GC-MS[3][4][5][6]
Pimpinella anisum (Anise)SeedOften found as a minor component alongside anethole.GC-MS[2]
Foeniculum vulgare (Fennel)SeedPresent in essential oil, typically at lower concentrations than anethole.GC-MS
Illicium verum (Star Anise)FruitMay be present in small quantities in the essential oil.GC-MS

Note: The lack of consistent quantitative data underscores the opportunity for further research in this area. The experimental protocols outlined in Section 3 provide a framework for obtaining such data.

Biosynthesis of p-Propylmethoxybenzene

The biosynthesis of p-Propylmethoxybenzene is rooted in the shikimate and phenylpropanoid pathways, central metabolic routes in plants for the production of aromatic compounds.

The biosynthesis begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine then enters the phenylpropanoid pathway. The key steps leading to p-Propylmethoxybenzene are believed to involve the reduction of the propenyl side chain of anethole or a related precursor, followed by or preceded by O-methylation of a hydroxyl group on the phenyl ring. The final step is catalyzed by an O-methyltransferase, an enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of the precursor molecule.[7]

Biosynthesis_of_p_Propylmethoxybenzene Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway L_Phenylalanine->Phenylpropanoid_Pathway p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylpropanoid_Pathway->p_Coumaroyl_CoA Anethole_Precursor Anethole/Dihydroanethole Precursor (e.g., p-coumaryl alcohol) p_Coumaroyl_CoA->Anethole_Precursor Anethole Anethole Anethole_Precursor->Anethole Series of enzymatic steps O_Methyltransferase O-Methyltransferase (OMT) Anethole_Precursor->O_Methyltransferase Reduction Reduction Anethole_Precursor->Reduction p_Propylmethoxybenzene p-Propylmethoxybenzene (Dihydroanethole) Anethole->p_Propylmethoxybenzene Reduction of propenyl side chain O_Methyltransferase->Anethole O-methylation Reduction->p_Propylmethoxybenzene

Biosynthetic pathway of p-Propylmethoxybenzene.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of p-Propylmethoxybenzene from plant materials.

Extraction of Volatile Compounds

Two primary methods are recommended for the extraction of volatile compounds like p-Propylmethoxybenzene from plant matrices: Steam Distillation for bulk essential oil extraction and Headspace Solid-Phase Microextraction (HS-SPME) for the analysis of volatile profiles from smaller samples.

This method is suitable for obtaining essential oils from a larger quantity of plant material.

Materials:

  • Fresh or dried plant material (e.g., mango peels, anise seeds)

  • Steam distillation apparatus (Clevenger-type)

  • Distilled water

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Sample Preparation: Grind the plant material to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Set up the Clevenger-type steam distillation apparatus. Place the ground plant material into the distillation flask and add distilled water until the material is fully submerged.

  • Distillation: Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile compounds.

  • Condensation: The steam and volatile compound mixture will be condensed in the condenser and collected in the collection tube of the Clevenger apparatus.

  • Separation: The essential oil, being less dense and immiscible with water, will form a layer on top of the hydrosol. Collect the oil layer using a separatory funnel.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed glass vial in a cool, dark place.

Steam_Distillation_Workflow Start Start: Plant Material Grinding Grinding Start->Grinding Distillation Steam Distillation Grinding->Distillation Condensation Condensation Distillation->Condensation Separation Separation of Oil and Hydrosol Condensation->Separation Drying Drying with Na2SO4 Separation->Drying Storage Storage of Essential Oil Drying->Storage End End: Purified Essential Oil Storage->End

Workflow for steam distillation.

HS-SPME is a solvent-free technique ideal for analyzing the volatile profile of a sample with high sensitivity.

Materials:

  • Fresh plant material (e.g., small pieces of mango pulp)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the fresh plant material into a headspace vial.

  • Incubation: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber to the volatile compounds for a defined period (e.g., 30 minutes).

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the GC column.

HS_SPME_Workflow Start Start: Fresh Plant Sample Vial Place in Headspace Vial Start->Vial Incubation Incubation and Equilibration Vial->Incubation Extraction SPME Fiber Extraction in Headspace Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Analysis GC-MS Analysis Desorption->Analysis End End: Chromatogram and Mass Spectra Analysis->End

Workflow for HS-SPME analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating p-propylmethoxybenzene.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A programmed temperature gradient is used to separate compounds with different boiling points. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Identification and Quantification:

  • Identification: The identification of p-Propylmethoxybenzene is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: For accurate quantification, an internal standard method is recommended. A known amount of an internal standard (a compound not naturally present in the sample) is added to the sample before extraction. A calibration curve is generated using a series of standard solutions of p-Propylmethoxybenzene with a constant concentration of the internal standard. The concentration of p-Propylmethoxybenzene in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Conclusion

p-Propylmethoxybenzene is a naturally occurring aromatic compound found in various plants, most notably in mangoes and anise-family spices. Its biosynthesis follows the well-established shikimate and phenylpropanoid pathways. This guide provides a framework for the extraction and quantitative analysis of p-Propylmethoxybenzene from natural sources, utilizing standard and robust analytical techniques. The detailed protocols and workflows are intended to support researchers and scientists in the fields of natural product chemistry, food science, and drug development in their efforts to further investigate the properties and applications of this compound. Further research is encouraged to expand the quantitative database of p-Propylmethoxybenzene in a wider range of natural sources and to fully elucidate the specific enzymatic steps in its biosynthesis.

References

A Technical Guide to 1-Methoxy-4-propylbenzene: Classification, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-4-propylbenzene, a member of the phenylpropane class of organic compounds. Phenylpropanes are characterized by a phenyl group attached to a three-carbon propane (B168953) chain and are precursors to a wide variety of natural products. This document details the chemical classification, physicochemical properties, and spectral data of this compound. Furthermore, it offers detailed experimental protocols for its synthesis via Friedel-Crafts alkylation and Williamson ether synthesis. While specific signaling pathways involving this compound are not extensively documented in current literature, the general metabolic pathway of phenylpropanoids is discussed. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as p-propylanisole or dihydroanethole, is an aromatic organic compound with the chemical formula C₁₀H₁₄O.[1][2] It is structurally classified as a phenylpropane, a class of compounds characterized by a six-carbon aromatic phenyl ring attached to a three-carbon propane backbone.[1][3] This compound and its structural relatives are found in various natural sources, including herbs and spices such as anise, fennel, and licorice, contributing to their characteristic aromas.[1][3] In addition to its use as a flavoring and fragrance agent, this compound serves as a versatile chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] Its potential as a biomarker for the consumption of certain foods is also an area of interest, though further research is required.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [4]
CAS Number 104-45-0[2]
Appearance Colorless to pale yellow liquid[5]
Odor Sweet, anise-like, herbaceous[4]
Boiling Point 212-213 °C at 760 mmHg[1]
Density 0.94 g/cm³ at 20 °CTCI Chemicals
Refractive Index 1.503 at 20 °CTCI Chemicals
Water Solubility 63.36 mg/L at 25 °C (estimated)[1]
LogP (Octanol/Water) 3.656 (estimated)[1]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
0.93t3H-CH₂CH₂CH₃
1.62sextet2H-CH₂CH₂ CH₃
2.54t2H-CH₂ CH₂CH₃
3.79s3H-OCH₃
6.83d2HAr-H (ortho to -OCH₃)
7.11d2HAr-H (ortho to -C₃H₇)
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
13.9-CH₂CH₂C H₃
24.8-CH₂C H₂CH₃
37.4-C H₂CH₂CH₃
55.2-OC H₃
113.7C -H (ortho to -OCH₃)
129.2C -H (ortho to -C₃H₇)
134.4C (ipso, attached to -C₃H₇)
157.9C (ipso, attached to -OCH₃)

Note: NMR data is predicted and compiled from typical values for similar structures.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 150. The fragmentation pattern is consistent with its structure, with major fragments observed at m/z 121 (loss of -C₂H₅) and 91 (tropylium ion).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[6]

Wavenumber (cm⁻¹) Vibrational Mode
3000-2850C-H stretching (alkyl)
1610, 1510C=C stretching (aromatic)
1245C-O-C stretching (asymmetric)
1040C-O-C stretching (symmetric)
820C-H out-of-plane bending (para-disubstituted)

Experimental Protocols for Synthesis

Two common methods for the synthesis of this compound are Friedel-Crafts alkylation of anisole (B1667542) and the Williamson ether synthesis from 4-propylphenol (B1200801).

Friedel-Crafts Alkylation of Anisole

This method involves the electrophilic aromatic substitution of anisole with a propyl halide in the presence of a Lewis acid catalyst.

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of anisole (1.0 eq) in anhydrous dichloromethane to the stirred suspension.

  • Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.

  • Transfer the mixture to a separatory funnel and add 1 M HCl. Shake and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Williamson Ether Synthesis

This synthesis involves the reaction of the sodium salt of 4-propylphenol with a methylating agent.

Materials:

  • 4-Propylphenol

  • Sodium hydroxide (B78521) (NaOH) or Sodium hydride (NaH)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Ethanol or Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-propylphenol (1.0 eq) in ethanol.

  • Carefully add sodium hydroxide (1.1 eq) in portions to the solution and stir until a clear solution of the sodium phenoxide is formed. If using sodium hydride, it should be added to a solution of 4-propylphenol in anhydrous THF at 0 °C.

  • To the resulting phenoxide solution, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to afford pure this compound.

Biological Context: Phenylpropanoid Pathway

While specific metabolic pathways for this compound are not well-documented, it belongs to the larger class of phenylpropanoids. The phenylpropanoid pathway is a major biosynthetic route in plants, responsible for the synthesis of thousands of compounds from the amino acid phenylalanine. This pathway leads to the formation of lignin, flavonoids, coumarins, and other important natural products.

The general workflow for the synthesis of this compound and its classification within the broader context of phenylpropanes can be visualized.

Synthesis_and_Classification cluster_synthesis Synthesis Routes cluster_classification Chemical Classification Anisole Anisole FC_Alkylation Friedel-Crafts Alkylation Anisole->FC_Alkylation PropylHalide Propyl Halide PropylHalide->FC_Alkylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->FC_Alkylation Product This compound FC_Alkylation->Product Propylphenol 4-Propylphenol Williamson Williamson Ether Synthesis Propylphenol->Williamson Base Base (e.g., NaOH) Base->Williamson MethylHalide Methyl Halide MethylHalide->Williamson Williamson->Product Phenylpropane Phenylpropane Product->Phenylpropane Methoxybenzene Methoxybenzene Product->Methoxybenzene PhenolEther Phenol Ether Product->PhenolEther

Caption: Synthesis and classification of this compound.

Conclusion

This compound is a significant member of the phenylpropane family with applications in the flavor and fragrance industries and potential for further use in synthetic chemistry. This guide has provided a detailed summary of its chemical and physical properties, spectral data for its characterization, and robust protocols for its synthesis. While its direct biological roles are an area for future research, its classification as a phenylpropane places it within a crucial class of naturally derived compounds. The information presented herein is intended to support researchers and professionals in their work with this versatile molecule.

References

An In-depth Technical Guide to C10H14O Ethers: Isomers, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prominent ether isomers with the chemical formula C10H14O. It details their nomenclature, physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, this guide explores the biological activities of anethole (B165797), a key isomer, and its interaction with cellular signaling pathways.

Isomer Identification and Nomenclature

Several ether isomers of C10H14O are of significant interest in research and industry. This guide focuses on four primary examples: butyl phenyl ether and its structural isomers (isobutyl and tert-butyl), and the naturally occurring compound, anethole.

IUPAC Name Synonyms CAS Number
Butoxybenzenen-Butyl phenyl ether, Phenyl butyl ether, 1-Phenoxybutane[1]1126-79-0[1]
(2-Methylpropoxy)benzeneIsobutyl phenyl ether, Isobutoxybenzene[2]1126-75-6[2]
(2-Methyl-2-propoxy)benzenetert-Butyl phenyl ether, t-Butoxybenzene, Phenyl tert-butyl ether6669-13-2
1-Methoxy-4-(1-propenyl)benzeneAnethole, trans-Anethole, Anise camphor, p-Propenylanisole[3]4180-23-8[3]

Quantitative Data Summary

The physicochemical and toxicological properties of these isomers are summarized below for comparative analysis.

Table 2.1: Physical and Chemical Properties
Property Butyl Phenyl Ether Isobutyl Phenyl Ether tert-Butyl Phenyl Ether trans-Anethole
Molecular Weight ( g/mol ) 150.22[1]150.22[2]150.22148.20[3]
Boiling Point (°C) 210.3[4]196[5]186-187234-237[3]
Melting Point (°C) -19[4]N/AN/A23[3]
Density (g/mL at 25°C) 0.935[4]0.919[5]N/A0.988
Refractive Index (n20/D) 1.497[4]N/AN/A1.559-1.562[3]
Flash Point (°C) 82[4]71.6[5]N/A90[3]
Table 2.2: Toxicological Data
Compound Test Route Species Dose
Butyl Phenyl EtherLD50OralMouse3200 mg/kg
Table 2.3: Spectroscopic Data
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Mass Spectrometry (m/z)
Butyl Phenyl Ether 7.31-7.24 (m, 2H), 6.96-6.88 (m, 3H), 3.96 (t, J=6.5 Hz, 2H), 1.78 (p, J=6.7 Hz, 2H), 1.50 (h, J=7.4 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H)159.2, 129.5, 120.7, 114.6, 67.7, 31.5, 19.4, 13.9150 (M+), 94 (base peak), 77, 41, 29[1]
Isobutyl Phenyl Ether 7.32-7.25 (m, 2H), 6.97-6.88 (m, 3H), 3.73 (d, J=6.6 Hz, 2H), 2.10 (hept, J=6.7 Hz, 1H), 1.05 (d, J=6.7 Hz, 6H)159.3, 129.5, 120.6, 114.6, 74.3, 28.5, 19.4150 (M+), 94, 57, 41
tert-Butyl Phenyl Ether 7.30-7.23 (m, 2H), 7.08-7.01 (m, 2H), 6.95-6.88 (m, 1H), 1.35 (s, 9H)156.9, 128.8, 123.6, 123.1, 78.1, 28.9150 (M+), 135, 94, 57 (base peak)[6]
trans-Anethole 7.32 (d, J=8.8 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H), 6.41 (d, J=15.7 Hz, 1H), 6.15 (dq, J=15.7, 6.6 Hz, 1H), 3.84 (s, 3H), 1.92 (dd, J=6.6, 1.4 Hz, 3H)[7]159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6, 18.9[7]148 (M+), 147, 133, 117, 105, 91, 77

Experimental Protocols

Synthesis of n-Butyl Phenyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of n-butyl phenyl ether from phenol (B47542) and n-butyl bromide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve phenol in ethanol.

  • Slowly add a solution of sodium hydroxide in ethanol to the flask to form sodium phenoxide.

  • Add n-butyl bromide to the reaction mixture.

  • Reflux the mixture for 1-2 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with 10% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation.

Synthesis of tert-Butyl Phenyl Ether

Due to steric hindrance, the Williamson ether synthesis is not suitable for preparing tert-butyl phenyl ether. An alternative method involves the reaction of a Grignard reagent with a perester.

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • tert-Butyl perbenzoate

  • Hydrochloric acid

  • Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a Grignard reagent (phenylmagnesium bromide) from magnesium and bromobenzene in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the Grignard solution in an ice bath and add a solution of tert-butyl perbenzoate in anhydrous ether dropwise.

  • Stir the reaction mixture and then pour it into a cold solution of hydrochloric acid.

  • Separate the ethereal layer and extract the aqueous layer with ether.

  • Combine the organic layers and wash with sodium hydroxide solution, then with water until neutral.

  • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Concentrate the solution and distill the product under reduced pressure.

Extraction and Purification of trans-Anethole from Star Anise

This protocol details the isolation of trans-anethole from star anise via steam distillation.

Materials:

  • Whole star anise pods

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Grind the star anise pods using a mortar and pestle.

  • Transfer the ground material to a round-bottom flask and add water.

  • Perform steam distillation, collecting the cloudy distillate.

  • Extract the distillate with diethyl ether.

  • Dry the ethereal layer with anhydrous magnesium sulfate.

  • Filter the solution and remove the diethyl ether using a rotary evaporator to obtain the essential oil rich in trans-anethole.

  • Further purification can be achieved by fractional distillation or chromatography.

Quantitative Analysis of Anethole by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of anethole.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column

Mobile Phase:

  • Methanol and water (e.g., 85:15 v/v)

Procedure:

  • Prepare standard solutions of anethole in the mobile phase at various concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Prepare the sample containing anethole and dilute it with the mobile phase.

  • Inject the sample solution into the HPLC system.

  • Monitor the elution at a specific wavelength (e.g., 259 nm).

  • Quantify the amount of anethole in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways of Anethole

Anethole has been shown to possess a range of biological activities, including anti-inflammatory, and antimicrobial effects. Its anti-inflammatory properties are, in part, mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anethole's Modulation of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes. Anethole has been demonstrated to inhibit this pathway, thereby reducing inflammation.

anethole_nfkb_pathway cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb ikb_p P-IκB ikb->ikb_p nucleus Nucleus nfkb->nucleus Translocation proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation gene_transcription Pro-inflammatory Gene Transcription anethole Anethole anethole->ikk Inhibits

Caption: Anethole's inhibitory effect on the NF-κB signaling pathway.

This guide serves as a foundational resource for professionals engaged in chemical and pharmaceutical research, providing essential data and methodologies for the study of C10H14O ethers.

References

The Discovery and Catalytic Hydrogenation of Dihydroanethole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis and Physicochemical Properties of a Key Aroma Compound

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of dihydroanethole, also known as p-propylanisole. Central to its history is the pioneering work of Paul Sabatier and Jean-Baptiste Senderens on catalytic hydrogenation. This document details the historical context of its first likely synthesis and presents a putative experimental protocol based on their groundbreaking methods. Furthermore, it summarizes the key physicochemical and toxicological data of dihydroanethole in structured tables for clarity and comparative analysis. Methodological workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development interested in the history and synthesis of this important aroma chemical.

Introduction

Dihydroanethole (p-propylanisole) is an aromatic organic compound valued for its characteristic sweet, anise-like, and herbaceous odor. It is utilized in the flavor and fragrance industries, finding application in a variety of consumer products. Unlike its unsaturated precursor, anethole (B165797), which is a major component of essential oils from anise and fennel, dihydroanethole is primarily produced synthetically. The history of its synthesis is intrinsically linked to the development of modern catalytic chemistry at the turn of the 20th century.

Historical Discovery and Key Contributors

The discovery of dihydroanethole is not marked by a singular, documented event but is rather an outcome of the broader exploration of catalytic hydrogenation. The foundational work in this field was conducted by French chemists Paul Sabatier and Jean-Baptiste Senderens . Their research into the use of finely divided metals, particularly nickel, as catalysts for the hydrogenation of unsaturated organic compounds earned Sabatier the Nobel Prize in Chemistry in 1912.[1]

While their extensive publications in journals such as Comptes Rendus de l'Académie des Sciences and Annales de Chimie et de Physique detail the hydrogenation of a wide array of unsaturated compounds, including olefins and aromatic rings, a specific paper dedicated solely to the hydrogenation of anethole is not readily apparent in initial surveys of their most cited works from the early 1900s.[2][3] However, given their systematic approach to hydrogenating various unsaturated hydrocarbons, it is highly probable that anethole was among the compounds they investigated. Their seminal 1905 publication in Annales de Chimie et de Physique provides a comprehensive account of their method, which would have been directly applicable to the synthesis of dihydroanethole from anethole.[2]

The industrial preparation of dihydroanethole continues to rely on the catalytic hydrogenation of anethole, a testament to the enduring impact of Sabatier and Senderens' work.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for dihydroanethole, compiled from various chemical and safety data sources.

Table 1: Physical and Chemical Properties of Dihydroanethole

PropertyValue
Molecular Formula C₁₀H₁₄O
Molar Mass 150.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 215 °C (lit.)
Density 0.941 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.504 (lit.)
Flash Point 85 °C
Solubility Soluble in ethanol (B145695) and most non-volatile oils; insoluble in glycerol (B35011) and propylene (B89431) glycol.

Table 2: Toxicological Data for Dihydroanethole

TestSpeciesRouteValue
LD₅₀RatOral4400 mg/kg
LD₅₀RabbitDermal>5000 mg/kg

Experimental Protocols: Synthesis of Dihydroanethole

While a specific, detailed historical protocol for the synthesis of dihydroanethole by Sabatier and Senderens is not available, a representative experimental procedure can be constructed based on their well-documented general method for the catalytic hydrogenation of unsaturated compounds.

Historical Synthesis: Catalytic Hydrogenation of Anethole (Putative Protocol based on Sabatier-Senderens Method)

This protocol is a representation of the method likely used in the early 20th century, following the work of Sabatier and Senderens.

Objective: To synthesize dihydroanethole by the catalytic hydrogenation of anethole using a reduced nickel catalyst.

Materials:

  • Anethole

  • Hydrogen gas

  • Nickel(II) oxide (NiO) or Nickel(II) nitrate (B79036) (Ni(NO₃)₂)

  • Apparatus for reduction of nickel catalyst (e.g., a hard glass tube in a tube furnace)

  • Apparatus for catalytic hydrogenation (e.g., a heated tube containing the catalyst through which the reactant vapor and hydrogen are passed)

  • Condenser and receiving flask

Methodology:

  • Catalyst Preparation:

    • Nickel(II) oxide or nitrate is placed in a hard glass tube.

    • The tube is heated in a furnace to approximately 300-350 °C.

    • A stream of pure, dry hydrogen gas is passed over the heated nickel salt to reduce it to finely divided, highly active nickel metal. This process is continued until no more water is evolved.

    • The catalyst is cooled to the reaction temperature under a current of hydrogen to prevent re-oxidation.

  • Hydrogenation of Anethole:

    • The prepared nickel catalyst is maintained at a temperature of approximately 150-200 °C.

    • A stream of hydrogen gas is passed through a vessel containing liquid anethole, gently warmed to ensure sufficient vapor pressure.

    • The mixed vapors of anethole and an excess of hydrogen are then passed over the heated nickel catalyst.

    • The reaction is exothermic, and the temperature of the catalyst may need to be controlled.

    • The vapors exiting the reaction tube are passed through a condenser.

    • The condensed liquid, consisting of dihydroanethole and any unreacted anethole, is collected in a receiving flask.

  • Purification:

    • The collected liquid is subjected to fractional distillation to separate the higher-boiling dihydroanethole from any lower-boiling impurities or unreacted starting material.

Visualizations

Logical Workflow for the Historical Synthesis of Dihydroanethole

G cluster_catalyst Catalyst Preparation cluster_hydrogenation Hydrogenation cluster_purification Purification NiO Nickel(II) Oxide Heat_cat Heating (300-350°C) NiO->Heat_cat H2_cat Hydrogen Gas H2_cat->Heat_cat Ni_cat Reduced Nickel Catalyst Heat_cat->Ni_cat Reaction Catalytic Reaction (150-200°C) Ni_cat->Reaction Anethole Anethole Vapor Anethole->Reaction H2_hydro Excess Hydrogen Gas H2_hydro->Reaction Vapors Product Vapors Reaction->Vapors Condensation Condensation Vapors->Condensation Distillation Fractional Distillation Condensation->Distillation DHA Dihydroanethole Distillation->DHA

Caption: Workflow for the historical synthesis of dihydroanethole.

Conceptual Relationship of Compounds

G Anethole Anethole (p-propenylanisole) Dihydroanethole Dihydroanethole (p-propylanisole) Anethole->Dihydroanethole Catalytic Hydrogenation (+H₂, Ni catalyst)

Caption: Synthesis of Dihydroanethole from Anethole.

Conclusion

The discovery and synthesis of dihydroanethole are a direct consequence of the foundational work on catalytic hydrogenation by Paul Sabatier and Jean-Baptiste Senderens. While not a naturally abundant compound, its synthesis from anethole is a straightforward application of their Nobel Prize-winning methodology. The physicochemical properties of dihydroanethole make it a stable and useful aroma chemical. This guide has provided a historical context, summarized its key properties, and outlined the likely experimental procedures for its original synthesis, offering a valuable resource for researchers and professionals in the chemical sciences.

References

Thermochemical Properties of 1-Methoxy-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-Methoxy-4-propylbenzene (also known as p-propylanisole or dihydroanethole), a compound of interest in various chemical and pharmaceutical research fields. This document summarizes key quantitative data, details relevant experimental protocols for their determination, and presents a logical workflow for acquiring such thermochemical properties.

Core Thermochemical Data

The following tables summarize the essential thermochemical properties of this compound. The data presented is primarily derived from computational methods, specifically the Joback method, as available on the Cheméo database, with boiling point information corroborated by the NIST WebBook.[1] It is important to note that while these computational methods provide valuable estimates, they should be supplemented with experimental data whenever possible for critical applications.

Table 1: Key Thermochemical Properties of this compound [1]

PropertyValueUnitSource
Standard Enthalpy of Formation (Gas, 298.15 K)-156.89kJ/molJoback Method
Standard Enthalpy of Vaporization43.20kJ/molJoback Method
Standard Enthalpy of Fusion16.50kJ/molJoback Method
Normal Boiling Point488.50 ± 0.50KNIST Webbook
Normal Melting Point263.63KJoback Method

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of this compound [1]

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Source
298.15295.94 (interpolated)Joback Method
482.28281.65Joback Method
516.34295.94Joback Method
550.41309.56Joback Method
584.47322.51Joback Method
618.53334.82Joback Method
652.59346.49Joback Method
686.66357.54Joback Method

Experimental Protocols for Thermochemical Data Determination

While specific experimental data for this compound is not extensively published, the following are detailed, standard methodologies for determining the key thermochemical properties of similar aromatic ether compounds.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically in a gelatin capsule or on a sample holder) is placed in the crucible of a bomb calorimeter.

  • Calorimeter Setup: The bomb is sealed and pressurized with an excess of pure oxygen (typically around 30 atm). A known volume of water is added to the calorimeter bucket, and the bomb is submerged. The entire assembly is placed in an insulated jacket to minimize heat exchange with the surroundings.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the bucket is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) at regular intervals before, during, and after combustion.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler or Dickinson method).

  • Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO₂, H₂O).

Enthalpy of Vaporization: Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature and applying the Clausius-Clapeyron equation.

Methodology:

  • Apparatus: A static or dynamic vapor pressure apparatus can be used. For a static measurement, the sample is placed in a thermostatted vessel connected to a pressure sensor.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air or volatile impurities.

  • Measurement: The temperature of the vessel is precisely controlled, and the corresponding vapor pressure is recorded once equilibrium is established. This is repeated at several different temperatures.

  • Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is generated.

  • Calculation: The enthalpy of vaporization (ΔHvap) is calculated from the slope of the ln P vs. 1/T plot, which is equal to -ΔHvap/R, where R is the ideal gas constant.

Enthalpy of Fusion and Melting Point: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for determining the enthalpy of fusion and the melting point of a substance.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. A peak is observed in the heat flow signal as the sample melts.

  • Data Analysis: The melting point is determined from the onset temperature or the peak temperature of the melting endotherm. The area under the melting peak is integrated to determine the total heat absorbed during fusion.

  • Calculation: The enthalpy of fusion (ΔHfus) is calculated by dividing the total heat absorbed by the mass of the sample.

Workflow for Thermochemical Data Determination

The following diagram illustrates a logical workflow for the experimental determination of the key thermochemical properties of a compound like this compound.

References

Solubility Profile of p-Propylanisole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-propylanisole (4-propylanisole), an aromatic ether with applications in the flavor and fragrance industries. Understanding its solubility is critical for its use in various formulations, chemical reactions, and purification processes. This document outlines the theoretical basis for its solubility, presents available and predicted solubility data, and details experimental protocols for precise solubility determination.

Core Concepts: Predicting Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which posits that compounds with similar polarities are more likely to be miscible. p-Propylanisole, with its molecular structure consisting of a benzene (B151609) ring substituted with a methoxy (B1213986) group and a propyl group, exhibits a predominantly nonpolar character. The presence of the ether oxygen introduces a slight polar moment, but the large hydrocarbon portion (the propyl group and the benzene ring) dictates its overall low polarity.

This molecular structure suggests that p-propylanisole will be readily soluble in nonpolar and weakly polar aprotic solvents, where interactions are dominated by London dispersion forces. Its solubility is expected to decrease in more polar solvents, particularly protic solvents capable of hydrogen bonding, due to the energy required to disrupt the strong intermolecular forces of the solvent.

Solubility Data

Direct quantitative solubility data for p-propylanisole in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and the known solubility of analogous compounds like anisole (B1667542) and anethole, a qualitative and predictive solubility profile can be constructed.

Table 1: Qualitative and Predicted Solubility of p-Propylanisole in Common Organic Solvents

Solvent CategoryCommon SolventsPredicted Solubility of p-PropylanisoleRationale/Supporting Data for Analogs
Non-Polar Aprotic Hexane, Toluene, BenzeneVery Soluble / Misciblep-Propylanisole's nonpolar nature suggests high compatibility with these solvents[1]. Anisole is soluble in benzene[2]. Anethole is soluble in benzene[3].
Weakly Polar Aprotic Diethyl Ether, ChloroformVery Soluble / MiscibleAnisole is soluble in ether and chloroform[2]. Anethole is miscible with ether[4].
Polar Aprotic Acetone, Ethyl AcetateSolubleAnisole is soluble in acetone[5]. p-Propylanisole is described as slightly soluble in ethyl acetate[1]. Anethole is soluble in acetone[6].
Polar Protic Ethanol, MethanolSolublep-Propylanisole is described as soluble in ethanol[7]. Anethole is soluble in 90% ethanol[8]. Anisole is soluble in ethanol[9].
Highly Polar Protic WaterInsoluble / Very Slightly Solublep-Propylanisole is described as insoluble or slightly soluble in water[1][10]. Anisole has low water solubility (~0.01 g/100 mL)[2].
Other Mineral OilsSolublep-Propylanisole is reported to be soluble in most non-volatile oils and mineral oils[7].
Glycerol (B35011), Propylene (B89431) GlycolInsolublep-Propylanisole is reported to be insoluble in glycerol and propylene glycol[7]. Anethole is poorly soluble in propylene glycol and glycerin[6].

Note: "Soluble" indicates that a significant amount of solute will dissolve, while "Miscible" implies solubility in all proportions. The predictions are based on the principle of "like dissolves like" and qualitative statements found in the cited literature.

Experimental Protocol: Determination of Solubility

For applications requiring precise solubility values, experimental determination is necessary. The following protocol describes the widely used isothermal "shake-flask" method coupled with gravimetric analysis, a reliable technique for determining the solubility of a liquid solute in a solvent.

Materials and Equipment
  • p-Propylanisole (solute)

  • Selected organic solvents

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Thermostatic shaker or water bath

  • Micropipettes

  • Syringe filters (PTFE, appropriate pore size)

  • Evaporating dishes or pre-weighed vials

  • Drying oven or vacuum desiccator

Procedure
  • Preparation of Saturated Solution: a. Add an excess amount of p-propylanisole to a known volume or mass of the selected solvent in a glass vial. The presence of a distinct second phase of undissolved p-propylanisole is necessary to ensure saturation. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). d. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Analysis: a. After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow for complete phase separation. b. Carefully withdraw a known volume of the supernatant (the solvent phase saturated with p-propylanisole) using a micropipette or syringe. To avoid disturbing the undissolved solute, it is advisable to use a syringe fitted with a filter. c. Transfer the collected aliquot into a pre-weighed, labeled evaporating dish or vial. d. Record the exact mass of the aliquot and the dish/vial.

  • Gravimetric Determination: a. Place the evaporating dish/vial containing the aliquot in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of p-propylanisole. Alternatively, a vacuum desiccator can be used for more volatile solvents. b. Continue the evaporation process until all the solvent has been removed and a constant mass of the residual p-propylanisole is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance. c. Record the final mass of the dish/vial with the dried p-propylanisole.

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

  • Mass of dissolved p-propylanisole (m_solute):

    • m_solute = (Mass of dish + dried p-propylanisole) - (Mass of empty dish)

  • Mass of the solvent in the aliquot (m_solvent):

    • m_solvent = (Mass of dish + aliquot) - (Mass of dish + dried p-propylanisole)

  • Volume of the solvent in the aliquot (V_solvent):

    • V_solvent = m_solvent / ρ_solvent (where ρ_solvent is the density of the solvent at the experimental temperature)

  • Solubility ( g/100 mL):

    • Solubility = (m_solute / V_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of p-propylanisole solubility using the shake-flask and gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess p-propylanisole to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow phases to settle equilibrate->settle sample Withdraw a known volume of the supernatant settle->sample weigh_aliquot Weigh the aliquot sample->weigh_aliquot evaporate Evaporate the solvent weigh_aliquot->evaporate weigh_residue Weigh the residue (p-propylanisole) evaporate->weigh_residue calculate Calculate solubility (e.g., g/100 mL) weigh_residue->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide: Health and Safety of 1-Methoxy-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1-Methoxy-4-propylbenzene (also known as p-propylanisole or dihydroanethole), a compound used as a flavoring agent and in fragrances. The information is compiled for professionals in research, scientific, and drug development fields who may handle or utilize this chemical.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sweet, herbaceous, and anise-like odor.[1][2] It is a member of the methoxybenzene family.[1]

PropertyValueSource
CAS Number 104-45-0[1]
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Boiling Point 215 °C[3]
Flash Point 90 °C (194 °F) - closed cup[4]
Specific Gravity 0.940 - 0.943 @ 25 °C[2]
Refractive Index 1.503 - 1.506 @ 20 °C[2]
Solubility Slightly soluble in water; soluble in ethanol, acetone, and benzene.[2]

Toxicological Data

The toxicological profile of this compound suggests a low level of acute toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5]

EndpointSpeciesRouteValueSource
Acute Oral LD₅₀ RatOral4400 mg/kg[6]
Acute Oral LD₅₀ Not specifiedOral> 5000 mg/kg
Acute Oral Toxicity Experimental Protocol (General Guideline)

While specific study reports with detailed protocols for this compound are not publicly available, the general methodology for determining acute oral toxicity (LD₅₀) is outlined in guidelines such as the now-deleted OECD Test Guideline 401 and its modern alternatives (OECD 420, 423, 425).[7][8][9][10]

A typical acute oral toxicity study would involve the following steps:

  • Test Animals: Usually rats, one sex (typically female) is used.[10]

  • Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[7] The substance is typically given by gavage.[7]

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[7] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

  • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[7]

  • LD₅₀ Calculation: The LD₅₀ is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[7]

cluster_protocol Acute Oral Toxicity Testing Workflow (General) Dose group selection Dose group selection Substance administration (oral gavage) Substance administration (oral gavage) Dose group selection->Substance administration (oral gavage) Observation period (e.g., 14 days) Observation period (e.g., 14 days) Substance administration (oral gavage)->Observation period (e.g., 14 days) Record mortality and clinical signs Record mortality and clinical signs Observation period (e.g., 14 days)->Record mortality and clinical signs Gross necropsy Gross necropsy Record mortality and clinical signs->Gross necropsy LD50 calculation LD50 calculation Gross necropsy->LD50 calculation cluster_protocol Dermal Irritation Testing Workflow (OECD 404) Test substance application (0.5 mL) Test substance application (0.5 mL) 4-hour exposure (semi-occlusive dressing) 4-hour exposure (semi-occlusive dressing) Test substance application (0.5 mL)->4-hour exposure (semi-occlusive dressing) Patch removal Patch removal 4-hour exposure (semi-occlusive dressing)->Patch removal Observation (1, 24, 48, 72 hours) Observation (1, 24, 48, 72 hours) Patch removal->Observation (1, 24, 48, 72 hours) Scoring of erythema and edema Scoring of erythema and edema Observation (1, 24, 48, 72 hours)->Scoring of erythema and edema Final classification Final classification Scoring of erythema and edema->Final classification cluster_metabolism Metabolic Pathway of this compound This compound This compound Side-chain oxidation Side-chain oxidation This compound->Side-chain oxidation 4-methoxyhippuric acid 4-methoxyhippuric acid Side-chain oxidation->4-methoxyhippuric acid 1-(4'-methoxyphenyl)propan-1-ol 1-(4'-methoxyphenyl)propan-1-ol Side-chain oxidation->1-(4'-methoxyphenyl)propan-1-ol 1-(4'-methoxyphenyl)propan-2-ol 1-(4'-methoxyphenyl)propan-2-ol Side-chain oxidation->1-(4'-methoxyphenyl)propan-2-ol cluster_first_aid First Aid Procedures Inhalation Inhalation Move to fresh air. Move to fresh air. Inhalation->Move to fresh air. Skin Contact Skin Contact Remove contaminated clothing. Wash with soap and water. Remove contaminated clothing. Wash with soap and water. Skin Contact->Remove contaminated clothing. Wash with soap and water. Eye Contact Eye Contact Rinse with water for several minutes. Seek medical advice if irritation persists. Rinse with water for several minutes. Seek medical advice if irritation persists. Eye Contact->Rinse with water for several minutes. Seek medical advice if irritation persists. Ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical attention. Rinse mouth. Do NOT induce vomiting. Seek medical attention. Ingestion->Rinse mouth. Do NOT induce vomiting. Seek medical attention.

References

An In-depth Technical Guide to 1-Methoxy-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methoxy-4-propylbenzene, also known by synonyms such as p-propylanisole and dihydroanethole, is an organic aromatic compound with the chemical formula C₁₀H₁₄O.[1][2] It is structurally characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a propyl group (-CH₂CH₂CH₃) at the para position.[1] This compound belongs to the class of phenylpropanes and is found naturally in herbs and spices like aniseed and fennel, contributing to their characteristic sweet, anise-like flavor.[1][3] Its primary applications are in the flavor and fragrance industries, but it also serves as a valuable chemical intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Despite its uses, a comprehensive literature review reveals that dedicated research on this compound itself is somewhat limited, though studies on related methoxybenzene derivatives provide insight into its potential biological activities.[1][4]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, application, and synthesis.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-propylanisole, p-propylanisole, dihydroanethole[1][5]
CAS Number 104-45-0[1]
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Sweet, anise-like, fennel-like, herbaceous[1][2]
Boiling Point 212.00 to 213.00 °C @ 760.00 mm Hg[2][6]
Water Solubility 63.36 mg/L @ 25 °C (estimated)[6]
logP (Octanol/Water) 3.71 (ALOGPS), 3.22 (ChemAxon)[3]
Solubility Slightly soluble in water; miscible in oils; soluble in ethanol[1]

Synthesis and Experimental Protocols

Several methods are established for the synthesis of this compound. The most common approaches involve the alkylation of anisole (B1667542).

Key Synthesis Methods
  • Alkylation of Anisole : This reaction involves treating anisole (methoxybenzene) with propyl bromide in the presence of a base like sodium hydride or potassium carbonate.[1]

  • Friedel-Crafts Alkylation : A classic method where anisole is reacted with propyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Detailed Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts alkylation.

Materials:

  • Anisole

  • Propyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup : A clean, dry round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is protected from atmospheric moisture using drying tubes.

  • Reaction Mixture : Anhydrous aluminum chloride is suspended in the anhydrous solvent within the flask and cooled in an ice bath.

  • Addition of Reactants : A solution of anisole and propyl chloride in the same solvent is added dropwise from the dropping funnel to the stirred AlCl₃ suspension. The temperature is maintained near 0-5 °C during the addition.

  • Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Quenching : The reaction is carefully quenched by pouring the mixture over crushed ice, followed by the slow addition of dilute HCl to decompose the aluminum chloride complex.

  • Workup : The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification : The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

G General Workflow for Friedel-Crafts Alkylation Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Assemble dry glassware (flask, condenser, funnel) mix 2. Suspend AlCl₃ in anhydrous solvent prep->mix add 3. Add anisole & propyl chloride solution dropwise at 0-5 °C mix->add react 4. Stir at room temperature for several hours add->react quench 5. Quench with ice and dilute HCl react->quench separate 6. Separate and wash organic layer quench->separate dry 7. Dry with MgSO₄ and evaporate solvent separate->dry purify 8. Purify by vacuum distillation dry->purify product Pure this compound purify->product

A generalized workflow for the synthesis of this compound.

Biological Activities and Applications in Drug Development

While direct pharmacological data on this compound is sparse, its structural motif is a key component in various biologically active molecules.[1] Its derivatives have shown significant potential in medicinal chemistry.

Role as a Chemical Intermediate

The methoxy-substituted benzene ring in this compound provides specific electronic properties that are advantageous for synthesizing complex molecules.[1]

  • Polo-like kinase 1 (Plk1) Inhibitors : Derivatives have been developed as potent inhibitors of Plk1, a key regulator of cell division, making it a target for anticancer therapies. The para-methoxy substitution pattern is often associated with enhanced potency.[1]

  • Heterocyclic Scaffolds : It serves as a building block for triazoloquinazoline scaffolds. The electron-rich aromatic system, activated by the methoxy group, facilitates regioselective electrophilic aromatic substitution, leading to predictable product formation.[1]

  • Spirocyclic Compounds : The unique electronic environment created by the methoxy and propyl groups facilitates the nucleophilic attack and ring-closure reactions necessary for synthesizing spiro-isobenzofuran and spiro[benzo[g]indole-2,1'-isobenzofuran] derivatives.[1]

Potential Biological Activities of Methoxybenzene Derivatives

Research on structurally related methoxybenzene compounds indicates a range of biological activities, suggesting potential avenues for future investigation of this compound.[4]

Biological ActivityTarget Organism/Cell LineKey Findings (for related compounds)Reference
Antimicrobial Salmonella typhi, Staphylococcus aureusMethoxybenzene derivatives show inhibitory effects, with MIC values ranging from 32 to 128 µg/mL.[4]
Anticancer Various cancer cell linesAssessed using MTT assay to determine cell viability after treatment.[4]
Antioxidant -Methoxybenzene derivatives are explored for their ability to scavenge free radicals.[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is frequently used to screen compounds for potential anticancer activity.[4]

Procedure:

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for attachment.

  • Compound Treatment : The cells are treated with various concentrations of the test compound (e.g., a derivative of this compound) and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization : Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. A solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

G MTT Assay Experimental Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with test compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance at ~570 nm E->F

A simplified workflow of the MTT assay for assessing cell viability.

Signaling Pathways

The anticancer potential of this compound derivatives, particularly as Plk1 inhibitors, highlights their interaction with critical cellular signaling pathways that regulate the cell cycle.

G Inhibition of Plk1 Signaling Pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Mitotic Entry Plk1 Polo-like Kinase 1 (Plk1) Plk1->G2 Promotes Apoptosis Cell Cycle Arrest & Apoptosis Plk1->Apoptosis Inhibition leads to Inhibitor This compound Derivative Inhibitor->Plk1

References

Unveiling the Bioactive Potential of 1-Methoxy-4-propylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA – December 22, 2025 – 1-Methoxy-4-propylbenzene, a naturally occurring phenylpropanoid also known as trans-anethole, has emerged as a compound of significant interest to the scientific community.[1][2] Predominantly found in the essential oils of anise, fennel, and star anise, this aromatic compound is not only a staple in the food and fragrance industries but also exhibits a wide spectrum of biological activities, positioning it as a promising candidate for therapeutic development.[2][3] This technical guide provides an in-depth overview of the biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers, scientists, and drug development professionals in their exploratory efforts.

Diverse Pharmacological Profile

This compound has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and insecticidal properties.[1][2][4] Its therapeutic potential is underscored by its relatively low toxicity, particularly when compared to its cis-isomer, which is estimated to be 15-38 times more toxic.[4]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The compound's anti-inflammatory action is partly attributed to its ability to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[3][5][6][7] Studies have shown that trans-anethole can block the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and subsequent transcription of inflammatory genes.[7]

Antioxidant Properties

This compound exhibits notable antioxidant activity, contributing to its protective effects against cellular damage induced by oxidative stress.[8][9] Its antioxidant capacity is attributed to its ability to scavenge free radicals.[8] Furthermore, trans-anethole has been shown to modulate phase I and phase II xenobiotic-metabolizing enzymes and activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[9][10]

Antimicrobial Effects

The compound has demonstrated moderate antibacterial and antifungal activity against a variety of pathogens.[3][4] The primary antimicrobial mechanism is believed to be the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.[4]

Enzymatic Inhibition

Research has also highlighted the potential of this compound and its derivatives as enzyme inhibitors. For instance, essential oil rich in trans-anethole has shown inhibitory effects on collagenase and α-glucosidase.[11] This suggests its potential application in areas such as skin aging and metabolic disorders.

Quantitative Biological Data

To facilitate comparative analysis, the following tables summarize the quantitative data on the biological activities of this compound (trans-anethole) and related compounds.

Table 1: Anti-inflammatory Activity of trans-Anethole

Experimental ModelSpeciesDoseKey FindingsReference
Carrageenan-induced paw edemaRat1 mg/kg (oral)42% inhibition of edema, 58% inhibition of vascular permeability[1]
Lipopolysaccharide (LPS)-induced periodontitisRat50 mg/kg (intraperitoneal)Significant decrease in plasma TNF-α and IL-1β levels[1]
Chronic Obstructive Pulmonary Disease (COPD) modelMouse125 mg/kg (oral)Reduction in serum TNF-α and IL-6, amelioration of lung inflammation[1]
Myocardial Ischemia-Reperfusion InjuryRat50, 100, 200 mg/kgDecreased cardiac TNF-α content[1]
Acetic Acid-Induced WrithingMouse62.5, 125, 250, 500 mg/kg (p.o.)Significant antinociceptive effect[5]
Formalin Test (second phase)Mouse125, 250 mg/kg (p.o.)Significant antinociceptive effect[5]

Table 2: Antioxidant Activity of trans-Anethole Rich Essential Oil

AssayIC50 ValueReference
DPPH radical scavenging18.48 mg/mL[11]
ABTS radical scavenging3.97 mg/mL[11]

Table 3: Antimicrobial Activity of Aniseed Essential Oil (rich in trans-Anethole)

MicroorganismMIC ValueReference
Escherichia coli0.5%[3]
Staphylococcus aureus0.25%[3]
Salmonella typhimurium2.0%[3]
Candida albicans0.5%[3]
Candida albicans6.63 mg/mL[11]

Table 4: Enzyme Inhibitory Activity of trans-Anethole Rich Essential Oil

EnzymeIC50 ValueReference
Collagenase0.059 mg/mL[11]
α-Glucosidase0.677 mg/mL[11]

Detailed Experimental Protocols

For researchers seeking to investigate the biological activities of this compound, the following are detailed protocols for key experiments.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound (trans-anethole)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, this compound treated (various doses), and positive control.

  • Administer this compound or vehicle orally 1 hour before carrageenan injection.[1]

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[1]

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[1][12]

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[1][12]

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.[1]

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ascorbic acid)

Procedure:

  • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[13]

  • Prepare various concentrations of this compound and the positive control in the same solvent.

  • In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

  • Add an equal volume of the DPPH working solution to initiate the reaction.[1]

  • Incubate the mixture in the dark at room temperature for 30 minutes.[1][14]

  • Measure the absorbance at 517 nm.[1][14]

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.[13]

  • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Anethole This compound (trans-anethole) Anethole->IKK Inhibits NFkB_IkBa NF-κB/IκBα Complex IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB IkBa_p->NFkB IκBα Degradation Releases NF-κB NFkB_IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes Induces Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare this compound and Standard dilutions Mix Mix Sample/Standard with DPPH solution Compound_Prep->Mix DPPH_Prep Prepare 0.1 mM DPPH solution DPPH_Prep->Mix Incubate Incubate in dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate

References

Methodological & Application

Synthesis of 1-Methoxy-4-propylbenzene from Anisole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-methoxy-4-propylbenzene from anisole (B1667542), a common transformation in organic synthesis with applications in the preparation of fine chemicals and pharmaceutical intermediates. The synthesis is a two-step process involving an initial Friedel-Crafts acylation of anisole with propionyl chloride to yield 4-methoxypropiophenone, followed by the reduction of the ketone to the desired alkylbenzene. Two effective reduction methods, the Clemmensen and Wolff-Kishner reductions, are presented, offering flexibility based on substrate sensitivity and reaction conditions. Detailed experimental protocols, safety precautions, and quantitative data are provided to ensure reproducible and safe execution.

Introduction

This compound, also known as p-propylanisole, is an organic compound with applications in various fields, including the synthesis of more complex molecules. The preparation of this compound from the readily available starting material, anisole, is a classic example of electrophilic aromatic substitution followed by a reduction. The methoxy (B1213986) group of anisole is an ortho, para-directing activator, leading primarily to the para-substituted product in the Friedel-Crafts acylation step due to steric hindrance at the ortho position. The subsequent reduction of the ketone functionality can be achieved under either acidic (Clemmensen) or basic (Wolff-Kishner) conditions, providing versatile synthetic routes.

Synthetic Pathway

The overall synthetic scheme is presented below. Anisole is first acylated with propionyl chloride in the presence of a Lewis acid catalyst to form 4-methoxypropiophenone. This intermediate is then reduced to afford the final product, this compound.

Synthesis_Pathway Anisole Anisole Intermediate 4-Methoxypropiophenone Anisole->Intermediate Friedel-Crafts Acylation PropionylChloride Propionyl Chloride PropionylChloride->Intermediate LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Intermediate Reduction Reduction Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct Clemmensen or Wolff-Kishner

Caption: Synthetic pathway for this compound.

Data Presentation

Table 1: Reagent and Product Properties
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
AnisoleC₇H₈O108.14154-37
Propionyl ChlorideC₃H₅ClO92.5280-94
Aluminum ChlorideAlCl₃133.34180 (sublimes)192.6
4-MethoxypropiophenoneC₁₀H₁₂O₂164.20273-27527-29
This compoundC₁₀H₁₄O150.22211.5[1]-
Table 2: Reaction Conditions and Yields
StepReactionCatalyst/ReagentsSolventTypical Yield
1Friedel-Crafts AcylationAlCl₃Dichloromethane (B109758)~85% (representative)[2]
2aClemmensen ReductionZn(Hg), conc. HClToluene (B28343), Water82-84% (representative)[3]
2bWolff-Kishner ReductionHydrazine (B178648) hydrate (B1144303), KOHDiethylene glycolup to 95% (representative)

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Anisole to 4-Methoxypropiophenone

This protocol is adapted from established procedures for Friedel-Crafts acylations.[4]

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 eq).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of anisole (1.0 eq) and propionyl chloride (1.05 eq) in anhydrous dichloromethane.

  • Add the anisole/propionyl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-methoxypropiophenone.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Safety Precautions:

  • Anhydrous aluminum chloride reacts violently with water and is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Propionyl chloride is a corrosive and lachrymatory liquid. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Step 2a: Clemmensen Reduction of 4-Methoxypropiophenone

This protocol is a general procedure for the Clemmensen reduction of aryl ketones.[3][5]

Materials:

  • 4-Methoxypropiophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask, place the zinc amalgam, water, and concentrated HCl.

  • Add a solution of 4-methoxypropiophenone in toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer and wash the aqueous layer with toluene.

  • Combine the organic layers and wash with water, NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Safety Precautions:

  • Mercury and its compounds are highly toxic. Handle zinc amalgam with extreme care and dispose of waste properly.

  • Concentrated hydrochloric acid is highly corrosive. Work in a fume hood and wear appropriate PPE.

  • The reaction generates hydrogen gas, which is flammable. Ensure proper ventilation.

Step 2b: Wolff-Kishner Reduction of 4-Methoxypropiophenone (Huang-Minlon Modification)

This modified protocol offers a more efficient and higher-yielding reduction.

Materials:

  • 4-Methoxypropiophenone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Round-bottom flask, condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask, combine 4-methoxypropiophenone, diethylene glycol, hydrazine hydrate (2-3 eq), and potassium hydroxide (3-4 eq).

  • Heat the mixture to 100-120 °C for 1 hour. Water and excess hydrazine will distill off. A Dean-Stark trap can be used to facilitate water removal.

  • After the initial heating period, increase the temperature to 190-200 °C and reflux for 3-4 hours. The evolution of nitrogen gas should be observed.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the combined organic extracts with dilute HCl and then with water.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Safety Precautions:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[6][7][8][9][10] Handle with extreme caution in a fume hood, wearing appropriate PPE.

  • Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • The reaction is performed at high temperatures; use appropriate heating equipment and take necessary precautions.

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2a Step 2a: Clemmensen Reduction cluster_step2b Step 2b: Wolff-Kishner Reduction s1_start Mix Anisole & Propionyl Chloride in DCM s1_react Add to AlCl₃ slurry at 0°C s1_start->s1_react s1_stir Stir at RT for 1h s1_react->s1_stir s1_quench Quench with Ice/HCl s1_stir->s1_quench s1_extract Separate & Extract with DCM s1_quench->s1_extract s1_wash Wash with H₂O, NaOH, Brine s1_extract->s1_wash s1_dry Dry & Concentrate s1_wash->s1_dry s1_purify Purify (Distillation/Recrystallization) s1_dry->s1_purify s1_product 4-Methoxypropiophenone s1_purify->s1_product s2a_start Combine 4-Methoxypropiophenone, Zn(Hg), HCl, Toluene s1_product->s2a_start s2b_start Combine 4-Methoxypropiophenone, Hydrazine, KOH, Diethylene Glycol s1_product->s2b_start s2a_reflux Reflux for 4-6h s2a_start->s2a_reflux s2a_cool Cool to RT s2a_reflux->s2a_cool s2a_extract Separate & Extract with Toluene s2a_cool->s2a_extract s2a_wash Wash with H₂O, NaHCO₃, Brine s2a_extract->s2a_wash s2a_dry Dry & Concentrate s2a_wash->s2a_dry s2a_purify Purify (Vacuum Distillation) s2a_dry->s2a_purify s2a_product This compound s2a_purify->s2a_product s2b_heat1 Heat at 100-120°C for 1h s2b_start->s2b_heat1 s2b_heat2 Heat at 190-200°C for 3-4h s2b_heat1->s2b_heat2 s2b_cool Cool & Add Water s2b_heat2->s2b_cool s2b_extract Extract with Solvent s2b_cool->s2b_extract s2b_wash Wash with dil. HCl & H₂O s2b_extract->s2b_wash s2b_dry Dry & Concentrate s2b_wash->s2b_dry s2b_purify Purify (Vacuum Distillation) s2b_dry->s2b_purify s2b_product This compound s2b_purify->s2b_product

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Synthesis of p-Propylanisole via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of p-propylanisole through the Friedel-Crafts alkylation of anisole (B1667542). This document includes a summary of quantitative data from relevant studies, detailed experimental procedures for laboratory synthesis, and a visual representation of the experimental workflow.

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method for the formation of carbon-carbon bonds on aromatic rings. The synthesis of p-propylanisole, a valuable intermediate in the fragrance, flavor, and pharmaceutical industries, can be efficiently achieved through the alkylation of anisole. The methoxy (B1213986) group of anisole is an activating ortho-, para-director, making the reaction regioselective for substitution at these positions. This document outlines the synthesis using solid acid catalysts, which offer a greener alternative to traditional Lewis acids by being reusable and easier to separate from the reaction mixture.

Quantitative Data Summary

The following table summarizes the results of the Friedel-Crafts alkylation of anisole with n-propanol over various solid acid catalysts in supercritical carbon dioxide. These data provide insights into the conversion of anisole and the selectivity for the desired p-propylanisole product under different reaction conditions.

CatalystAlkylating AgentTemperature (°C)Pressure (bar)Anisole Conversion (%)Monoalkylated Product Selectivity (%)p/o Isomer Ratio
Deloxan ASP I/7 n-propanol15010015952.2
Deloxan ASP I/7 n-propanol20010045851.9
Nafion SAC-13 n-propanol15010025902.5
Nafion SAC-13 n-propanol20010060752.1
Amberlyst 15 n-propanol10010010>983.0
Amberlyst 15 n-propanol15010030902.8

Data extracted from a study on the Friedel-Crafts alkylation of anisole in supercritical carbon dioxide.

Experimental Protocols

This section provides a detailed protocol for the laboratory synthesis of p-propylanisole via Friedel-Crafts alkylation of anisole with 1-propanol (B7761284) using a solid acid catalyst. A general procedure for a traditional Lewis acid catalyst like aluminum chloride is also described.

Synthesis using a Solid Acid Catalyst (e.g., Amberlyst 15)

Materials:

  • Anisole (Reagent Grade)

  • 1-Propanol (Reagent Grade)

  • Amberlyst 15 (or other suitable solid acid catalyst)

  • Dichloromethane (B109758) (DCM, Anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Erlenmeyer flask

  • Rotary evaporator

  • Glassware for filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anisole (10.8 g, 0.1 mol) and dichloromethane (40 mL).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst 15, 5 g) to the solution.

  • Addition of Alkylating Agent: Slowly add 1-propanol (6.0 g, 0.1 mol) to the stirred mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 40°C for DCM) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid acid catalyst. The catalyst can be washed with dichloromethane, dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate p-propylanisole.

Synthesis using Aluminum Chloride (AlCl₃) Catalyst

Materials:

  • Anisole (Reagent Grade)

  • 1-Bromopropane (B46711) (or 1-chloropropane)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, Anhydrous)

  • Ice

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL) with a gas outlet

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (13.3 g, 0.1 mol) and anhydrous dichloromethane (20 mL). Cool the flask in an ice bath.

  • Addition of Alkylating Agent: Add 1-bromopropane (12.3 g, 0.1 mol) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Addition of Anisole: In a separate flask, prepare a solution of anisole (10.8 g, 0.1 mol) in anhydrous dichloromethane (20 mL). Add this solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with stirring.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Reaction Scheme

The Friedel-Crafts alkylation of anisole with a propylating agent (e.g., 1-propanol or 1-propyl halide) yields a mixture of ortho- and para-propylanisole, with the para isomer being the major product due to steric hindrance at the ortho position.

ReactionScheme Anisole Anisole Catalyst Solid Acid Catalyst or Lewis Acid (AlCl₃) PropylatingAgent Propylating Agent (e.g., 1-Propanol) p_Propylanisole p-Propylanisole (Major Product) o_Propylanisole o-Propylanisole (Minor Product) Catalyst->p_Propylanisole Catalyst->o_Propylanisole

Caption: Reaction scheme for the Friedel-Crafts alkylation of anisole.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of p-propylanisole.

Workflow A Reaction Setup: Anisole, Propylating Agent, Catalyst, and Solvent B Reaction: Heating under Reflux A->B C Work-up: Catalyst Removal (filtration) B->C D Extraction and Washing C->D E Drying of Organic Layer D->E F Solvent Removal (Rotary Evaporation) E->F G Purification: Fractional Distillation F->G H Characterization: (GC-MS, NMR, IR) G->H

Caption: General experimental workflow for p-propylanisole synthesis.

Application Notes & Protocols for Gas Chromatography Analysis of 1-Methoxy-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methoxy-4-propylbenzene, also known as p-propylanisole or dihydroanethole, is an aromatic compound with applications in the fragrance and flavor industry.[1][2][3][4] Accurate and reliable quantification of this compound is essential for quality control and research purposes. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[5][6] This document provides detailed application notes and protocols for the analysis of this compound using GC.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₀H₁₄O[2][7]
Molecular Weight 150.2176 g/mol [2][7]
CAS Number 104-45-0[2][3]
Boiling Point 215-216 °C (488-489 K)[2]
Synonyms p-Propylanisole, Dihydroanethole, 4-n-Propylanisole[1][2][3]
Table 2: Recommended GC Columns and Conditions
ParameterRecommendation 1 (Non-polar)Recommendation 2 (Polar)
Stationary Phase 5% Phenyl Polysiloxane (e.g., TG-5MS)Polyethylene Glycol (e.g., Carbowax 20M)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Rationale Good separation based on boiling points.[8]Enhanced separation for compounds with differing polarities.[8]
Reported Retention Index Not specified1600, 1606

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For volatile compounds like this compound, methods that minimize sample handling and reduce contamination are preferred.[9]

Protocol 2.1.1: Direct Liquid Injection

This method is suitable for liquid samples where this compound is present in a volatile organic solvent.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[5]

  • Solvent Selection: Use a low-boiling point, high-purity solvent such as hexane, dichloromethane, or iso-octane.[5][6] The solvent should be compatible with the GC column's stationary phase.[6]

  • Dilution: Dilute the sample to a concentration within the linear range of the detector (typically 0.1 - 1 mg/mL for GC-FID).[6]

  • Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent column clogging.[6]

  • Transfer: Transfer the final diluted and filtered sample into a 2 mL autosampler vial for analysis.

Protocol 2.1.2: Headspace Gas Chromatography (Headspace GC)

Headspace GC is ideal for analyzing volatile compounds in solid or liquid matrices without injecting the non-volatile components.[9][10]

  • Sample Placement: Place a known amount of the solid or liquid sample into a sealed headspace vial (e.g., 10-20 mL).[6]

  • Equilibration: Heat the vial in a temperature-controlled oven to allow the volatile compounds to partition into the headspace.[6][9] A typical starting point is 80-100°C for 15-30 minutes.

  • Injection: Use a gas-tight syringe or an automated headspace sampler to withdraw a portion of the headspace gas and inject it into the GC.[9]

Protocol 2.1.3: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that concentrates analytes onto a coated fiber, offering high sensitivity for trace-level analysis.[9][11]

  • Fiber Selection: Choose an SPME fiber with a coating that has a high affinity for aromatic compounds (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

  • Extraction: Place the sample in a sealed vial and expose the SPME fiber to the headspace above the sample. Heating and agitation can improve extraction efficiency.

  • Desorption: After extraction, retract the fiber and insert it into the hot GC inlet, where the analytes are thermally desorbed onto the column.[9]

Gas Chromatography Method

The following are generalized GC methods that can be optimized for specific instrumentation and analytical requirements.

Protocol 2.2.1: GC-FID Analysis

Flame Ionization Detection (FID) is a robust and widely used detector for quantifying organic compounds.

  • Instrument: Gas Chromatograph equipped with an FID.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Polysiloxane capillary column.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio) or Splitless for trace analysis.

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Detector:

    • Type: Flame Ionization Detector (FID).

    • Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (N₂): 25 mL/min.

Protocol 2.2.2: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides both quantitative data and structural information for compound identification.[5]

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Polysiloxane capillary column.

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Inlet and Oven Program: Same as GC-FID method.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Direct Direct Liquid Injection Sample->Direct Headspace Headspace Analysis Sample->Headspace SPME Solid-Phase Microextraction (SPME) Sample->SPME Injection GC Injection Direct->Injection Headspace->Injection SPME->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC analysis of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Dihydroanethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroanethole (p-propylanisole), a saturated derivative of anethole (B165797), is a compound of interest in the fragrance, flavor, and pharmaceutical industries. Understanding its behavior under mass spectrometry is crucial for its identification, quantification, and structural elucidation in various matrices. This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of dihydroanethole. It provides a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed fragmentation pathway based on spectral data.

Introduction

Dihydroanethole, chemically known as 1-methoxy-4-propylbenzene, possesses a structure similar to anethole but lacks the propenyl double bond. This structural difference significantly influences its mass spectrometric fragmentation. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a reproducible "fingerprint" for compound identification. This document serves as a technical guide for the GC-MS analysis of dihydroanethole, presenting its EI mass spectrum, a detailed analytical protocol, and a proposed fragmentation mechanism.

Mass Spectrometry Data

The analysis of dihydroanethole by GC-MS with a standard 70 eV electron ionization source yields a characteristic fragmentation pattern. The molecular ion and key fragment ions are summarized in Table 1. This data is essential for the identification of dihydroanethole in complex mixtures.

Table 1: Quantitative Mass Spectrometry Fragmentation Data for Dihydroanethole

m/zProposed Ion FragmentRelative Intensity (%)
150[C₁₀H₁₄O]⁺• (Molecular Ion)35
121[C₈H₉O]⁺100
91[C₇H₇]⁺15
77[C₆H₅]⁺10

Data is derived from the NIST Mass Spectrometry Data Center.

Proposed Fragmentation Pathway

The fragmentation of dihydroanethole under electron ionization is primarily driven by the stability of the resulting carbocations. The most favorable cleavage is the benzylic cleavage, which leads to the formation of a stable, resonance-stabilized ion.

  • Ionization : The process begins with the removal of an electron from the dihydroanethole molecule by the 70 eV electron beam, forming the molecular ion ([M]⁺•) at m/z 150.

  • Benzylic Cleavage : The most prominent fragmentation pathway is the cleavage of the Cα-Cβ bond of the propyl side chain. This is a highly favorable process as it results in the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized benzylic/oxonium ion at m/z 121. This fragment is the base peak in the spectrum, indicating its high stability.

  • Formation of Tropylium (B1234903) Ion : The fragment at m/z 91 is characteristic of many alkylbenzenes and is attributed to the tropylium ion ([C₇H₇]⁺). It can be formed from the m/z 121 fragment through the loss of a neutral molecule of formaldehyde (B43269) (CH₂O).

  • Formation of Phenyl Cation : The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), likely formed by the cleavage of the methoxy (B1213986) group and subsequent rearrangements from the m/z 121 or m/z 91 ions.

The logical relationship of this fragmentation process is visualized below.

G Fragmentation Pathway of Dihydroanethole cluster_ionization Ionization cluster_fragmentation Fragmentation M Dihydroanethole [C10H14O] m/z 150 I Molecular Ion [C10H14O]+• m/z 150 M->I - e- F1 Benzylic/Oxonium Ion [C8H9O]+ m/z 121 (Base Peak) I->F1 - •CH2CH3 F2 Tropylium Ion [C7H7]+ m/z 91 F1->F2 - CH2O F3 Phenyl Cation [C6H5]+ m/z 77 F2->F3 - C2H2

Caption: Proposed EI fragmentation pathway for dihydroanethole.

Experimental Protocols

This section provides a detailed protocol for the analysis of dihydroanethole using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5][6]

4.1. Reagents and Materials

  • Standard: Dihydroanethole (p-propylanisole), >98% purity

  • Solvent: Hexane or Ethanol (GC or HPLC grade)

  • Apparatus: Standard laboratory glassware (volumetric flasks, pipettes), analytical balance, autosampler vials with septa.

4.2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of dihydroanethole standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with hexane.

4.3. Sample Preparation

  • Liquid Samples (e.g., essential oils): Prepare a 1:100 (v/v) dilution of the sample in hexane. Further dilution may be necessary to bring the dihydroanethole concentration within the calibration range.

  • Solid Samples: Use an appropriate extraction method (e.g., solvent extraction, headspace SPME) to isolate volatile compounds. Dilute the resulting extract in hexane.

4.4. GC-MS Instrumentation and Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.2 mL/min
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1)
Oven ProgramInitial 60 °C for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230 °C
MS Transfer Line Temp.280 °C
Mass Scan Range40 - 400 amu
Solvent Delay3 minutes

4.5. Data Analysis

  • Identification: Identify the dihydroanethole peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.

  • Quantification: Generate a calibration curve by plotting the peak area of the dihydroanethole standard against its concentration. Determine the concentration of dihydroanethole in the sample by interpolating its peak area on the calibration curve.

The general workflow for this analysis is depicted in the following diagram.

G GC-MS Experimental Workflow for Dihydroanethole Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Dihydroanethole Standard Solutions Injection Inject into GC-MS Standard->Injection Sample Prepare Sample (Dilution/Extraction) Sample->Injection Separation GC Separation on HP-5MS column Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Identification Identify Peak by RT and Mass Spectrum Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This application note provides a detailed guide to the mass spectrometric analysis of dihydroanethole. The characteristic fragmentation pattern, dominated by the stable benzylic ion at m/z 121, allows for its confident identification. The provided GC-MS protocol offers a robust and reliable method for the separation and quantification of dihydroanethole in various sample matrices, making it a valuable resource for quality control, research, and development in industries where this compound is utilized.

References

Application Notes and Protocols for NMR Spectroscopy of 1-Methoxy-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of 1-Methoxy-4-propylbenzene, a common organic compound used as a flavoring agent and in the synthesis of other organic compounds.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.10d8.82HAr-H (ortho to OCH₃)
6.83d8.82HAr-H (ortho to propyl)
3.79s-3H-OCH₃
2.53t7.62H-CH₂- (benzylic)
1.62sextet7.62H-CH₂- (middle)
0.93t7.33H-CH₃

Table 2: ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
157.9C-O (aromatic)
134.9C-propyl (aromatic)
129.4CH (aromatic)
113.7CH (aromatic)
55.2-OCH₃
37.3-CH₂- (benzylic)
24.8-CH₂- (middle)
13.9-CH₃

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of this compound is provided below. Instrument-specific parameters may require optimization.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • 5 mm NMR tubes

    • Pasteur pipette and bulb

    • Glass wool or cotton plug

    • Vortex mixer (optional)

  • Procedure:

    • Weigh the required amount of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the sample completely.

    • Place a small plug of glass wool or cotton into a Pasteur pipette.

    • Filter the sample solution through the plugged pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

    • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • General Parameters:

    • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

      • Number of scans: 8-16 scans are typically sufficient.

      • Relaxation delay (d1): 1-2 seconds.

      • Acquisition time: 2-4 seconds.

      • Spectral width: A range of -2 to 12 ppm is generally adequate.

    • ¹³C NMR Acquisition:

      • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Number of scans: 128-1024 scans, depending on the sample concentration.

      • Relaxation delay (d1): 2 seconds.

      • Acquisition time: 1-2 seconds.

      • Spectral width: A range of 0 to 220 ppm is appropriate.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for NMR analysis and the structural elucidation of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate assign Assign Signals calibrate->assign structure Elucidate Structure assign->structure

Caption: Workflow for NMR Sample Preparation and Analysis.

Structure_Elucidation cluster_1H 1H NMR Data cluster_13C 13C NMR Data cluster_info Structural Information cs_h Chemical Shift env Chemical Environment cs_h->env mult Multiplicity neighbor Neighboring Protons mult->neighbor integ Integration num_h Number of Protons integ->num_h j_h Coupling Constant conn Connectivity j_h->conn cs_c Chemical Shift cs_c->env num_c Number of Carbons cs_c->num_c structure This compound Structure env->structure conn->structure num_h->structure neighbor->structure num_c->structure

Caption: Logical Relationships for Structural Elucidation.

References

Application Notes and Protocols for 1-Methoxy-4-propylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Methoxy-4-propylbenzene as a versatile intermediate in organic synthesis. This document outlines key synthetic transformations, including electrophilic aromatic substitution and cross-coupling reactions, providing detailed experimental protocols and quantitative data to support researchers in the lab.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
CAS Number 104-45-0
Appearance Colorless liquid
Boiling Point 223-225 °C
Density 0.939 g/mL at 25 °C

Key Synthetic Applications

This compound serves as a valuable starting material for the synthesis of a variety of organic molecules due to its activated aromatic ring and the presence of a modifiable propyl side chain. The methoxy (B1213986) group is a strong ortho, para-director, making the positions ortho to it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The electron-donating methoxy group in this compound directs acylation primarily to the ortho position.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol describes the acylation of this compound with acetyl chloride to yield 1-(2-methoxy-5-propylphenyl)ethanone.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.1 equivalents) dropwise.

  • After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation.

Quantitative Data:

ReactantMolar RatioProductTypical Yield
This compound1.01-(2-methoxy-5-propylphenyl)ethanone85-95%
Acetyl Chloride1.1
Aluminum Chloride1.2

Logical Workflow for Friedel-Crafts Acylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A This compound D Reaction in Anhydrous DCM at 0°C to RT A->D B Acetyl Chloride B->D C Anhydrous AlCl₃ C->D E Quench with Ice/HCl D->E F Extraction with DCM E->F G Wash with NaHCO₃ and Brine F->G H Drying and Solvent Removal G->H I 1-(2-methoxy-5-propylphenyl)ethanone H->I

Caption: Workflow for Friedel-Crafts Acylation.

Electrophilic Aromatic Substitution: Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amine, a crucial functional group in many pharmaceuticals. The methoxy group directs the nitration to the ortho position.

Experimental Protocol: Nitration of this compound

This protocol outlines the mononitration of this compound.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Erlenmeyer flasks, magnetic stirrer, ice bath

Procedure:

  • In a flask, cool this compound (1.0 equivalent) dissolved in dichloromethane in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 equivalents) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of this compound, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product is a mixture of isomers, which can be separated by column chromatography.

Quantitative Data:

ReactantMolar RatioProductIsomer Distribution (Typical)
This compound1.01-Methoxy-2-nitro-4-propylbenzeneortho: ~60-70%
Nitric Acid1.11-Methoxy-3-nitro-4-propylbenzenemeta: <5%
Sulfuric AcidCatalytic1-Methoxy-4-propyl-2-nitrobenzenepara (from ortho attack): ~30-40%
Halogenation and Subsequent Cross-Coupling Reactions

Bromination of this compound provides a versatile handle for further functionalization through cross-coupling reactions like the Suzuki-Miyaura coupling or for the formation of Grignard reagents.

Experimental Protocol: Bromination of this compound

This protocol describes the bromination of this compound using N-Bromosuccinimide (NBS).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (B52724) (CH₃CN)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude brominated product, which can be purified by column chromatography.

Quantitative Data:

ReactantMolar RatioProductTypical Yield
This compound1.02-Bromo-1-methoxy-4-propylbenzene80-90%
N-Bromosuccinimide1.05

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-methoxy-4-propylbenzene

This protocol outlines the coupling of the brominated product with phenylboronic acid.

Materials:

Procedure:

  • To a Schlenk flask, add 2-Bromo-1-methoxy-4-propylbenzene (1.0 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add potassium carbonate (2.0 equivalents) and a 3:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours under an inert atmosphere.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data:

ReactantMolar RatioProductTypical Yield
2-Bromo-1-methoxy-4-propylbenzene1.02-Methoxy-5-propyl-1,1'-biphenyl75-85%
Phenylboronic Acid1.2
Pd(OAc)₂0.02
PPh₃0.08
K₂CO₃2.0

Suzuki-Miyaura Coupling Catalytic Cycle

G A Pd(0)L₂ C Ar-Pd(II)-X(L)₂ A->C Ar-X B Oxidative Addition B->C E Ar-Pd(II)-Ar'(L)₂ C->E Ar'-B(OH)₂, Base D Transmetalation D->E E->A Ar-Ar' F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar-X H->B I Ar'-B(OH)₂ I->D J Base J->D

Caption: Suzuki-Miyaura Catalytic Cycle.

Grignard Reaction

The brominated derivative of this compound can be used to form a Grignard reagent, a powerful nucleophile for forming new carbon-carbon bonds.

Experimental Protocol: Grignard Reaction with 2-Bromo-1-methoxy-4-propylbenzene

This protocol describes the formation of a Grignard reagent and its subsequent reaction with formaldehyde (B43269).

Materials:

  • 2-Bromo-1-methoxy-4-propylbenzene

  • Magnesium Turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Paraformaldehyde

  • Saturated Ammonium (B1175870) Chloride Solution (NH₄Cl)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Activate magnesium turnings (1.2 equivalents) with a crystal of iodine in a flame-dried three-neck flask under an inert atmosphere.

  • Add a small amount of anhydrous diethyl ether.

  • Slowly add a solution of 2-Bromo-1-methoxy-4-propylbenzene (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • After the addition is complete, reflux the mixture for 30-60 minutes.

  • In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas into the Grignard reagent solution at 0 °C. Alternatively, add the Grignard reagent to a suspension of paraformaldehyde in THF.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Quantitative Data:

ReactantMolar RatioProductTypical Yield
2-Bromo-1-methoxy-4-propylbenzene1.0(2-Methoxy-5-propylphenyl)methanol60-75%
Magnesium1.2
Formaldehyde1.1

Grignard Reaction Workflow

G cluster_start Starting Materials cluster_grignard Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up cluster_product Final Product A 2-Bromo-1-methoxy-4-propylbenzene C Reaction in Anhydrous Ether/THF A->C B Magnesium Turnings B->C D Grignard Reagent C->D F Reaction at 0°C to RT D->F E Formaldehyde E->F G Quench with NH₄Cl F->G H Extraction and Purification G->H I (2-Methoxy-5-propylphenyl)methanol H->I

Caption: Grignard Reaction Workflow.

1-Methoxy-4-propylbenzene: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

1-Methoxy-4-propylbenzene, also known as p-propylanisole or dihydroanethole, is an aromatic ether that serves as a valuable and versatile precursor in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its structural features, including an electron-rich benzene (B151609) ring activated by a methoxy (B1213986) group, make it an ideal starting material for the construction of complex molecular architectures. This application note details the use of this compound in the synthesis of potential pharmaceuticals, with a focus on Polo-like kinase 1 (Plk1) inhibitors and spiro-isobenzofuran derivatives. Additionally, the synthesis and mechanism of action of Anethole trithione, a pharmaceutical derived from the closely related compound anethole, are discussed. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to guide researchers in the potential applications of this precursor in drug discovery and development.

Introduction

This compound is a phenylpropane, a class of organic compounds characterized by a phenyl group attached to a three-carbon propane (B168953) chain.[1][2] While it is found in some natural sources, its primary value in the pharmaceutical industry lies in its utility as a synthetic building block. The methoxy group at the para position enhances the nucleophilicity of the aromatic ring, facilitating electrophilic substitution reactions that are foundational to the synthesis of more complex molecules.[1] This document outlines the application of this compound in the synthesis of two classes of compounds with therapeutic potential: Polo-like kinase 1 (Plk1) inhibitors and spiro-isobenzofuran derivatives.

Application in the Synthesis of Polo-like Kinase 1 (Plk1) Inhibitors

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][3] Its overexpression is a hallmark of many human cancers, making it an attractive target for anticancer drug development.[4][5] Small molecule inhibitors targeting the polo-box domain (PBD) of Plk1 have shown promise as a therapeutic strategy.[6] Derivatives of this compound can serve as precursors to heterocyclic scaffolds, such as 1-thioxo-2,4-dihydro-[1][3][7]triazolo[4,3-a]quinazolin-5(1H)-one, which have been identified as potent and selective Plk1 PBD inhibitors.[1]

Proposed Synthetic Pathway for a Plk1 Inhibitor Precursor

A plausible synthetic route to a key intermediate for a Plk1 inhibitor, starting from this compound, is outlined below. This proposed pathway is based on established organic chemistry principles, including Friedel-Crafts acylation and subsequent heterocyclic ring formation.

G A This compound B 1. Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) 2. Bromination (NBS) A->B Step 1 C 2-Bromo-1-(4-methoxy-3-propylphenyl)propan-1-one B->C D Reaction with Thiosemicarbazide C->D Step 2 E Hydrazinyl-thiazole intermediate D->E F Cyclization with Formic Acid E->F Step 3 G Triazolo-thiazole derivative F->G H Further modification to 1-thioxo-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold G->H Step 4

Caption: Proposed synthesis of a Plk1 inhibitor scaffold.

Experimental Protocol: Friedel-Crafts Acylation of this compound (Step 1 - Illustrative)

This protocol describes a general procedure for the Friedel-Crafts acylation of an activated aromatic ring, which is the initial step in the proposed synthesis.

Materials:

  • This compound

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add propionyl chloride (1.0 eq) dropwise.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired propiophenone (B1677668) derivative.

ParameterValue
Reactants This compound, Propionyl Chloride, AlCl₃
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Typical Yield 70-90%
Purity >95% (after chromatography)
Table 1: Typical reaction parameters and expected outcomes for Friedel-Crafts acylation.
Plk1 Signaling Pathway in Mitosis

Inhibition of Plk1 disrupts multiple stages of mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates the key roles of Plk1 in mitotic progression.[7]

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Checkpoint G2/M Checkpoint Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis Plk1 Plk1 Plk1->G2_Checkpoint Promotes Mitotic Entry Plk1->Prophase Centrosome Maturation Plk1->Metaphase Spindle Assembly Plk1->Anaphase Chromosome Segregation Plk1->Telophase Mitotic Exit Plk1->Cytokinesis Cytokinesis Inhibitor Plk1 Inhibitor (e.g., from this compound) Inhibitor->Plk1

Caption: Role of Plk1 in mitosis and its inhibition.

Application in the Synthesis of Spiro-isobenzofuran Derivatives

Spiro-isobenzofuran moieties are present in a number of biologically active compounds, including some with potential as central nervous system agents.[8] The synthesis of these structures can be achieved through the condensation of an electron-rich aromatic compound with ninhydrin. This compound, with its activated aromatic ring, is a suitable precursor for such reactions.

Proposed Synthetic Pathway for Spiro-isobenzofuran

The following workflow outlines the proposed synthesis of a spiro-isobenzofuran derivative from this compound.

G A This compound C Condensation Reaction (Acid Catalyst, e.g., Acetic Acid) A->C B Ninhydrin B->C D Spiro-isobenzofuran derivative C->D E Further functionalization for CNS agent development D->E G cluster_Liver Liver cluster_Salivary Salivary Glands Bile_Production Increased Bile Production Saliva_Secretion Increased Saliva Secretion Anethole_Trithione Anethole Trithione Anethole_Trithione->Bile_Production Stimulates Muscarinic_Receptors Upregulation of Muscarinic Receptors Anethole_Trithione->Muscarinic_Receptors Muscarinic_Receptors->Saliva_Secretion Leads to

References

Application of p-Propylanisole in Polymer Chemistry: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Based on a comprehensive review of currently available scientific literature, there is no significant body of evidence to suggest that p-propylanisole is directly utilized as a monomer, initiator, chain transfer agent, or modifier in mainstream polymer chemistry applications. Its primary established roles are in the fragrance and flavor industries, and as a chemical intermediate for the synthesis of other organic compounds.[1][2]

While the field of polymer chemistry is vast and constantly evolving, the current search results do not provide specific examples, experimental protocols, or quantitative data related to the use of p-propylanisole in the synthesis or modification of polymers. Research in polymer science often focuses on monomers with reactive functional groups (e.g., vinyl, acrylate, epoxide) that can readily undergo polymerization. p-Propylanisole, with its stable aromatic ring and saturated propyl group, does not possess typical reactive sites for common polymerization mechanisms.

One study of note in a related area describes the use of a structurally similar but distinct compound, (p-vinylphenyl) methyl dichlorosilane, in the synthesis of star isotactic polypropylene.[3] This molecule possesses a vinyl group, which is a key functional group for polymerization, a feature that p-propylanisole lacks.

Established Applications of p-Propylanisole

While its role in polymer chemistry is not documented, p-propylanisole is a well-characterized compound with several established applications:

  • Fragrance and Flavor: It is widely used as a fragrance ingredient in perfumes, cosmetics, and personal care products due to its pleasant, sweet, and anise-fennel-like aroma.[1][2] It also serves as a flavoring agent in the food industry, particularly in beverages and confectionery.[1]

  • Chemical Intermediate: p-Propylanisole serves as a precursor in the synthesis of other organic compounds.[1]

  • Solvent: Its properties as a solvent are utilized in various laboratory applications for dissolving other organic compounds.[1]

A Note on Polymers in Drug Delivery

The inquiry into the application of p-propylanisole in polymer chemistry for drug development is logical given the extensive use of polymers in this field. Polymers are crucial for creating advanced drug delivery systems that enable controlled release, targeted delivery, and improved stability of therapeutic agents.[4] These systems can be designed to respond to specific physiological stimuli such as pH or temperature.[5] However, the current body of scientific literature does not indicate that p-propylanisole is a component in the design or synthesis of these polymeric drug delivery systems.

Conclusion

References

Application Notes and Protocols for the Functionalization of 1-Methoxy-4-propylbenzene in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways to functionalize 1-methoxy-4-propylbenzene (also known as 4-propylanisole or dihydroanethole) for the development of novel polymers. Detailed experimental protocols for key transformations are provided to guide researchers in the synthesis of monomers and their subsequent polymerization.

Introduction

This compound is an aromatic compound that, with appropriate functionalization, can serve as a versatile building block for a variety of polymers. Its methoxy (B1213986) group activates the aromatic ring towards electrophilic substitution, while the propyl group offers a site for modification or can be converted into a polymerizable moiety. The resulting polymers can be designed to possess a range of properties, making them suitable for applications in materials science and drug delivery.

Strategic Approaches to Functionalization and Polymerization

The functionalization of this compound for polymer applications primarily involves two strategic approaches:

  • Ring Functionalization: Introduction of functional groups onto the aromatic ring via electrophilic aromatic substitution. These functional groups can then be further modified to introduce a polymerizable handle.

  • Side-Chain Modification: Conversion of the propyl group into a polymerizable group, such as a propenyl or isopropenyl group.

Following functionalization, the resulting monomers can be polymerized through various techniques, including cationic and radical polymerization, to yield polymers with tailored properties.

Experimental Protocols

This section details the experimental procedures for the functionalization of this compound and the subsequent polymerization of the derived monomers.

Electrophilic Aromatic Substitution of this compound

The electron-donating methoxy group directs electrophilic substitution to the ortho and para positions. Since the para position is occupied by the propyl group, substitution occurs predominantly at the ortho position (C2).

3.1.1. Friedel-Crafts Acylation: Synthesis of 2-Acetyl-1-methoxy-4-propylbenzene

This protocol describes the introduction of an acetyl group onto the aromatic ring, which can subsequently be converted to a styrenic monomer.

  • Reaction Scheme:

  • Materials:

    • This compound

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (B109758) (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Ice

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.05 eq) dissolved in anhydrous dichloromethane to the suspension with stirring.

    • After the addition is complete, add this compound (1.0 eq) dissolved in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

3.1.2. Vilsmeier-Haack Formylation: Synthesis of 2-Formyl-1-methoxy-4-propylbenzene

This protocol introduces a formyl group, a precursor for a styrenic monomer via a Wittig-type reaction.

  • Reaction Scheme:

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Sodium acetate (B1210297) solution, saturated

    • Ice

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (3.0 eq) to 0 °C.

    • Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Add this compound (1.0 eq) to the freshly prepared Vilsmeier reagent.

    • Heat the reaction mixture to 60-70 °C and stir for 2-3 hours.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium acetate solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Conversion to Polymerizable Monomers

3.2.1. Dehydrogenation of the Propyl Group: Synthesis of trans-Anethole (4-Propenylanisole)

This reaction creates a polymerizable double bond in the side chain.

  • Reaction Scheme:

    Note: Specific catalysts and conditions for this direct dehydrogenation are proprietary or not widely published. An alternative is the isomerization of the naturally occurring isomer, estragole.

3.2.2. Wittig Reaction: Synthesis of 2-Vinyl-1-methoxy-4-propylbenzene from 2-Formyl-1-methoxy-4-propylbenzene

This protocol converts the formyl group into a vinyl group.[1][2]

  • Reaction Scheme:

  • Materials:

  • Procedure:

    • In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add the strong base (1.1 eq) portion-wise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the solution back to 0 °C and add a solution of 2-formyl-1-methoxy-4-propylbenzene (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

3.2.3. Horner-Wadsworth-Emmons Reaction: Synthesis of 2-(Prop-1-en-2-yl)-1-methoxy-4-propylbenzene from 2-Acetyl-1-methoxy-4-propylbenzene

This reaction converts the acetyl group into an isopropenyl group.[3][4][5][6]

  • Reaction Scheme:

  • Materials:

    • 2-Acetyl-1-methoxy-4-propylbenzene

    • Diethyl (cyanomethyl)phosphonate

    • Sodium hydride (NaH)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under nitrogen, suspend sodium hydride (1.2 eq) in anhydrous THF.

    • Cool to 0 °C and add diethyl (cyanomethyl)phosphonate (1.2 eq) dropwise.

    • Stir at room temperature for 30 minutes.

    • Add a solution of 2-acetyl-1-methoxy-4-propylbenzene (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Polymerization of Functionalized Monomers

3.3.1. Cationic Polymerization of trans-Anethole

trans-Anethole, a β-methylstyrene derivative, can undergo cationic polymerization to produce polymers with high glass transition temperatures.[7][8]

  • Initiating System: SnCl₄ co-initiated with an initiator such as cumyl chloride in the presence of a proton trap like 2,6-lutidine.

  • Solvent: Toluene (B28343)

  • Temperature: -50 to -60 °C

  • General Procedure:

    • In a dry Schlenk flask under nitrogen, dissolve trans-anethole and 2,6-lutidine in toluene.

    • Cool the solution to the desired temperature (-50 to -60 °C).

    • Add the initiator (e.g., cumyl chloride) followed by the co-initiator (SnCl₄).

    • Allow the polymerization to proceed for the desired time.

    • Terminate the polymerization by adding a small amount of pre-chilled methanol.

    • Precipitate the polymer in a large excess of methanol.

    • Filter and dry the polymer under vacuum.

3.3.2. Radical Polymerization of Styrenic Monomers

Styrenic monomers derived from this compound can be polymerized via free-radical polymerization.

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO).

  • Solvent: Toluene or bulk polymerization.

  • Temperature: 60-80 °C

  • General Procedure:

    • Dissolve the styrenic monomer and the radical initiator in toluene in a polymerization tube.

    • Degas the solution by several freeze-pump-thaw cycles.

    • Seal the tube under vacuum and place it in a preheated oil bath at the desired temperature.

    • After the desired time, cool the tube and open it.

    • Dilute the viscous solution with a suitable solvent and precipitate the polymer in methanol.

    • Filter and dry the polymer under vacuum.

Data Presentation

Table 1: Summary of Functionalization Reactions

Starting MaterialReactionReagentsProductTypical Yield (%)
This compoundFriedel-Crafts AcylationAcetyl chloride, AlCl₃2-Acetyl-1-methoxy-4-propylbenzene70-85
This compoundVilsmeier-Haack FormylationPOCl₃, DMF2-Formyl-1-methoxy-4-propylbenzene65-80
2-Formyl-1-methoxy-4-propylbenzeneWittig ReactionCH₃PPh₃Br, n-BuLi2-Vinyl-1-methoxy-4-propylbenzene60-75
2-Acetyl-1-methoxy-4-propylbenzeneHorner-Wadsworth-Emmons(EtO)₂P(O)CH₂CN, NaH2-(Prop-1-en-2-yl)-1-methoxy-4-propylbenzene75-90

Table 2: Polymerization Data of Derived Monomers

MonomerPolymerization TypeInitiator/CatalystMn ( g/mol )PDI (Mw/Mn)Tg (°C)
trans-AnetholeCationicSnCl₄/Cumyl Chlorideup to 24,000[7]1.25-1.51[7]up to 255[7]
4-MethoxystyreneCationicVariousControlledNarrow~113
4-MethoxystyreneRadicalAIBN/BPOVariesBroad~113

Visualizations

Cationic_Polymerization Initiator Initiator (e.g., Cumyl Chloride) Growing_Chain Growing Polymer Chain (Cationic) Initiator->Growing_Chain Initiation Co_initiator Co-initiator (SnCl4) Co_initiator->Growing_Chain Monomer Anethole Monomer Monomer->Growing_Chain Propagation Proton_Trap Proton Trap (2,6-Lutidine) Proton_Trap->Growing_Chain Control Termination Termination (Methanol) Growing_Chain->Termination Polymer Poly(anethole) Termination->Polymer

References

Protocol for detecting p-propylanisole in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Detection of p-Propylanisole in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Propylanisole (also known as dihydroanethole) is an aromatic compound found naturally in some plants and used as a flavoring agent and fragrance.[1][2] Its presence and metabolism in biological systems are of interest to researchers in fields ranging from toxicology to drug development. This document provides detailed protocols for the detection and quantification of p-propylanisole in biological samples such as blood, urine, and tissue, utilizing common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the typical performance characteristics of the analytical methods described. These values are illustrative and may vary depending on the specific instrumentation and matrix effects.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics

ParameterBlood/PlasmaUrineTissue Homogenate
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL1 - 10 ng/g
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL1 - 10 ng/mL5 - 20 ng/g
Linear Range 0.5 - 500 ng/mL1 - 1000 ng/mL5 - 1000 ng/g
Recovery 85 - 110%90 - 115%80 - 105%
Precision (%RSD) < 15%< 15%< 20%

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Characteristics

ParameterBlood/PlasmaUrine
Limit of Detection (LOD) 1 - 5 ng/mL2 - 10 ng/mL
Limit of Quantitation (LOQ) 3 - 15 ng/mL5 - 25 ng/mL
Linear Range 5 - 1000 ng/mL10 - 2000 ng/mL
Recovery 90 - 105%88 - 110%
Precision (%RSD) < 10%< 10%

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. Biological samples have complex matrices that can interfere with analysis.[3] The choice of method will depend on the sample type and the analytical technique to be used.

1.1. Liquid-Liquid Extraction (LLE) for Blood (Plasma/Serum) and Urine

This method is suitable for both GC-MS and HPLC analysis.

  • Materials:

    • Biological sample (1 mL of plasma, serum, or urine)

    • Internal Standard (e.g., 4-ethylanisole) working solution

    • Extraction solvent (e.g., Hexane:Ethyl Acetate, 9:1 v/v)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen stream)

    • Reconstitution solvent (e.g., Hexane for GC-MS, Acetonitrile for HPLC)

  • Protocol:

    • Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.

    • Add 10 µL of the internal standard working solution and vortex briefly.

    • To urine samples, add 100 µL of 0.1 M NaOH to adjust the pH.

    • Add 5 mL of the extraction solvent to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 4-7) with another 5 mL of extraction solvent and combine the organic layers.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the appropriate solvent for analysis (Hexane for GC-MS, Acetonitrile for HPLC).

1.2. Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE can provide cleaner extracts compared to LLE, which can be beneficial for complex matrices.[4]

  • Materials:

    • SPE Cartridges (e.g., C18, 500 mg)

    • Conditioning solvent (Methanol)

    • Equilibration solvent (Deionized water)

    • Wash solvent (e.g., 5% Methanol (B129727) in water)

    • Elution solvent (e.g., Acetonitrile or Methanol)

    • Other materials as listed for LLE.

  • Protocol:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.

    • Load 1 mL of the pre-treated sample (spiked with internal standard) onto the cartridge.

    • Wash the cartridge with 5 mL of the wash solvent to remove interfering substances.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the p-propylanisole and internal standard with 2 mL of the elution solvent.

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

1.3. Headspace-Solid Phase Microextraction (HS-SPME) for Volatile Analysis by GC-MS

HS-SPME is a solvent-free technique ideal for volatile compounds like p-propylanisole in various matrices.[5]

  • Materials:

    • SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)

    • Headspace vials (20 mL) with septa

    • Heating block or water bath

    • Homogenized sample (e.g., 1 g of tissue homogenate or 1 mL of liquid sample)

    • Saturated Sodium Chloride (NaCl) solution

  • Protocol:

    • Place 1 g of homogenized tissue or 1 mL of liquid sample into a 20 mL headspace vial.

    • Add 1 mL of saturated NaCl solution to enhance the partitioning of p-propylanisole into the headspace.

    • Seal the vial with a septum cap.

    • Place the vial in a heating block at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.

Analytical Methods

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds.[5][6]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer

    • Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Injector: Splitless mode, 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Ramp: 20°C/min to 280°C, hold for 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Scan Range: m/z 40-300

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

        • p-Propylanisole characteristic ions (m/z): 150 (M+), 121, 91

        • Internal Standard (4-ethylanisole) characteristic ions (m/z): 136 (M+), 121, 107

2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of less volatile or thermally labile compounds. The following is adapted from a method for a similar compound, propofol (B549288).[7]

  • Instrumentation:

    • HPLC system with a fluorescence or UV detector

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 65:35, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detector:

      • Fluorescence Detector: Excitation at 276 nm, Emission at 310 nm[7]

      • UV Detector: 274 nm

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample (Blood, Urine, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or HS-SPME) Add_IS->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC Analysis Concentration->HPLC Data_Acquisition Data Acquisition GCMS->Data_Acquisition HPLC->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the detection of p-propylanisole.

Signaling_Pathway_Hypothesis cluster_cell Cellular Response pPropylanisole p-Propylanisole Receptor Receptor Binding (e.g., GPCR) pPropylanisole->Receptor Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., CREB) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Effect Biological Effect (e.g., Inflammation, Apoptosis) Gene_Expression->Biological_Effect

Caption: Hypothetical signaling pathway for investigating p-propylanisole's effects.

References

Application Notes and Protocols: 1-Methoxy-4-propylbenzene in the Synthesis of Spirocyclic Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the role of 1-methoxy-4-propylbenzene as a precursor in the synthesis of spirocyclic compounds, specifically focusing on the generation of spirodienones with potential antitumor activity. The protocols provided are based on established methodologies in oxidative dearomatization reactions.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively mimic natural products and interact with biological targets. One prominent method for synthesizing spirocycles is through the dearomatization of aromatic precursors. This compound, a readily available aromatic ether, serves as a valuable starting material for the synthesis of p-alkoxyphenol derivatives, which can then undergo oxidative spirocyclization. This process typically involves the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), to induce the formation of a spirodienone core.

Recent studies have highlighted the potential of spirodienones as potent antitumor agents. For instance, a series of acyl sulfonamide spirodienones have been synthesized and evaluated for their antiproliferative activity, with some compounds demonstrating remarkable efficacy against cancer cell lines and in vivo tumor models.[1] These compounds have been shown to induce apoptosis and inhibit matrix metalloproteinase-2 (MMP-2), an enzyme implicated in tumor invasion and metastasis.[1]

This document provides a detailed protocol for the synthesis of a representative acyl sulfonamide spirodienone, starting from a precursor derived from this compound. It also presents quantitative data on the antitumor activity of these compounds and visualizes the key synthetic and signaling pathways.

Data Presentation

Table 1: Synthesis and Yield of Acyl Sulfonamide Spirodienone

StepReactionReagents and ConditionsProductYield (%)
1DemethylationThis compound, BBr₃, CH₂Cl₂4-Propylphenol (B1200801)~95%
2O-Alkylation4-Propylphenol, Ethyl bromoacetate (B1195939), K₂CO₃, AcetoneEthyl (4-propylphenoxy)acetate~90%
3HydrolysisEthyl (4-propylphenoxy)acetate, LiOH, THF/H₂O(4-Propylphenoxy)acetic acid~98%
4Amide Coupling(4-Propylphenoxy)acetic acid, Benzenesulfonamide (B165840), Isobutyl chloroformate, Et₃N, THFN-(Phenylsulfonyl)-2-(4-propylphenoxy)acetamide~75%
5Oxidative SpirocyclizationN-(Phenylsulfonyl)-2-(4-propylphenoxy)acetamide, PhI(OAc)₂, Rh₂(OAc)₄, Dichloromethane (B109758)Acyl Sulfonamide Spirodienone (Representative Compound)~60-70%

Table 2: In Vitro Antiproliferative Activity of a Representative Acyl Sulfonamide Spirodienone (Compound 4a from source)[1]

Cell LineCancer TypeIC₅₀ (µM)
MDA-MB-231Breast Cancer5.23
A549Lung Cancer8.91
HeLaCervical Cancer7.65
MCF-7Breast Cancer>20

Table 3: In Vivo Antitumor Efficacy of a Representative Acyl Sulfonamide Spirodienone (Compound 4a from source) in a 4T1 Tumor-Bearing Mouse Model[1]

Treatment GroupDoseTumor Volume Reduction (%)
Vehicle Control-0
Acyl Sulfonamide Spirodienone10 mg/kg~50%
Doxorubicin (Positive Control)10 mg/kg~65%

Experimental Protocols

Protocol 1: Synthesis of (4-Propylphenoxy)acetic acid

This protocol describes the preparation of the carboxylic acid precursor from this compound.

Step 1: Demethylation of this compound

  • Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron tribromide (BBr₃, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-propylphenol.

Step 2: O-Alkylation of 4-Propylphenol

  • To a solution of 4-propylphenol (1 eq.) in acetone, add potassium carbonate (K₂CO₃, 2 eq.) and ethyl bromoacetate (1.2 eq.).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give ethyl (4-propylphenoxy)acetate.

Step 3: Hydrolysis to (4-Propylphenoxy)acetic acid

  • Dissolve ethyl (4-propylphenoxy)acetate (1 eq.) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (B78521) (LiOH, 2 eq.) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4-propylphenoxy)acetic acid.

Protocol 2: Synthesis of Acyl Sulfonamide Spirodienone

This protocol details the final steps to the target spirocyclic compound.

Step 4: Amide Coupling

  • To a stirred solution of (4-propylphenoxy)acetic acid (1 eq.) in anhydrous THF at 0 °C, add triethylamine (B128534) (Et₃N, 1.1 eq.).

  • Slowly add isobutyl chloroformate (1.1 eq.) and stir for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of benzenesulfonamide (1 eq.) and Et₃N (1.1 eq.) in anhydrous THF.

  • Add the sulfonamide solution to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain N-(phenylsulfonyl)-2-(4-propylphenoxy)acetamide.

Step 5: Oxidative Spirocyclization

  • To a solution of N-(phenylsulfonyl)-2-(4-propylphenoxy)acetamide (1 eq.) in anhydrous dichloromethane, add rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.05 eq.).

  • Add phenyliodine(III) diacetate (PhI(OAc)₂, 1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the acyl sulfonamide spirodienone.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_spirocycle Spirocycle Formation 1_methoxy_4_propylbenzene This compound 4_propylphenol 4-Propylphenol 1_methoxy_4_propylbenzene->4_propylphenol Demethylation ethyl_ester Ethyl (4-propylphenoxy)acetate 4_propylphenol->ethyl_ester O-Alkylation carboxylic_acid (4-Propylphenoxy)acetic acid ethyl_ester->carboxylic_acid Hydrolysis amide N-(Phenylsulfonyl)-2- (4-propylphenoxy)acetamide carboxylic_acid->amide Amide Coupling spirodienone Acyl Sulfonamide Spirodienone amide->spirodienone Oxidative Spirocyclization

Caption: Synthetic workflow for the preparation of an acyl sulfonamide spirodienone from this compound.

signaling_pathway Spirodienone Spirodienone MMP2 MMP-2 Spirodienone->MMP2 Inhibition Procaspase3 Pro-caspase-3 Spirodienone->Procaspase3 Activation CellCycle Cell Cycle Arrest (G2/M Phase) Spirodienone->CellCycle ECM Extracellular Matrix Degradation MMP2->ECM Invasion Tumor Invasion and Metastasis ECM->Invasion Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for the antitumor activity of the synthesized spirodienone.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 4-Propylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Propylanisole is an aromatic ether compound used in various industrial applications, including as a flavoring agent and in the synthesis of other organic molecules. Accurate and reliable quantification of 4-propylanisole is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such aromatic compounds. This application note provides a detailed protocol for the determination of 4-propylanisole using a reverse-phase HPLC method.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water. 4-Propylanisole, being a relatively nonpolar compound, is retained on the stationary phase and then eluted by the organic mobile phase. Detection is achieved by monitoring the UV absorbance of the analyte as it passes through the detector.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this HPLC method for the analysis of 4-propylanisole.

ParameterExpected Value
Retention Time (t_R)~ 6.5 min
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Standards: 4-Propylanisole (purity ≥ 98%).

  • Glassware: Volumetric flasks, vials, and syringes.

Chromatographic Conditions
ParameterSetting
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 274 nm
Run Time 10 min
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC grade acetonitrile and 400 mL of ultrapure water.

    • Combine the solvents in a suitable reservoir.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the HPLC system.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of 4-propylanisole.

    • Transfer the weighed standard to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing 4-propylanisole.

    • Dissolve the sample in a known volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Plot the peak area versus the concentration and perform a linear regression to generate a calibration curve.

  • Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate.

  • Data Analysis: Determine the peak area of 4-propylanisole in the sample chromatogram. Calculate the concentration of 4-propylanisole in the original sample using the calibration curve.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Acetonitrile:Water) HPLC_System HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC_System Standard_Solutions Standard Solutions of 4-Propylanisole Standard_Solutions->HPLC_System Sample_Solution Sample Solution Sample_Solution->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification of 4-Propylanisole Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of 4-propylanisole.

Logical Relationship of Method Parameters

Method_Parameters Analyte 4-Propylanisole (Aromatic Ether) Separation Separation Analyte->Separation Stationary_Phase Stationary Phase (C18 - Nonpolar) Stationary_Phase->Separation Mobile_Phase Mobile Phase (Acetonitrile:Water - Polar) Mobile_Phase->Separation Detection UV Detection (274 nm) Quantification Quantification Detection->Quantification Separation->Detection

Caption: Key parameters for the HPLC method.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methoxy-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methoxy-4-propylbenzene. It is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for selecting and optimizing purification techniques.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Boiling Point 215-217 °C at 760 mmHg
Appearance Colorless to light yellow liquid
Purity (Commercial) >98.0% (GC)

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include starting materials from synthesis, byproducts, and positional isomers. Depending on the synthetic route, such as Friedel-Crafts alkylation or acylation followed by reduction, impurities may include:

  • Positional Isomers: ortho- and meta-Methoxy-4-propylbenzene are common isomers that can be difficult to separate due to very similar boiling points.

  • Unreacted Starting Materials: Residual anisole (B1667542) or propylating/acylating agents.

  • Over-alkylation Products: Di- or tri-propylated anisole.

  • Side-reaction Products: Products from rearrangement or polymerization, especially under strong acidic conditions.

Q2: Which purification technique is best for achieving high purity (>99.5%) of this compound?

A2: For achieving high purity, a combination of techniques is often most effective.

  • Fractional Distillation: This is a good initial step to remove impurities with significantly different boiling points. However, it may not be sufficient to separate close-boiling positional isomers.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most powerful technique for separating challenging mixtures, including positional isomers, to achieve very high purity.

  • Column Chromatography: Can be effective for removing more polar or less polar impurities but may be less efficient for separating close isomers compared to preparative HPLC.

Q3: How can I confirm the purity of my purified this compound?

A3: The purity of the final product should be assessed using high-resolution analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities, including positional isomers.

  • High-Performance Liquid Chromatography (HPLC): Can also be used to assess purity, especially for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for confirming the structure of the purified product and identifying any remaining impurities if their concentration is high enough for detection.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Symptom: The boiling point remains constant over a large volume of distillate, but GC-MS analysis shows the presence of multiple isomers.

  • Cause: The boiling points of the positional isomers of this compound are very close, making separation by standard fractional distillation challenging.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing or spinning band distillation apparatus).

    • Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates. This will increase the separation efficiency but also the distillation time.

    • Reduce Pressure: Perform the distillation under vacuum. Lowering the pressure will reduce the boiling points and may enhance the boiling point differences between isomers.

Issue 2: Product decomposition.

  • Symptom: The distillation pot residue darkens significantly, and the distillate is discolored.

  • Cause: this compound, like other aromatic ethers, can be susceptible to thermal decomposition at high temperatures.

  • Solution:

    • Vacuum Distillation: Distilling under reduced pressure will lower the boiling point and minimize thermal stress on the compound.

    • Avoid Overheating: Use a heating mantle with a temperature controller and ensure even heating. Do not distill to dryness.

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Column Chromatography

Issue 1: Co-elution of the desired product and impurities.

  • Symptom: TLC analysis of the collected fractions shows that the desired product and an impurity have very similar Rf values.

  • Cause: The polarity of the desired product and the impurity are too similar for effective separation with the chosen solvent system and stationary phase.

  • Solution:

    • Optimize the Mobile Phase: Perform a thorough TLC analysis with a range of solvent systems of varying polarity to find a system that provides better separation. A less polar solvent system will generally increase the retention time and may improve the separation of non-polar compounds on a normal-phase column.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. For aromatic isomers, a stationary phase with pi-pi interaction capabilities (e.g., silver nitrate (B79036) impregnated silica (B1680970) gel or a phenyl-bonded phase in reversed-phase chromatography) might provide better selectivity.

    • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to first elute the non-polar impurities and then the desired product.

Issue 2: Tailing of the product peak.

  • Symptom: The spot on the TLC plate or the peak in the chromatogram is elongated or asymmetrical.

  • Cause: This can be due to interactions with the stationary phase (e.g., acidic silica gel), column overloading, or poor column packing.

  • Solution:

    • Deactivate Silica Gel: If the compound is sensitive to the acidic nature of silica gel, it can be deactivated by pre-treating it with a small amount of a basic modifier like triethylamine (B128534) in the eluent.

    • Load a Smaller Sample: Overloading the column is a common cause of tailing. Reduce the amount of crude material loaded onto the column.

    • Improve Column Packing: Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a level surface and no air bubbles.

Preparative HPLC

Issue 1: Poor resolution between the product and a closely eluting impurity.

  • Symptom: The peaks for the desired product and an impurity are not baseline-separated in the chromatogram.

  • Cause: The selectivity of the method is insufficient for the separation of the two compounds.

  • Solution:

    • Optimize Mobile Phase Composition: Small changes in the mobile phase composition can have a significant impact on selectivity. For reversed-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water. The addition of a small amount of a different organic modifier (e.g., isopropanol) can also alter selectivity.

    • Change Stationary Phase: If mobile phase optimization is not successful, try a column with a different stationary phase. For aromatic compounds, a phenyl-hexyl or a biphenyl (B1667301) phase can offer different selectivity compared to a standard C18 column due to pi-pi interactions.

    • Adjust Temperature: Temperature can affect the selectivity of a separation. Try running the separation at a slightly higher or lower temperature.

Issue 2: Low recovery of the purified product.

  • Symptom: The amount of product recovered after evaporation of the collected fractions is significantly lower than expected.

  • Cause: This could be due to adsorption of the compound onto the stationary phase, decomposition during the process, or incomplete elution.

  • Solution:

    • Check for Adsorption: If the compound is sticking to the column, it may be necessary to add a modifier to the mobile phase to reduce these interactions.

    • Ensure Complete Elution: After the main peak has eluted, continue to run the mobile phase for a period to ensure that all of the product has come off the column. A final flush with a stronger solvent may be necessary.

    • Careful Fraction Collection and Processing: Ensure that the fraction collection is timed correctly to capture the entire peak. Be mindful of potential losses during the solvent evaporation step.

Experimental Protocols

Fractional Distillation Protocol

This protocol is a general guideline and should be adapted based on the specific equipment and the nature of the impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum pump and manometer (for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. For vacuum distillation, connect the apparatus to a vacuum pump with a cold trap.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Distillation:

    • Begin heating the flask gently.

    • Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.

    • Collect the initial fraction (forerun) which will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the main fraction.

    • Collect the product over a narrow temperature range.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and decomposition of the residue.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Sand

  • Chromatography column

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate, determined by TLC)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Preparative HPLC Protocol

This is a starting point for method development. The optimal conditions will depend on the specific HPLC system, column, and impurity profile.

System and Column:

  • Preparative HPLC system with a UV detector.

  • Reversed-phase C18 or Phenyl-Hexyl column suitable for preparative scale.

Mobile Phase:

  • A: Water

  • B: Acetonitrile or Methanol

  • Start with an isocratic method (e.g., 70% B) or a shallow gradient based on analytical scale separations.

Procedure:

  • Method Development: Develop and optimize the separation on an analytical scale first to determine the best mobile phase composition and gradient profile.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the preparative HPLC method.

    • Monitor the elution of the compounds using the UV detector.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak.

  • Product Recovery: Combine the collected fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated to yield the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Initial Purification ColumnChrom Column Chromatography Distillation->ColumnChrom Further Purification Analysis Purity Analysis (GC-MS, HPLC) Distillation->Analysis PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC High Purity Separation ColumnChrom->Analysis PrepHPLC->Analysis PureProduct Pure this compound (>99.5%) Analysis->PureProduct If Purity is Met Troubleshooting_Distillation cluster_poor_separation Poor Separation of Isomers cluster_decomposition Product Decomposition PoorSep Symptom: Isomers co-distill CauseSep Cause: Close boiling points PoorSep->CauseSep SolSep1 Solution: Increase column efficiency CauseSep->SolSep1 SolSep2 Solution: Optimize reflux ratio CauseSep->SolSep2 SolSep3 Solution: Use vacuum distillation CauseSep->SolSep3 Decomp Symptom: Darkening of residue CauseDecomp Cause: Thermal instability Decomp->CauseDecomp SolDecomp1 Solution: Vacuum distillation CauseDecomp->SolDecomp1 SolDecomp2 Solution: Avoid overheating CauseDecomp->SolDecomp2 SolDecomp3 Solution: Use inert atmosphere CauseDecomp->SolDecomp3 Troubleshooting_Chromatography cluster_coelution Column Chromatography: Co-elution cluster_hplc_resolution Preparative HPLC: Poor Resolution CoElution Symptom: Impurity co-elutes with product CauseCoElution Cause: Similar polarity CoElution->CauseCoElution SolCoElution1 Solution: Optimize mobile phase CauseCoElution->SolCoElution1 SolCoElution2 Solution: Change stationary phase CauseCoElution->SolCoElution2 SolCoElution3 Solution: Use gradient elution CauseCoElution->SolCoElution3 PoorRes Symptom: Peaks not baseline separated CausePoorRes Cause: Insufficient selectivity PoorRes->CausePoorRes SolPoorRes1 Solution: Optimize mobile phase CausePoorRes->SolPoorRes1 SolPoorRes2 Solution: Change stationary phase CausePoorRes->SolPoorRes2 SolPoorRes3 Solution: Adjust temperature CausePoorRes->SolPoorRes3

Improving yield in Friedel-Crafts synthesis of p-propylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of p-propylanisole synthesized via the Friedel-Crafts reaction. The primary focus is on the Friedel-Crafts acylation of anisole (B1667542), followed by reduction, a common and controllable route to the desired product.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Section 1: Low or No Product Yield

Q1: My reaction yielded very little or no product. What are the most common causes?

Several factors can lead to poor or no yield. The most common culprits include:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture.[1] Any water in your reagents, solvent, or glassware will react with and deactivate the catalyst.[1]

  • Poor Quality Reagents: Impurities in the anisole or propanoyl chloride can interfere with the reaction.[1] It is crucial to use anhydrous reagents and solvents.

  • Deactivated Aromatic Ring: While anisole is an activated ring, the presence of any strongly electron-withdrawing groups from prior steps or impurities will deactivate it towards electrophilic aromatic substitution.[1]

  • Sub-optimal Temperature: The reaction is very exothermic.[2] If the initial temperature is too high, it can lead to side reactions and decomposition. Conversely, some reactions may require gentle heating to overcome the activation energy after the initial exothermic phase.[1]

Q2: I've ensured my reagents are dry, but the yield is still low. What else should I check?

Consider the following:

  • Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst (like AlCl₃) forms a complex with the product ketone.[3][4] This means the catalyst is not truly catalytic and must be used in stoichiometric amounts (at least one equivalent). Using a catalytic amount will result in a low yield.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Order of Addition: The standard procedure involves slowly adding the anisole solution to the mixture of the Lewis acid, solvent, and propanoyl chloride.[5][6] Reversing this order can sometimes lead to side reactions.

Section 2: Formation of Multiple Products & Impurities

Q3: My NMR spectrum shows a mixture of isomers. How can I improve the regioselectivity for the para-product?

The methoxy (B1213986) group of anisole is an ortho-, para-directing activator.[5] While the para product is generally favored due to reduced steric hindrance, some ortho-isomer can form.[1]

  • Lowering Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for the thermodynamically more stable para-isomer.

  • Choice of Solvent: The solvent can influence the ortho/para ratio.[1] Dichloromethane (B109758) is a common choice.[5][6] Experimenting with other non-polar solvents like carbon disulfide or nitrobenzene (B124822) (with caution) might alter the selectivity.

Q4: I'm observing byproducts other than isomers. What are they and how can I avoid them?

  • Polyacylation: Although the acyl group deactivates the ring, making a second acylation less favorable, it can still occur with highly activated rings.[1] To minimize this, use a molar ratio of anisole to propanoyl chloride that is not less than 1:1.

  • De-alkylation/Rearrangement: Though less common in acylation than alkylation, harsh conditions (high temperature, very strong Lewis acids) can potentially cause side reactions. Sticking to milder conditions is advisable.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route: Friedel-Crafts alkylation or acylation followed by reduction?

For synthesizing n-propylanisole, the recommended route is a two-step process:

  • Friedel-Crafts Acylation: React anisole with propanoyl chloride and a Lewis acid like AlCl₃ to form 4'-methoxypropiophenone.[2][3] This reaction avoids carbocation rearrangements and is less prone to poly-substitution.[7]

  • Reduction: Reduce the resulting ketone to an alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step pathway provides a cleaner product with a higher yield of the desired n-propyl isomer.[8]

Q2: Which Lewis acid catalyst is best for this reaction?

Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for Friedel-Crafts reactions.[3][4] However, it requires stoichiometric amounts and can be difficult to handle due to its hygroscopic nature.[1][9] Iron(III) chloride (FeCl₃) is another effective, often milder, alternative.[5][6] For greener and more recyclable options, solid acid catalysts like zeolites or metal triflates can be explored.[6]

Q3: Why are anhydrous conditions so critical for the Friedel-Crafts reaction?

Anhydrous conditions are essential because the Lewis acid catalysts react vigorously with water.[1] This reaction hydrolyzes the catalyst, rendering it inactive and unable to generate the necessary acylium ion electrophile.[1] All glassware should be flame-dried or oven-dried, and anhydrous reagents and solvents must be used.[10]

Q4: How do I properly quench the reaction and work up the product?

The workup procedure is critical for isolating the product and removing the catalyst.

  • Quenching: The reaction mixture is typically quenched by slowly pouring it into a beaker of ice-cold water or dilute acid (e.g., HCl).[2][10] This hydrolyzes the aluminum chloride-ketone complex, liberating the product, and decomposes any remaining reactive species.[2]

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like dichloromethane or diethyl ether.[2][6]

  • Washing: The organic layer should be washed with a dilute base (e.g., 5% NaOH or NaHCO₃ solution) to remove any acidic impurities, followed by a wash with brine.[6][11]

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[6]

Quantitative Data Summary

The choice of catalyst significantly impacts reaction efficiency. While specific data for p-propylanisole is dispersed, the following table provides a general comparison based on typical Friedel-Crafts acylation reactions.

Catalyst TypeCatalyst ExampleTypical LoadingAdvantagesDisadvantages
Traditional Lewis Acid AlCl₃, FeCl₃Stoichiometric (≥1 eq.)High reactivity, low cost.[6]Sensitive to moisture, generates significant acidic waste, difficult to separate.[6][12]
Metal Triflates Cu(OTf)₂Catalytic (e.g., 5 mol%)Can be used in catalytic amounts, potentially recyclable.[6]Higher cost compared to traditional Lewis acids.
Solid Acids Zeolites (e.g., ZSM-5)CatalyticEasily separated by filtration, recyclable, environmentally friendly.[6][13]May require higher temperatures or longer reaction times; potential for mass transfer limitations.[11]

Key Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole using FeCl₃

This protocol is adapted from a standard laboratory procedure for the acylation of anisole.[5][6]

Materials:

  • Anisole

  • Propanoyl chloride

  • Iron(III) chloride (FeCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 5% aqueous NaOH solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, add anhydrous FeCl₃ (4.0 mmol) and 6 mL of anhydrous CH₂Cl₂.

  • Add propanoyl chloride (4.6 mmol) to the mixture.

  • In a separate beaker, prepare a solution of anisole (4.6 mmol) in 3 mL of anhydrous CH₂Cl₂.

  • Slowly add the anisole solution dropwise to the reaction flask over approximately 5 minutes with continuous stirring. The reaction is exothermic.

  • After the addition is complete, stir the mixture for an additional 10-15 minutes at room temperature.

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 5% aqueous NaOH and then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude 4'-methoxypropiophenone.

Protocol 2: Acylation using AlCl₃ and Aqueous Workup

This protocol is based on a common, robust method for Friedel-Crafts acylation.[2]

Materials:

  • Anisole

  • Propanoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated HCl

  • Ice

Procedure:

  • Set up a round-bottom flask in an ice bath. Add anisole and dichloromethane to the flask.

  • Slowly add propanoyl chloride to the cooled solution while stirring.

  • In small portions, carefully add anhydrous AlCl₃ to the reaction mixture. The mixture will turn orange and evolve HCl gas.[2] Keep the reaction in the ice bath for 5-10 minutes after adding the AlCl₃.

  • Remove the ice bath and allow the reaction to stir at room temperature for approximately 15 minutes.[2]

  • To work up the reaction, slowly pour the mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum complex.[2]

  • Transfer the entire mixture to a separatory funnel.

  • Separate the lower organic (CH₂Cl₂) layer.[2]

  • Wash the organic layer as described in Protocol 1 (water, NaHCO₃, brine).

  • Dry the organic layer over an anhydrous salt, filter, and evaporate the solvent to yield the product.

Visualizations

experimental_workflow setup Reaction Setup (Anhydrous Conditions) reagents Add Solvent (CH2Cl2) & Lewis Acid (AlCl3) setup->reagents acyl Add Propanoyl Chloride reagents->acyl anisole Slowly Add Anisole (0°C to RT) acyl->anisole monitor Monitor Reaction (TLC/GC) anisole->monitor quench Quench (Ice/HCl) monitor->quench workup Aqueous Workup (Extraction & Washes) quench->workup purify Dry & Evaporate Solvent workup->purify product Crude Product (4'-methoxypropiophenone) purify->product reduction Reduction (e.g., Clemmensen) product->reduction final_product Final Product (p-propylanisole) reduction->final_product troubleshooting_flowchart start Low Yield? check_h2o Anhydrous Conditions Met? (Dried Glassware/Reagents) start->check_h2o Yes check_isomers Isomers Present? start->check_isomers No, but... fix_h2o Solution: Ensure rigorous exclusion of moisture. check_h2o->fix_h2o No check_stoich Catalyst Stoichiometry? (Used >1 equivalent AlCl3) check_h2o->check_stoich Yes fix_stoich Solution: Use stoichiometric amounts of Lewis Acid. check_stoich->fix_stoich No check_temp Correct Temperature? (Initial cooling, then RT) check_stoich->check_temp Yes fix_temp Solution: Control temperature during addition. check_temp->fix_temp No fix_isomers Solution: Lower reaction temp to favor para-product. check_isomers->fix_isomers Yes reaction_pathway cluster_products Potential Products reactants Anisole + Propanoyl Chloride + AlCl3 intermediate Acylium Ion Intermediate reactants->intermediate para_product Desired Product: 4'-methoxypropiophenone (para) intermediate->para_product Major Pathway (Sterically Favored) ortho_product Side Product: 2'-methoxypropiophenone (ortho) intermediate->ortho_product Minor Pathway poly_product Side Product: Diacylated Anisole para_product->poly_product Minor Pathway (Excess Acylating Agent)

References

Stability issues of 1-Methoxy-4-propylbenzene in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methoxy-4-propylbenzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound during storage. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of degradation for this compound?

A1: Stored this compound, also known as dihydroanethole, may show signs of degradation through changes in its physical and chemical properties. These can include:

  • Color Change: The appearance of a yellowish tint in the normally colorless to light yellow liquid.

  • Viscosity Increase: Polymerization can lead to an increase in viscosity.

  • Formation of Precipitates: The appearance of solid material in the liquid.

  • Odor Change: A shift from its characteristic sweet, anise-like scent to a sharper, more unpleasant odor, which could indicate the formation of oxidation products like anisaldehyde.[1][2]

  • Purity Decrease: A noticeable decrease in the compound's purity as determined by analytical methods like Gas Chromatography (GC).

Q2: What are the primary factors that affect the stability of this compound in storage?

A2: The stability of this compound is influenced by several environmental factors. Drawing parallels from the closely related compound anethole, the key factors are:

  • Light: Exposure to UV and visible light can accelerate degradation processes.[1][2]

  • Temperature: Elevated temperatures can increase the rate of chemical decay.[1][2]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidation.[1]

  • Presence of Catalysts: Trace amounts of acids or metals can catalyze degradation reactions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool place, with a recommended temperature of <15°C.

  • Light: Keep in a dark place, away from direct sunlight and other sources of UV radiation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Yellowing of the solution Oxidation1. Verify the purity using GC-MS or HPLC to identify potential oxidation products like p-anisaldehyde. 2. If purity is compromised, consider purification by distillation. 3. For future storage, purge the container with an inert gas before sealing.
Increased viscosity or solidification Polymerization/Dimerization1. Attempt to dissolve a small sample in a suitable solvent to confirm insolubility, suggesting polymerization. 2. Analyze the material using techniques like NMR or mass spectrometry to characterize the polymeric or dimeric structures. 3. Avoid storage at elevated temperatures and in the presence of acidic catalysts.
Unexpected peaks in analytical chromatogram (GC/HPLC) Isomerization or formation of other degradation products1. Identify the new peaks using mass spectrometry. Common degradation products of analogous compounds include cis-isomers and oxidation byproducts.[1][2] 2. Review storage conditions, particularly exposure to light and heat, which can promote isomerization.[1][2]

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions.

Methodology:

  • Sample Preparation: Aliquot this compound into several amber glass vials.

  • Stress Conditions: Expose the vials to a combination of elevated temperature (e.g., 40°C) and light (e.g., a photostability chamber). Include a control group stored under recommended conditions (cool and dark).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze each sample using a validated HPLC or GC method to quantify the purity of this compound and identify any degradation products.

  • Data Evaluation: Compare the purity of the stressed samples to the control samples over time to determine the rate of degradation.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.

Methodology:

  • Sample Preparation: Dilute a sample of the aged this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program that allows for the separation of the parent compound from potential degradation products.

  • MS Detection: Couple the GC to a mass spectrometer to obtain mass spectra of the separated components.

  • Identification: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to tentatively identify the degradation products.[4][5] Common degradation products of similar compounds include isomers, oxidation products (aldehydes, ketones), and dimers.[1]

Visualizations

DegradationPathways cluster_main Potential Degradation of this compound cluster_products Degradation Products This compound This compound Oxidation_Products Oxidation Products (e.g., p-Anisaldehyde) This compound->Oxidation_Products Light, O2 Polymerization_Products Polymers / Dimers This compound->Polymerization_Products Heat, Acid

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_workflow Stability Assessment Workflow Start Start: Stored Sample Observe Observe Physical Changes (Color, Viscosity) Start->Observe Analyze Analytical Testing (GC/HPLC) Observe->Analyze Identify Identify Degradation Products (GC-MS) Analyze->Identify Decision Purity Acceptable? Identify->Decision Use Use in Experiments Decision->Use Yes Purify Purify or Discard Decision->Purify No

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Dihydroanethole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of dihydroanethole.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of dihydroanethole?

A1: Dihydroanethole is a hydrophobic compound with low aqueous solubility. Its estimated water solubility is approximately 63.36 mg/L at 25°C[1][2]. It is soluble in ethanol (B145695) and most non-volatile oils but is insoluble in glycerol (B35011) and propylene (B89431) glycol[1][2][3].

Q2: Why does my dihydroanethole precipitate when I add it to my aqueous buffer?

A2: Dihydroanethole, like many hydrophobic compounds, is prone to precipitation when introduced into an aqueous environment from an organic solvent stock solution. This "crashing out" occurs because the concentration of dihydroanethole exceeds its solubility limit in the final aqueous solution.

Q3: What are the primary methods to improve the solubility of dihydroanethole in aqueous solutions?

A3: The main strategies to enhance the aqueous solubility of dihydroanethole include the use of co-solvents, surfactants, cyclodextrins, and the formation of nanoemulsions. Each of these methods works by altering the microenvironment of the dihydroanethole molecules to make them more compatible with the aqueous phase.

Q4: Can I use the same solubilization techniques for dihydroanethole as for anethole (B165797)?

A4: Yes, it is highly likely that solubilization strategies effective for anethole will also be effective for dihydroanethole. Anethole is structurally very similar to dihydroanethole, with the only difference being a double bond in the propyl side chain[1]. Therefore, data and protocols for anethole can serve as a strong starting point for developing formulations for dihydroanethole.

Troubleshooting Guides

Issue 1: Dihydroanethole precipitates out of solution upon dilution from an organic stock.
  • Observation: The solution becomes cloudy or a visible precipitate forms immediately after adding the dihydroanethole stock solution (e.g., in ethanol) to the aqueous buffer.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of dihydroanethole in your aqueous solution to below its solubility limit.

    • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.

    • Use a Co-solvent: Maintain a certain percentage of a water-miscible organic solvent in your final aqueous solution. Ethanol is a good first choice as dihydroanethole is soluble in it[1][2][3].

    • Employ a Surfactant: Add a biocompatible surfactant to your aqueous solution before introducing the dihydroanethole stock. Surfactants form micelles that can encapsulate the hydrophobic dihydroanethole molecules.

Issue 2: The aqueous solution of dihydroanethole is not stable and precipitates over time.
  • Observation: The solution is initially clear but becomes cloudy or shows precipitation after a period of incubation or storage.

  • Troubleshooting Steps:

    • Increase Solubilizer Concentration: If you are using a co-solvent, surfactant, or cyclodextrin (B1172386), you may need to increase its concentration to ensure long-term stability.

    • pH Adjustment: The solubility of some compounds can be pH-dependent. Investigate if adjusting the pH of your aqueous solution (while ensuring it's compatible with your experimental system) improves the stability of your dihydroanethole solution.

    • Consider a More Robust Formulation: For long-term stability, creating a nanoemulsion or a cyclodextrin inclusion complex may be necessary. These formulations are generally more stable than simple co-solvent or surfactant solutions.

Quantitative Data on Solubilization

While specific quantitative data for dihydroanethole is limited, the following table provides data for the closely related compound, anethole, which can be used as a starting point for formulation development.

Solubilization MethodSolubilizing AgentAnethole SolubilityRemarks
Aqueous Solubility Water~111 mg/L (at 25°C)[4]Very poorly soluble.
Co-solvents 80% Ethanol1:8 (v/v)[4]Significantly increased solubility.
90% Ethanol1:1 (v/v)[4]Highly soluble.
Surfactants Polysorbate 80Formulation dependentEffective for creating stable emulsions.
Cyclodextrins β-CyclodextrinIncreased solubility through inclusion complex formation.Formation of a 1:1 complex is common.

Experimental Protocols

Protocol 1: Solubilization of Dihydroanethole using a Co-solvent (Ethanol)

Objective: To prepare an aqueous solution of dihydroanethole using ethanol as a co-solvent.

Materials:

  • Dihydroanethole

  • Ethanol (95% or absolute)

  • Purified water or desired aqueous buffer

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: Dissolve dihydroanethole in ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the dihydroanethole is completely dissolved.

  • Prepare the Aqueous Phase: In a separate tube, prepare your desired aqueous buffer.

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the dihydroanethole stock solution to achieve your target final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, the concentration of dihydroanethole may be too high for the final ethanol concentration.

Protocol 2: Preparation of a Dihydroanethole Nanoemulsion via the Ouzo Effect

Objective: To prepare a stable nanoemulsion of dihydroanethole in an aqueous solution. This protocol is adapted from the known "ouzo effect" with anethole[5].

Materials:

  • Dihydroanethole

  • Ethanol

  • Purified water

  • Glassware

Procedure:

  • Prepare the Organic Phase: Dissolve dihydroanethole in ethanol. The concentration will depend on the desired final concentration in the nanoemulsion.

  • Induce Nanoemulsion Formation: While gently stirring, add the ethanolic solution of dihydroanethole to the purified water. A milky, opalescent nanoemulsion should form spontaneously.

  • Characterization (Optional): The droplet size and stability of the nanoemulsion can be characterized using dynamic light scattering (DLS).

Protocol 3: Preparation of a Dihydroanethole-β-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of dihydroanethole by forming an inclusion complex with β-cyclodextrin.

Materials:

  • Dihydroanethole

  • β-Cyclodextrin

  • Ethanol

  • Purified water

  • Magnetic stirrer and stir bar

  • Beakers

Procedure:

  • Prepare a β-Cyclodextrin Solution: Dissolve β-cyclodextrin in purified water with the aid of stirring. Gentle heating may be required to fully dissolve the β-cyclodextrin.

  • Prepare a Dihydroanethole Solution: Dissolve dihydroanethole in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of dihydroanethole to the aqueous β-cyclodextrin solution while stirring continuously.

  • Equilibration: Allow the mixture to stir for several hours (e.g., 12-24 hours) at room temperature to allow for the formation of the inclusion complex.

  • Filtration (Optional): If a precipitate forms, it may be the inclusion complex. The solid can be collected by filtration and dried. The solubility of the complex in water can then be determined.

Visualizations

experimental_workflow cluster_prep Preparation of Dihydroanethole Solution cluster_solubilization Solubilization in Aqueous Medium cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Start with solid Dihydroanethole dissolve Dissolve in organic solvent (e.g., Ethanol) start->dissolve stock High-concentration stock solution dissolve->stock mix Mix stock with buffer stock->mix aqueous Aqueous Buffer aqueous->mix clear Clear Solution (Success) mix->clear precipitate Precipitation (Issue) mix->precipitate reduce_conc Reduce final concentration precipitate->reduce_conc add_cosolvent Add co-solvent precipitate->add_cosolvent use_surfactant Use surfactant precipitate->use_surfactant form_complex Form cyclodextrin complex precipitate->form_complex

Caption: Experimental workflow for dissolving dihydroanethole and troubleshooting precipitation.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dihydroanethole Dihydroanethole receptor Target Receptor/Channel dihydroanethole->receptor Binding signaling_cascade Signaling Cascade receptor->signaling_cascade Activation cellular_response Cellular Response signaling_cascade->cellular_response

Caption: A generalized signaling pathway involving a hydrophobic ligand like dihydroanethole.

logical_relationship cluster_methods Solubilization Methods compound Poorly Soluble Compound (Dihydroanethole) cosolvents Co-solvents (e.g., Ethanol) compound->cosolvents surfactants Surfactants (e.g., Polysorbate 80) compound->surfactants cyclodextrins Cyclodextrins (e.g., β-Cyclodextrin) compound->cyclodextrins nanoemulsions Nanoemulsions (Ouzo Effect) compound->nanoemulsions result Improved Aqueous Solubility & Stability cosolvents->result surfactants->result cyclodextrins->result nanoemulsions->result

Caption: Logical relationship between the problem and various solubilization solutions.

References

Technical Support Center: Optimizing Reactions for 1-Methoxy-4-propylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 1-methoxy-4-propylbenzene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common synthetic transformations.

Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

FAQs: Electrophilic Aromatic Substitution (EAS)

Q1: My Friedel-Crafts acylation of this compound is resulting in a low yield. What are the common causes?

A1: Low yields in Friedel-Crafts acylation are often traced back to several key factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[1]

  • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it.[1] Therefore, stoichiometric amounts or a slight excess of the catalyst are often necessary.[1][2]

  • Reaction Temperature: While the reaction may require heating, excessive temperatures can lead to side product formation and decomposition, appearing as a dark, tarry material.[3]

  • Substrate Deactivation: While the methoxy (B1213986) group is activating, if your derivative contains strongly electron-withdrawing groups, it will deactivate the ring towards electrophilic substitution.[1][4]

Q2: I'm observing the formation of multiple products during the bromination of my this compound derivative. How can I improve regioselectivity?

A2: The methoxy group is a strong ortho-, para-director. To favor the para-brominated product and avoid di- or tri-substituted byproducts, consider the following:

  • Reaction Temperature: Running the reaction at lower temperatures can often enhance selectivity.

  • Brominating Agent: Using a less reactive brominating agent than molecular bromine (Br₂), such as N-Bromosuccinimide (NBS), can provide better control.

  • Solvent Choice: The polarity of the solvent can influence the selectivity. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., acetonitrile).

Q3: Can I perform a Vilsmeier-Haack reaction to formylate this compound? What are the key considerations?

A3: Yes, the Vilsmeier-Haack reaction is suitable for electron-rich aromatic compounds like this compound to produce aryl aldehydes.[5][6][7] Key considerations include:

  • Reagent Preparation: The Vilsmeier reagent is typically prepared in situ from a formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃).[6][8]

  • Regioselectivity: Substitution generally occurs at the less sterically hindered position, which would be the para-position relative to the activating methoxy group.[7][8]

  • Workup: The initial product is an iminium ion, which must be hydrolyzed with water during the workup to yield the final aldehyde.[6][7]

FAQs: Cross-Coupling Reactions

Q4: My Suzuki-Miyaura coupling with a bromo-derivative of this compound is not proceeding. What should I troubleshoot?

A4: Suzuki coupling failures can be complex. Here is a logical troubleshooting sequence:

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst & Ligand: The methoxy groups make the aryl halide electron-rich, which can make the initial oxidative addition step more difficult.[9] Consider using more electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos or SPhos) to facilitate this step.[9][10]

  • Base and Solvent: The choice of base and solvent system is critical and often empirical.[11] Common systems include K₂CO₃ in dioxane/water or K₃PO₄ in THF.[9] Ensure the base is finely ground for better reactivity.[9]

  • Boronic Acid Quality: Boronic acids can degrade over time. Check the quality of your boronic acid or consider converting it to a more stable trifluoroborate salt.[9]

Troubleshooting Guides

This section provides structured guidance for resolving common experimental issues.

Troubleshooting Low Yield in Friedel-Crafts Acylation
Symptom Possible Cause Suggested Solution
No or minimal product formation Inactive Catalyst: Moisture contamination.Oven-dry all glassware. Use anhydrous solvents and reagents. Handle the Lewis acid in a glovebox or under an inert atmosphere.[1]
Insufficient Catalyst: Product-catalyst complexation.Increase catalyst loading to >1.0 equivalent, sometimes up to 2.5 equivalents.[2]
Formation of dark tar or polymer Reaction Temperature Too High: Side reactions and decomposition.Run the reaction at a lower temperature. Consider adding the acyl halide dropwise at 0°C before slowly warming to room temperature or reflux.[3]
Multiple Isomers Formed Steric and Electronic Effects: The methoxy group directs ortho- and para-.Para-substitution is generally favored due to sterics. Lowering the reaction temperature may improve selectivity. A bulkier Lewis acid could also favor the para-isomer.
Starting material recovered Deactivated Ring: Presence of electron-withdrawing groups.Friedel-Crafts reactions are not suitable for strongly deactivated rings.[1] Consider an alternative synthetic route.
Troubleshooting a Failed Suzuki-Miyaura Coupling

Below is a troubleshooting workflow to diagnose issues with Suzuki coupling reactions.

Troubleshooting_Suzuki start Low or No Yield degas Is the reaction thoroughly degassed? start->degas catalyst Is the Pd catalyst/ligand appropriate for an electron-rich halide? degas->catalyst Yes sol_degas Action: Degas solvents and reaction mixture via sparging with N2/Ar or freeze-pump-thaw. degas->sol_degas No base Is the base/solvent system optimized? catalyst->base Yes sol_catalyst Action: Switch to a catalyst with more electron-donating ligands (e.g., XPhos, SPhos, RuPhos). catalyst->sol_catalyst No boronic Is the boronic acid of high quality? base->boronic Yes sol_base Action: Screen different bases (K2CO3, K3PO4, Cs2CO3) and solvent systems (Dioxane/H2O, THF, Toluene). base->sol_base No sol_boronic Action: Use fresh boronic acid or convert to a trifluoroborate salt. boronic->sol_boronic No end Re-run Optimized Reaction boronic->end Yes sol_degas->end sol_catalyst->end sol_base->end sol_boronic->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Experimental Protocols

General Protocol for Para-Bromination of this compound

This protocol describes a general procedure for the regioselective bromination of this compound to yield 1-bromo-2-methoxy-5-propylbenzene.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure para-brominated product.

General Workflow for Reaction Optimization

Optimizing a reaction is a systematic process. The following diagram illustrates a general workflow for this process.

Reaction_Optimization_Workflow A Initial Reaction Setup (Based on Literature) B Vary a Single Parameter (e.g., Temperature, Solvent, Catalyst, Base) A->B C Monitor Reaction (TLC, LC-MS, GC-MS) B->C D Analyze Results (Yield, Purity, Byproducts) C->D E Is the Result Optimal? D->E F Select Best Condition & Vary Next Parameter E->F No G Final Optimized Protocol E->G Yes F->C

Caption: A general workflow for the systematic optimization of reaction conditions.

References

Side-product formation in the alkylation of anisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding side-product formation during the alkylation of anisole (B1667542).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing multiple alkylated products instead of the desired mono-alkylated anisole. Why is this happening and how can I prevent it?

A1: This phenomenon is known as polyalkylation. The alkyl group introduced onto the anisole ring is an activating group, which makes the mono-alkylated product more reactive than the starting anisole.[1][2] This increased reactivity leads to further alkylation, resulting in di-, tri-, or even more substituted products.

Troubleshooting Polyalkylation:

  • Use a Large Excess of Anisole: By using a significant excess of the aromatic substrate (anisole) relative to the alkylating agent, you increase the probability that the electrophile will react with a molecule of the starting material rather than the more reactive mono-alkylated product.[1][2]

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize subsequent alkylation reactions.

  • Consider Friedel-Crafts Acylation Followed by Reduction: If polyalkylation remains a significant issue, an alternative route is to perform a Friedel-Crafts acylation. The resulting ketone can then be reduced to the desired alkyl group. The acyl group is deactivating, which prevents further substitution on the ring.[1][3]

Q2: I obtained a mixture of ortho- and para-isomers. How can I control the regioselectivity of the reaction?

A2: The methoxy (B1213986) group (-OCH₃) of anisole is an ortho-, para-directing group in electrophilic aromatic substitution.[4][5][6][7] Therefore, a mixture of these isomers is expected. The ratio of these isomers can be influenced by several factors. Under mild conditions with lower catalyst concentrations, the alkylation of anisole typically shows a predominant ortho/para directing effect, often with a ratio around 2:1.[6]

Strategies to Influence Regioselectivity:

  • Catalyst Choice: The size and nature of the Lewis acid catalyst can influence the steric hindrance around the ortho position. Bulky catalysts may favor the formation of the para-isomer.

  • Temperature: Reaction temperature can affect the isomer distribution. At higher temperatures, thermodynamic control may favor the more stable para-isomer.

  • Solvent: The polarity of the solvent can influence the transition state energies, thereby affecting the ortho/para ratio.

Q3: The alkyl group on my product is a rearranged isomer of the alkyl halide I used. What causes this?

A3: This is a common issue in Friedel-Crafts alkylation caused by carbocation rearrangement.[1][2][3][8][9] The reaction proceeds through a carbocation intermediate formed from the alkyl halide and Lewis acid.[10] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so before attacking the anisole ring.[3][9]

How to Avoid Carbocation Rearrangement:

  • Use Alkylating Agents that Form Stable Carbocations: Tertiary, benzylic, or allylic halides are less prone to rearrangement as they already form relatively stable carbocations.[11]

  • Alternative Synthesis Route: The most effective way to prevent rearrangement is to use Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[1][3][10]

Q4: My reaction yield is very low, or the reaction failed completely. What are the potential causes?

A4: Low or no yield can stem from several issues, primarily related to the catalyst or the reactants.

Common Causes for Low Yield:

  • Inactive Catalyst: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[1] Ensure all glassware is oven-dried and use anhydrous solvents and fresh, high-purity Lewis acids. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Substrate-Catalyst Interaction: The oxygen atom in anisole's methoxy group has a lone pair of electrons that can form a complex with the Lewis acid catalyst (AlCl₃).[12] This can sometimes deactivate the catalyst or the ring. While anisole is generally reactive enough to undergo the reaction, this interaction is a consideration.[12] For highly activated systems, milder catalysts like ZnCl₂ or TiCl₄ can be used.[13]

  • Deactivating Groups: While anisole is activated, ensure your starting material does not contain any strong electron-withdrawing groups, which inhibit Friedel-Crafts reactions.[1][2] Also, substrates with basic amine groups (-NH₂) are unsuitable as they will react with and deactivate the catalyst.[1][10][14]

Q5: The reaction mixture turned into a dark, tarry material. What went wrong?

A5: The formation of dark, polymeric, or tarry material is often a sign of side reactions or decomposition.

Potential Causes for Tar Formation:

  • High Reaction Temperature: Friedel-Crafts reactions can be exothermic. If the temperature is too high, it can lead to polymerization and other unwanted side reactions.[1] It is crucial to maintain the recommended reaction temperature, often starting at 0 °C.[1]

  • Reactive Substrates/Reagents: Highly activated substrates like anisole can be prone to polymerization or other side reactions, especially under harsh conditions.[1]

  • Impure Starting Materials: Impurities in your anisole, alkylating agent, or solvent can lead to side reactions and decomposition.[1]

Quantitative Data Summary

The product distribution in the alkylation of anisole is highly dependent on reaction conditions. Below is a summary of expected outcomes based on general principles.

ParameterConditionExpected OutcomeProduct Ratio (Ortho:Para)Polyalkylation Risk
Reactant Ratio Large excess of anisoleFavors mono-alkylationVaries with conditionsLow
Reactant Ratio Near stoichiometric (1:1)Increased polyalkylationVaries with conditionsHigh
Temperature Low (e.g., 0 °C)Kinetic controlHigher proportion of orthoLower
Temperature HighThermodynamic controlFavors more stable para isomerHigher
Catalyst Mild (e.g., FeCl₃), low conc.Predominant o/p directionApprox. 2:1 reported under mild conditions[6]Moderate
Alkyl Halide Primary (e.g., n-propyl chloride)Rearranged product (isopropyl)-High risk of rearrangement
Alkyl Halide Tertiary (e.g., t-butyl chloride)No rearrangementTypically high para selectivityLow risk of rearrangement

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Anisole

This protocol describes a general procedure for the alkylation of anisole with a tertiary alkyl halide like t-butyl chloride using aluminum chloride (AlCl₃) as the catalyst.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

  • t-butyl chloride (or other alkylating agent)

  • Anisole

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Ice bath

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly oven-dried. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Reactant Addition: Cool the flask to 0 °C using an ice bath.

  • Anisole Addition: Add anisole (1.0 equivalent, or a large excess to prevent polyalkylation) to the stirred suspension.

  • Alkylating Agent Addition: Add t-butyl chloride (1.0 equivalent if anisole is in excess) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Visual Guides

Side_Product_Formation Anisole Anisole MonoAlkylated Mono-alkylated Product (Ortho & Para Isomers) Anisole->MonoAlkylated Reacts with R⁺ Rearranged Rearranged Product Anisole->Rearranged AlkylHalide Alkyl Halide (R-X) + AlCl₃ Carbocation Carbocation (R⁺) AlkylHalide->Carbocation Forms Carbocation->MonoAlkylated RearrangedCarbocation Rearranged Carbocation (R'⁺) Carbocation->RearrangedCarbocation Rearranges (if unstable) PolyAlkylated Poly-alkylated Side-Products MonoAlkylated->PolyAlkylated Further Alkylation (More Reactive) RearrangedCarbocation->Rearranged Reacts with Anisole

Caption: Key pathways in anisole alkylation leading to desired products and common side-products.

Troubleshooting_Workflow Start Experiment Start Issue Identify Issue Start->Issue Poly Polyalkylation? Issue->Poly Yes Rearrange Rearranged Product? Issue->Rearrange No Sol_Poly Use excess anisole Poly->Sol_Poly LowYield Low / No Yield? Rearrange->LowYield No Sol_Rearrange Use Acylation-Reduction Route Rearrange->Sol_Rearrange Yes Sol_LowYield Check for moisture Use fresh catalyst LowYield->Sol_LowYield Yes End Optimized Reaction LowYield->End No Sol_Poly->End Sol_Rearrange->End Sol_LowYield->End

Caption: A troubleshooting flowchart for common issues in the alkylation of anisole.

Carbocation_Rearrangement start n-Propyl Chloride + AlCl₃ primary_carbocation Primary Carbocation (1°) (Less Stable) start->primary_carbocation Forms hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift Undergoes secondary_carbocation Secondary Carbocation (2°) (More Stable) hydride_shift->secondary_carbocation Leads to product Product: Isopropyl Anisole (Rearranged) secondary_carbocation->product Attacks Anisole

Caption: Mechanism of carbocation rearrangement during the alkylation with n-propyl chloride.

References

Technical Support Center: GC-MS Quantification of p-Propylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for establishing a reliable calibration curve for the quantification of p-propylanisole using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Creating a Calibration Curve

This protocol outlines the methodology for preparing standards and generating a calibration curve for the quantification of p-propylanisole.

1. Materials and Reagents:

  • p-Propylanisole (analytical standard, purity ≥98%)

  • High-purity solvent (e.g., Methanol or Hexane, GC-MS grade)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Autosampler vials with septa

  • Internal Standard (IS) (Optional, but recommended for improved accuracy): A deuterated analog like 4-Methylanisole-d3 or a compound with similar chemical properties not present in the sample matrix.[1][2]

2. Preparation of Stock and Standard Solutions:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of p-propylanisole standard.

    • Dissolve it in the chosen solvent in a 10 mL Class A volumetric flask.

    • Fill to the mark with the solvent and mix thoroughly. This solution should be stored in a tightly sealed container at 4°C.

  • Working Standard Solutions:

    • Perform serial dilutions from the primary stock solution to prepare a series of at least five calibration standards.[3][4] The concentration range should bracket the expected concentration of p-propylanisole in the unknown samples.[3]

    • If using an internal standard, spike each standard (and subsequent samples) with a constant, known concentration of the IS.[1]

3. GC-MS Instrumental Parameters:

The following are typical starting parameters and should be optimized for your specific instrument and column.

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection Mode: Splitless or Split (e.g., 20:1 ratio), depending on concentration.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.[5]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

    • Ions to Monitor for p-Propylanisole:

      • Quantifier Ion: m/z 121 (most abundant fragment).[7][8]

      • Qualifier Ion: m/z 150 (molecular ion) for identity confirmation.[7][8]

4. Data Acquisition and Processing:

  • Inject each calibration standard multiple times (e.g., n=3) to ensure reproducibility.[3]

  • Integrate the peak area of the quantifier ion (m/z 121) for p-propylanisole at its specific retention time. If using an internal standard, also integrate the peak area for the IS.

  • Construct the calibration curve by plotting the peak area (or the ratio of analyte peak area to IS peak area) on the y-axis against the known concentration on the x-axis.

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) will be used to calculate the concentration of p-propylanisole in unknown samples.

  • The coefficient of determination (R²) should be ≥ 0.995 for the curve to be considered linear and acceptable.[9]

Data Presentation: Example Calibration Data

The table below summarizes hypothetical data for a five-point calibration curve for p-propylanisole.

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)Peak Area Ratio (Analyte/IS)
1.048,5000.097
5.0251,0000.502
10.0505,0001.010
25.01,245,0002.490
50.02,510,0005.020
Linear Regression (Ratio) y = 0.1001x + 0.0015 R² = 0.9998

Visualizations

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_standards Create Working Standards prep_stock->prep_standards inject Inject Standards & Samples into GC-MS prep_standards->inject prep_samples Prepare Unknown Samples prep_samples->inject acquire Acquire Data (SIM Mode) inject->acquire integrate Integrate Peak Areas acquire->integrate plot Plot Calibration Curve integrate->plot regress Perform Linear Regression (R² ≥ 0.995) plot->regress quantify Quantify Unknown Samples regress->quantify

Caption: Experimental workflow for GC-MS quantification of p-propylanisole.

Troubleshooting Guide

Question: My calibration curve is not linear (R² < 0.995). What are the possible causes?

Answer: Non-linearity in a calibration curve can stem from several sources.[10] Systematically investigate the following:

  • Standard Preparation Errors: This is a common cause. Inaccuracies in weighing the analytical standard, performing dilutions, or pipetting can lead to one or more points deviating from the line.

    • Solution: Carefully prepare a fresh set of standards from the primary stock solution. Use calibrated pipettes and Class A volumetric flasks.

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the response. This will cause the upper points of the curve to bend downwards.

    • Solution: Narrow the concentration range of your standards or dilute the higher concentration standards. If analyzing samples, dilute them to fall within the established linear range of the instrument.

  • Injector Issues: Changes in injection volume, discrimination effects in the injector, or a contaminated injector liner can affect the amount of analyte reaching the column.[10]

    • Solution: Clean or replace the injector liner and septum. Ensure your autosampler is functioning correctly and using a consistent injection technique.

  • Matrix Effects: If preparing standards in a pure solvent while your samples are in a complex matrix, interferences in the sample can suppress or enhance the signal, making the calibration curve invalid for the sample.

    • Solution: Prepare matrix-matched calibration standards by spiking a blank sample matrix with known concentrations of p-propylanisole.

Question: I am seeing peak tailing for p-propylanisole. How can I fix this?

Answer: Peak tailing, where the back half of the peak is elongated, is often caused by active sites in the analytical flow path.[11]

  • Possible Causes & Solutions:

    • Active Sites in Injector: A contaminated or non-deactivated injector liner can interact with the analyte. Solution: Replace the liner with a new, deactivated one.

    • Column Contamination/Degradation: Buildup of non-volatile residues at the head of the column can create active sites. The stationary phase can also degrade over time. Solution: Trim the first 10-15 cm from the front of the column. If this doesn't help, condition the column at a high temperature or replace it if it is old.[9][11]

    • Column Overloading: Injecting too much analyte can cause peak shape to deteriorate. Solution: Dilute your sample or use a higher split ratio.[11]

Question: There are "ghost peaks" appearing in my blank runs. What should I do?

Answer: Ghost peaks are peaks that appear in blank injections and are usually due to carryover from a previous, more concentrated sample.[11]

  • Possible Causes & Solutions:

    • Syringe/Autosampler Contamination: Residue from a previous injection remains in the syringe. Solution: Program additional solvent wash steps for the syringe between injections in your sequence.

    • Injector Contamination: Contamination in the injector port or liner can slowly bleed into subsequent runs. Solution: Clean the injector port and replace the liner and septum.

    • Column Bleed: This is typically a rising baseline at high temperatures, but can sometimes manifest as broad peaks. Solution: Condition the column according to the manufacturer's instructions.

Troubleshooting_Tree p1 Problem: Poor Linearity (R² < 0.995) c1 Standard Prep Error? p1->c1 Check First c2 Detector Saturation? p1->c2 If standards are good c3 Injector Issue? p1->c3 If high end is linear s1 Solution: Remake standards carefully. Use calibrated equipment. c1->s1 s2 Solution: Narrow concentration range. Dilute high-concentration samples. c2->s2 s3 Solution: Clean/replace injector liner. Check autosampler. c3->s3

Caption: Troubleshooting logic for a non-linear GC-MS calibration curve.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard recommended? An internal standard (IS) is a compound added at a constant concentration to all standards and samples.[1] It helps to correct for variations in injection volume, sample preparation losses, and instrument response fluctuations, thereby improving the accuracy and precision of the quantification.[12]

Q2: What makes a good internal standard for p-propylanisole analysis? An ideal internal standard should be chemically similar to p-propylanisole but not naturally present in the samples.[1] It must also be chromatographically resolved from p-propylanisole and any other sample components. A stable isotope-labeled version (e.g., p-propylanisole-d3) is the best choice, as its chemical and physical properties are nearly identical.[2] If unavailable, another aromatic ether of similar volatility could be validated.

Q3: Can I use Full Scan mode instead of SIM mode for quantification? While you can generate a calibration curve from Full Scan data (by extracting the ion chromatogram for m/z 121), it is not recommended for trace-level quantification. SIM mode is significantly more sensitive because the mass spectrometer dedicates its entire acquisition time to monitoring only a few specific ions, leading to a much better signal-to-noise ratio.[6]

Q4: How often should I run a calibration curve? A new calibration curve should be generated at the beginning of each analytical batch. Additionally, it's good practice to run one or two calibration check standards (mid-range concentration) periodically throughout a long sample sequence (e.g., every 10-20 samples) to verify that the instrument response remains stable. If the check standard deviates by more than 15-20%, instrument maintenance and recalibration may be necessary.

References

Troubleshooting Peak Tailing for 4-Propylanisole in Gas Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of 4-propylanisole.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of 4-propylanisole?

A1: In an ideal gas chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is a distortion where the peak's back half is broader than the front half.[1] For a compound like 4-propylanisole, which has a polar ether group, this can be a common issue. Peak tailing is problematic because it reduces the resolution between closely eluting peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1][2]

Q2: What are the primary causes of peak tailing for 4-propylanisole?

A2: The most common causes of peak tailing for a moderately polar compound like 4-propylanisole stem from either active sites within the GC system or sub-optimal chromatographic conditions. Key factors include:

  • Active Sites: Unwanted chemical interactions can occur with active surfaces in the inlet liner, the front of the GC column, or metal surfaces in the flow path.[3][4] These sites, often acidic silanol (B1196071) groups, can interact with the lone pair of electrons on the oxygen atom of the methoxy (B1213986) group in 4-propylanisole.[4]

  • Column Issues: Contamination of the stationary phase with non-volatile residues from previous injections or degradation of the stationary phase due to oxygen or high temperatures can create active sites and cause peak tailing.[1][4]

  • Improper Column Installation: A poorly cut or incorrectly positioned column in the inlet can create turbulence in the carrier gas flow and "dead volumes," where some analyte molecules are temporarily trapped, leading to a delayed elution and a tailing peak.[2][4]

  • Sub-optimal Method Parameters: An incorrect inlet temperature (either too low or too high), a slow oven temperature ramp, or an inappropriate carrier gas flow rate can lead to band broadening and peak tailing.[5][6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that can manifest as tailing.[7]

Q3: How can I quickly diagnose the source of peak tailing for 4-propylanisole?

A3: A systematic approach is the most efficient way to identify the root cause. A good starting point is to observe the peak shapes of all compounds in your chromatogram.

  • If all peaks are tailing: This usually points to a physical or mechanical issue, such as a poor column installation, a leak in the system, or a contaminated inlet liner.[2][4]

  • If only 4-propylanisole and other polar compounds are tailing: This strongly suggests a chemical interaction with active sites within the system.[4]

A logical first step is to perform routine inlet maintenance, which is often the source of the problem. This includes replacing the septum and the inlet liner. If the issue persists, trimming a small section (10-20 cm) from the front of the column can remove accumulated contaminants.[1]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing of 4-propylanisole.

Guide 1: Addressing Issues in the GC Inlet

Q: I've noticed my 4-propylanisole peak has started to tail. Could the problem be in the inlet?

A: Yes, the inlet is a very common source of problems that lead to peak tailing. The liner and septum are consumable parts that require regular replacement.

Troubleshooting Steps:

  • Replace the Septum: Septa can shed particles into the liner, creating active sites. Replace the septum regularly.

  • Replace the Inlet Liner: The liner can become contaminated with non-volatile residues from the sample matrix. Use a fresh, deactivated liner. For an analyte like 4-propylanisole, a liner with glass wool can aid in vaporization, but the glass wool must also be deactivated to prevent interactions.

  • Check for Leaks: Ensure all fittings on the inlet are leak-free using an electronic leak detector. Leaks can introduce oxygen, which can degrade the column's stationary phase.

Guide 2: Diagnosing and Resolving Column-Related Problems

Q: I've performed inlet maintenance, but the peak tailing for 4-propylanisole continues. What should I check next?

A: If inlet maintenance doesn't resolve the issue, the problem likely lies with the column itself.

Troubleshooting Steps:

  • Column Trimming: Contaminants often accumulate at the head of the column. Carefully trim 10-20 cm from the inlet end of the column to remove the contaminated section.

  • Column Conditioning (Bake-out): If the column has been exposed to oxygen or has been sitting unused, it may need to be conditioned. Heat the column to its maximum allowable temperature (or 20-30°C above the final method temperature) for a few hours with carrier gas flowing to remove contaminants and re-establish an inert surface.

  • Evaluate Column Health: If the above steps do not improve the peak shape, the stationary phase may be permanently damaged. In this case, the column will need to be replaced.

Guide 3: Optimizing GC Method Parameters

Q: Can my GC method parameters be the cause of peak tailing for 4-propylanisole?

A: Absolutely. Sub-optimal method parameters can significantly impact peak shape.

Troubleshooting Steps:

  • Inlet Temperature: If the inlet temperature is too low, 4-propylanisole may not vaporize completely and efficiently, leading to tailing. Conversely, if it is too high, it could cause degradation of the analyte or the stationary phase. For a compound with a boiling point of around 212-213°C, a starting inlet temperature of 250°C is reasonable.

  • Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Increasing the ramp rate may improve peak shape. However, a ramp that is too fast can decrease resolution. The initial oven temperature should be low enough to allow for proper focusing of the analyte at the head of the column.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. Ensure the flow rate is set to the optimal linear velocity for your column dimensions.

Data Presentation

The following table illustrates the expected impact of key GC parameters on the peak shape of 4-propylanisole, represented by the tailing factor (Tf). A tailing factor of 1.0 indicates a perfectly symmetrical peak.

ParameterCondition 1Tf (approx.)Condition 2Tf (approx.)Condition 3Tf (approx.)
Inlet Temperature 220 °C1.8250 °C1.2280 °C1.3
Oven Ramp Rate 5 °C/min1.610 °C/min1.320 °C/min1.4
Column Condition Contaminated2.5After Trimming1.4New Column1.1

Note: The tailing factor values are representative and will vary depending on the specific instrument and column conditions.

Experimental Protocols

Below are detailed methodologies for key experiments and maintenance procedures cited in the troubleshooting guides.

Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)
  • Cool Down the Inlet: Ensure the GC inlet temperature is below 50°C.

  • Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Unscrew the septum retaining nut.

  • Replace the Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut to prevent coring.

  • Remove the Liner: Carefully remove the inlet liner using clean forceps.

  • Install a New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble the Inlet: Reassemble the inlet components.

  • Restore Carrier Gas and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut and other fittings.

Protocol 2: GC Column Trimming
  • Cool Down the Oven and Inlet: Ensure both the oven and inlet are at a safe temperature.

  • Turn Off Gases: Turn off all gases to the instrument.

  • Disconnect the Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column. Inspect the cut under magnification to ensure it is clean and at a 90-degree angle.

  • Reinstall the Column: Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.

  • Restore Gases and Leak Check: Turn the gases back on and perform a leak check at the inlet fitting.

Protocol 3: Example GC Method for 4-Propylanisole Analysis

This is a starting point for method development and may require optimization for your specific instrument and application. This method is based on typical parameters for similar aromatic compounds like anethole (B165797) and estragole.[8][9][10]

  • GC System: Agilent 7890B or equivalent with FID detector

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Split/Splitless

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector Temperature: 280 °C

  • Sample Preparation: Dilute 4-propylanisole standard in a suitable solvent like hexane (B92381) or ethanol (B145695) to a concentration of approximately 100 µg/mL.

Visualizations

The following diagrams illustrate key troubleshooting workflows and relationships.

Peak_Tailing_Troubleshooting_Workflow start Peak Tailing Observed for 4-Propylanisole check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical/Mechanical Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction (Active Sites) check_all_peaks->chemical_issue No check_installation Check Column Installation (Cut & Position) physical_issue->check_installation inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) chemical_issue->inlet_maintenance trim_column Trim 10-20 cm from Column Inlet inlet_maintenance->trim_column Issue Persists resolved Problem Resolved inlet_maintenance->resolved Resolved condition_column Condition (Bake-out) Column trim_column->condition_column Issue Persists trim_column->resolved Resolved optimize_method Optimize GC Method (Temperatures, Flow Rate) check_installation->optimize_method check_installation->resolved Resolved replace_column Replace Column optimize_method->replace_column Issue Persists optimize_method->resolved Resolved condition_column->optimize_method Issue Persists condition_column->resolved Resolved replace_column->resolved Resolved

Caption: A logical workflow for troubleshooting peak tailing in GC.

Causes_of_Peak_Tailing main_cause Peak Tailing of 4-Propylanisole sub_causes1 Active Sites main_cause->sub_causes1 sub_causes2 Column Issues main_cause->sub_causes2 sub_causes3 Method Parameters main_cause->sub_causes3 sub_causes4 Installation & Hardware main_cause->sub_causes4 cause1a Liner Contamination sub_causes1->cause1a cause1b Septum Particles sub_causes1->cause1b cause1c Exposed Silanols sub_causes1->cause1c cause2a Stationary Phase Degradation sub_causes2->cause2a cause2b Contamination at Column Head sub_causes2->cause2b cause3a Incorrect Inlet Temperature sub_causes3->cause3a cause3b Sub-optimal Oven Program sub_causes3->cause3b cause3c Incorrect Flow Rate sub_causes3->cause3c cause4a Poor Column Cut sub_causes4->cause4a cause4b Incorrect Column Position sub_causes4->cause4b cause4c System Leaks sub_causes4->cause4c

Caption: Common causes of peak tailing for 4-propylanisole in GC.

References

Technical Support Center: Purification of 1-Methoxy-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Methoxy-4-propylbenzene. It details protocols for removing common impurities and achieving high purity for experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in commercial this compound?

Commercial this compound, also known as p-propylanisole, is often synthesized via Friedel-Crafts alkylation of anisole (B1667542).[1] Consequently, the primary impurities are typically:

  • Isomers: Ortho- (2-propyl) and meta- (3-propyl) isomers of 1-methoxy-propylbenzene.

  • Unreacted Starting Materials: Residual anisole.

  • Byproducts: Poly-alkylated species and other reaction byproducts.

  • Solvent and Water: Residual solvents from the synthesis and workup, as well as moisture.

Q2: My this compound has a yellow tint. What does this indicate and how can I remove it?

A yellow tint can indicate the presence of phenolic impurities or degradation products. An initial purification step of washing with a mild aqueous base can often resolve this.

Troubleshooting Protocol: Base Wash

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 5% aqueous sodium hydroxide (B78521) (NaOH) solution to remove acidic impurities.

  • Separate the aqueous layer.

  • Wash the organic layer with water until the aqueous wash is neutral.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Q3: How can I remove residual water from my this compound?

Residual water can be effectively removed by azeotropic distillation or by using a drying agent followed by distillation. For trace amounts of moisture in anisole, a method using carbon monoxide gas has also been described.[2]

Q4: What is the best method to separate the isomers of this compound?

The choice of method depends on the desired purity level and the available equipment.

  • Preparative Gas Chromatography (Prep GC): For achieving very high purity (>99%), preparative GC is the recommended method. It is particularly effective for separating isomers with very close boiling points.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for removing impurities with significantly different boiling points, such as residual anisole and potentially the ortho- and meta-isomers.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head, condenser, and receiving flasks

  • Heating mantle with magnetic stirring

  • Vacuum source (optional, for reduced pressure distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature at the distillation head. The first fraction to distill will be the component with the lowest boiling point (likely residual anisole).

    • Collect this initial fraction in a separate receiving flask.

    • As the temperature rises and stabilizes near the boiling point of this compound (approximately 211-215 °C at atmospheric pressure), change to a clean receiving flask to collect the main product fraction.[3][4][5][6][7][8]

    • Collect the product over a narrow temperature range (e.g., 2-3 °C) to ensure high purity.

  • Purity Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Protocol 2: High-Purity Isomer Separation by Preparative Gas Chromatography (Prep GC)

This method is ideal for isolating the para-isomer from its ortho- and meta- counterparts to a high degree of purity.

Instrumentation and Columns:

  • A preparative gas chromatograph equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD) and fraction collector.

  • A column with a stationary phase appropriate for separating aromatic isomers (e.g., a polar stationary phase like polyethylene (B3416737) glycol or a specific column for isomer separation).

Procedure:

  • Method Development: Develop an analytical GC method to achieve baseline separation of the this compound isomers. This will involve optimizing the temperature program, carrier gas flow rate, and other GC parameters.

  • Sample Preparation: The crude material may need to be filtered or pre-treated depending on the presence of non-volatile impurities.

  • Preparative Run:

    • Inject an appropriate volume of the crude this compound onto the preparative GC column.

    • Run the established GC method.

    • Set the fraction collector to isolate the peak corresponding to the desired para-isomer based on the retention time determined during method development.

  • Product Collection: The purified product is condensed and collected in a cooled trap.

  • Purity Verification: Analyze the collected fraction using analytical GC to confirm its purity.

Quantitative Data

CompoundIUPAC NameCAS NumberBoiling Point (°C)
This compound This compound104-45-0211.5 - 215
AnisoleMethoxybenzene100-66-3153.8

Purification Workflow

The following diagram illustrates a logical workflow for the purification of commercial this compound.

PurificationWorkflow start Crude this compound wash Aqueous Base Wash (e.g., 5% NaOH) start->wash dry Dry with Anhydrous Agent (e.g., MgSO4) wash->dry distill Fractional Distillation dry->distill gc_analysis GC Analysis for Purity Check distill->gc_analysis prep_gc Preparative GC for Isomer Separation gc_analysis->prep_gc Isomers Present / Higher Purity Needed final_product High-Purity this compound gc_analysis->final_product Purity Sufficient prep_gc->final_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Enhancing the Efficiency of 1-Methoxy-4-propylbenzene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 1-methoxy-4-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for this compound?

A1: The electron-donating methoxy (B1213986) group activates the benzene (B151609) ring, making this compound amenable to various electrophilic aromatic substitution reactions. Common functionalizations include:

  • Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

  • Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the aromatic ring.

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring.

  • Friedel-Crafts Acylation: Introduction of an acyl group (-COR) onto the aromatic ring.

  • Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) onto the aromatic ring.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO) onto the aromatic ring.

The methoxy group is an ortho, para-director. Since the para position is blocked by the propyl group, substitution primarily occurs at the ortho position (C2 and C6 relative to the methoxy group).

Q2: I am observing a mixture of ortho and para isomers in my reaction with a similar anisole (B1667542) derivative. How can I control the regioselectivity?

A2: While the para position is blocked in this compound, controlling the ortho versus para selectivity is a common challenge with other anisoles. For instance, in the nitration of anisole, the ortho:para ratio is sensitive to the reaction conditions. The ratio can vary significantly with the concentration of sulfuric acid.[1] For reactions where both positions are available, steric hindrance at the ortho position, especially with bulky electrophiles, can favor para substitution. The choice of solvent and temperature can also influence the isomeric ratio.

Q3: Are there any known side reactions to be aware of when functionalizing this compound?

A3: Yes, several side reactions can occur depending on the specific reaction conditions:

  • Demethylation of the methoxy group: This is a known side reaction in Friedel-Crafts acylation when using strong Lewis acids like aluminum chloride (AlCl₃).[2]

  • Multiple substitutions: The activating nature of the methoxy group can sometimes lead to di- or even tri-substitution, especially in nitration reactions, which can result in the formation of tar-like byproducts.[3]

  • Oxidation of the propyl side chain: While the aromatic ring is activated, the propyl group can be susceptible to oxidation under harsh reaction conditions.

  • Reversibility of sulfonation: The sulfonation of aromatic compounds is a reversible reaction. The sulfonic acid group can be removed by treatment with dilute sulfuric acid.[4] This property can be strategically used to temporarily block a position on the ring.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation
Symptom Possible Cause Suggested Solution
Low conversion of starting material.Insufficiently active catalyst or deactivation of the catalyst by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous aluminum chloride or other Lewis acids.
Formation of a phenolic byproduct.Demethylation of the methoxy group by the Lewis acid.Use a milder Lewis acid catalyst. Scandium triflate (Sc(OTf)₃) or ytterbium triflate (Y(OTf)₃) are effective and less prone to causing demethylation.[2] Alternatively, zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) can be used.[2]
Complex mixture of products.The reaction may be too exothermic, leading to side reactions.Control the reaction temperature by adding the reagents slowly at a low temperature (e.g., in an ice bath).[5]
Difficulty in isolating the product during workup.The ketone product forms a stable complex with aluminum chloride.During workup, pour the reaction mixture into ice-water to hydrolyze the aluminum chloride complex and release the ketone product.[5]
Problem 2: Poor Results in Nitration
Symptom Possible Cause Suggested Solution
Formation of a dark, tarry substance.Over-nitration (di- or tri-nitration) due to the high reactivity of the substrate.[3]Use milder nitrating conditions. This can include using a lower concentration of nitric acid, a different nitrating agent (e.g., acetyl nitrate), or performing the reaction at a lower temperature.
Product does not precipitate upon quenching with ice water.The nitrated product may be soluble in the aqueous acidic mixture.Neutralize the reaction mixture carefully and extract the product with a suitable organic solvent, such as a 4:1 mixture of chloroform (B151607) and isopropanol.[6]
Inconsistent ortho to para product ratio (in related anisoles).The ratio is highly dependent on the concentration of sulfuric acid.[1]Carefully control the concentration of the sulfuric acid to achieve a more consistent isomeric ratio.

Quantitative Data

Table 1: Influence of Sulfuric Acid Concentration on the Ortho:Para Ratio in the Mononitration of Anisole at 25°C

H₂SO₄ Concentration (%)Ortho:Para Ratio
541.8
820.7

Data sourced from a study on the nitration of anisole and its derivatives.[1]

Table 2: Comparison of Catalysts for the Acylation of a Highly Activated Anisole Derivative (1,3-dimethoxybenzene)

CatalystReaction ConditionsYield (%)
Sc(OTf)₃Acetic anhydride, nitromethane, 50°C, 4h89

This data for a related compound suggests that milder catalysts can be highly effective for activated systems, minimizing side reactions like demethylation.[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0°C (ice bath), add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0°C.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Suitable organic solvent (e.g., ethyl acetate)

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, cool a solution of DMF (3.0 eq) to 0°C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add this compound (1.0 eq) to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-70°C and stir for 2-3 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate to yield the aldehyde product.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 This compound in Anhydrous DCM mix Combine Reagents at 0°C reagent1->mix reagent2 Propionyl Chloride reagent2->mix catalyst Anhydrous AlCl3 catalyst->mix react Stir at RT (4-6 hours) mix->react Warm to RT quench Quench with Ice-Water react->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash purify Purify wash->purify product Final Product purify->product

Caption: Workflow for Friedel-Crafts Acylation.

signaling_pathway reagent_dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Ion) reagent_dmf->vilsmeier_reagent reagent_pocl3 POCl3 reagent_pocl3->vilsmeier_reagent intermediate Iminium Ion Intermediate vilsmeier_reagent->intermediate substrate This compound substrate->intermediate Electrophilic Attack hydrolysis Hydrolysis (Workup) intermediate->hydrolysis product Ortho-formylated Product hydrolysis->product

Caption: Vilsmeier-Haack Reaction Pathway.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Functionalization of This compound issue Low Yield or Side Products start->issue cause1 Harsh Reaction Conditions issue->cause1 cause2 Inappropriate Catalyst issue->cause2 cause3 Presence of Moisture issue->cause3 solution1 Optimize Temperature & Reagent Stoichiometry cause1->solution1 solution2 Select Milder Catalyst cause2->solution2 solution3 Use Anhydrous Conditions cause3->solution3 outcome Improved Efficiency & Purity solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting Logic for Functionalization.

References

Preventing degradation of p-propylanisole during experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of p-propylanisole during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is p-propylanisole and why is its stability important?

A1: p-Propylanisole, also known as 1-methoxy-4-propylbenzene, is an aromatic compound used in various applications, including as a fragrance, flavoring agent, and a chemical intermediate in the synthesis of other organic compounds.[1][2][3][4][5] Its stability is crucial to ensure the consistency, reliability, and safety of experimental results and final products. Degradation can lead to the formation of impurities, which may alter the compound's properties and potentially introduce toxicity.

Q2: What are the recommended storage conditions for p-propylanisole?

A2: To minimize degradation, p-propylanisole should be stored at room temperature in a tightly sealed container, protected from light and moisture.[6] It is a combustible liquid and should be kept away from sources of ignition.[7]

Q3: What are the potential degradation pathways for p-propylanisole?

A3: Based on the structure of p-propylanisole and the reactivity of related compounds like anisole (B1667542), the following degradation pathways are possible:

  • Hydrolysis: The methoxy (B1213986) group (-OCH₃) can be cleaved under acidic or high-temperature aqueous conditions to form p-propylphenol. Studies on anisole have shown that it hydrolyzes to phenol (B47542) at elevated temperatures.[6][8]

  • Oxidation: The propyl group (-CH₂CH₂CH₃) and the aromatic ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents. This can lead to the formation of various byproducts, including alcohols, ketones, and carboxylic acids.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in appearance (e.g., color change from colorless to yellow) Oxidation of the aromatic ring or propyl group.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Ensure solvents are peroxide-free. 3. Avoid exposure to strong oxidizing agents.
Appearance of new peaks in chromatogram (e.g., HPLC, GC) Degradation of p-propylanisole into one or more new compounds.1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Use a stability-indicating analytical method to resolve p-propylanisole from its degradants. 3. Review experimental conditions (pH, temperature, light exposure) and adjust to minimize degradation.
Inconsistent experimental results Degradation of p-propylanisole leading to variable concentrations of the active compound.1. Verify the purity of the p-propylanisole stock solution before each experiment. 2. Prepare fresh solutions for each experiment. 3. Control experimental parameters such as temperature, pH, and light exposure.
Precipitate formation Formation of insoluble degradation products or reaction with container material.1. Characterize the precipitate to identify its composition. 2. Ensure the compatibility of p-propylanisole and its formulation with the storage container. 3. Filter the solution before use if a precipitate is observed.

Data on p-Propylanisole Stability

Condition Parameter Value Degradation Products Identified
Thermal Stress Temperature (°C)
Duration (hours)
% Degradation
Acidic Hydrolysis pH
Duration (hours)
% Degradation
Basic Hydrolysis pH
Duration (hours)
% Degradation
Oxidative Stress Oxidizing Agent
Concentration
Duration (hours)
% Degradation
Photostability Light Source
Intensity
Duration (hours)
% Degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of p-Propylanisole

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of p-propylanisole in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples, including a control sample (unstressed stock solution), using a stability-indicating analytical method such as HPLC or GC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate p-propylanisole from its potential degradation products.

1. Instrumentation:

  • A High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 225 nm (or the λmax of p-propylanisole).
  • Injection Volume: 10 µL.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the p-propylanisole peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare p-Propylanisole Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photodegradation stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/GC-MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of p-propylanisole.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation ppa p-Propylanisole ppp p-Propylphenol ppa->ppp Acid/Heat oxidation_products Oxidized Derivatives (e.g., alcohols, ketones) ppa->oxidation_products Oxidizing Agents/Light

Caption: Potential degradation pathways of p-propylanisole.

References

Technical Support Center: Trace Analysis of 1-Methoxy-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace analysis of 1-Methoxy-4-propylbenzene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for trace analysis of this compound?

A1: The most common and effective technique for the trace analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, which is crucial for detecting and quantifying low concentrations of the analyte in complex matrices. For enhanced sensitivity at trace levels, sample preparation techniques such as Headspace Solid-Phase Microextraction (HS-SPME) are often employed prior to GC-MS analysis.

Q2: I am not getting a detectable peak for this compound. What are the possible causes?

A2: Several factors could lead to a lack of a detectable peak. First, ensure your instrument's sensitivity is adequate for the expected concentration of the analyte. Consider using a more sensitive detector or optimizing the MS parameters. Second, review your sample preparation procedure. Inefficient extraction or loss of the volatile analyte during sample handling can significantly reduce the amount reaching the instrument. For trace analysis, techniques like HS-SPME are recommended to concentrate the analyte. Finally, verify the integrity of your analytical standard and ensure correct preparation of your calibration solutions.

Q3: My peak shape for this compound is showing significant tailing. How can I resolve this?

A3: Peak tailing in gas chromatography is a common issue that can affect resolution and integration accuracy. It is often caused by active sites in the GC system that interact with the analyte. To address this, start by performing inlet maintenance, including replacing the liner and septum. If the problem persists, you may need to trim a small portion of the analytical column from the inlet side to remove any contamination. Ensuring the column is installed correctly and at the proper depth in the inlet is also critical.

Q4: What are the key mass spectral fragments for identifying this compound?

A4: The mass spectrum of this compound is characterized by several key fragments. The molecular ion (M+) peak will be observed at m/z 150. Other significant fragment ions to look for include m/z 121, 105, 91, and 77.[1][2] Comparing the obtained mass spectrum with a reference library, such as the NIST Mass Spectral Library, is the standard practice for confirming the identity of the compound.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the trace analysis of this compound.

Problem Potential Cause Recommended Solution
No Peak or Very Low Signal Inefficient sample extraction.Optimize the sample preparation method. For aqueous samples, consider using Headspace Solid-Phase Microextraction (HS-SPME) with a suitable fiber (e.g., PDMS/DVB).
Analyte loss during sample transfer.Ensure all sample handling steps are performed quickly and at a controlled temperature to minimize volatilization.
Incorrect GC-MS parameters.Verify the injection mode (splitless is preferred for trace analysis), temperatures, and MS settings (consider using Selected Ion Monitoring - SIM mode for enhanced sensitivity).
Poor Peak Shape (Tailing) Active sites in the GC inlet.Replace the inlet liner with a deactivated one. Replace the septum.
Contamination at the head of the GC column.Trim 10-15 cm from the front of the column.
Improper column installation.Ensure the column is cut cleanly and installed at the correct height in the inlet as per the manufacturer's instructions.
Poor Reproducibility Inconsistent injection volume.Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent technique.
Variability in sample preparation.Standardize the sample preparation workflow, including extraction time, temperature, and agitation for SPME.
Matrix effects.Use an internal standard that is chemically similar to this compound to compensate for variations. Matrix-matched calibration standards may also be necessary.
Co-eluting Peaks Inadequate chromatographic separation.Optimize the GC oven temperature program. A slower ramp rate can improve the resolution of closely eluting compounds.
Incorrect column choice.Ensure the GC column stationary phase is appropriate for separating aromatic compounds. A mid-polar phase is often a good choice.

Quantitative Data Summary

The following tables provide typical quantitative performance data for the analysis of volatile aromatic compounds similar to this compound, such as trans-anethole, using HS-SPME-GC-MS.[3] These values can be used as a benchmark for method development and validation.

Table 1: Method Validation Parameters [3]

ParameterTypical Value
Linear Range0.10 - 50 µg/g
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.05 µg/g
Limit of Quantitation (LOQ)0.15 µg/g

Table 2: Precision and Accuracy

ParameterTypical Value
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Recovery90 - 110%

Experimental Protocols

Representative HS-SPME-GC-MS Method for Trace Analysis of this compound in a Liquid Matrix (e.g., Beverage)

This protocol is a representative method and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (HS-SPME)

  • Apparatus: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Procedure:

    • Pipette 10 mL of the liquid sample into a 20 mL headspace vial.

    • If required, add an internal standard solution.

    • Add 3 g of sodium chloride (NaCl) to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

    • Immediately seal the vial with the screw cap.

    • Place the vial in an autosampler tray or a heating block with magnetic stirring.

    • Equilibrate the sample at 60°C for 15 minutes with continuous agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar or mid-polar capillary column.

  • Injector: Split/splitless inlet operated in splitless mode.

  • Injector Temperature: 250°C

  • Desorption Time: 5 minutes

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/minute to 150°C.

    • Ramp 2: 20°C/minute to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitation, monitor the following ions: m/z 150, 121, 91.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquoting IS_Addition 2. Internal Standard Spiking Sample->IS_Addition Salt_Addition 3. Salt Addition IS_Addition->Salt_Addition Equilibration 4. Equilibration (60°C, 15 min) Salt_Addition->Equilibration Extraction 5. SPME Fiber Exposure (30 min) Equilibration->Extraction Desorption 6. Thermal Desorption in GC Inlet Extraction->Desorption Separation 7. Chromatographic Separation Desorption->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification Integration->Quantification

Caption: Experimental workflow for the trace analysis of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Resolution Problem Analytical Issue Encountered Check_Sample 1. Verify Sample & Standard Integrity Problem->Check_Sample Check_Prep 2. Review Sample Preparation Steps Check_Sample->Check_Prep [Sample OK] Check_GC 3. Inspect GC System (Inlet, Column) Check_Prep->Check_GC [Prep OK] Optimize_Prep Optimize Sample Prep Check_Prep->Optimize_Prep [Prep Issue] Check_MS 4. Check MS Parameters & Tuning Check_GC->Check_MS [GC OK] Perform_Maintenance Perform GC Maintenance Check_GC->Perform_Maintenance [GC Issue] Adjust_Method Adjust Method Parameters Check_MS->Adjust_Method [MS Issue] Resolved Issue Resolved Optimize_Prep->Resolved Perform_Maintenance->Resolved Adjust_Method->Resolved

Caption: Logical workflow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Analysis of 1-Methoxy-4-propylbenzene and Anethole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1-methoxy-4-propylbenzene and anethole (B165797), two closely related aromatic compounds. The primary distinction lies in the saturation of the C3 side chain, which significantly influences their physicochemical properties and potential applications in drug development and chemical synthesis. This document outlines their structural differences, presents key experimental data for their characterization, and details relevant analytical protocols.

Core Structural Differences

The fundamental difference between this compound and anethole is the nature of the three-carbon chain attached to the anisole (B1667542) (methoxybenzene) core. This compound, also known as dihydroanethole, possesses a saturated n-propyl group.[1][2] In contrast, anethole features an unsaturated propenyl group, which introduces a carbon-carbon double bond.[3][4][5]

This single structural variance has significant chemical implications. The double bond in anethole allows for the existence of cis (Z) and trans (E) stereoisomers, with the trans isomer being the more stable and common form.[3][4][6] this compound, lacking this double bond, does not exhibit such isomerism. The presence of the π-system in anethole's side chain also influences its electronic properties and reactivity compared to the saturated alkyl side chain of this compound.

G cluster_0 Structural Comparison cluster_1 Side Chains cluster_2 Resulting Compounds Anisole Anisole Core (Methoxybenzene) Propyl Propyl Group (-CH2CH2CH3) Saturated Anisole->Propyl + Propenyl Propenyl Group (-CH=CHCH3) Unsaturated Anisole->Propenyl + CompoundA This compound (Dihydroanethole) Propyl->CompoundA CompoundB Anethole (cis/trans isomers) Propenyl->CompoundB

Caption: Structural relationship between this compound and anethole.

Physicochemical Data Comparison

The structural variance between these two molecules leads to distinct physical and chemical properties, which are critical for experimental design and application. The following table summarizes their key quantitative data.

PropertyThis compound (Dihydroanethole)Anethole (trans-isomer)
Molecular Formula C₁₀H₁₄O[1][2]C₁₀H₁₂O[5][7][8]
Molecular Weight 150.22 g/mol [1][2]148.20 g/mol [5][8][9]
CAS Number 104-45-0[1][2]4180-23-8 (trans-isomer)[8][9]
Appearance Colorless to pale yellow liquid[10]Colorless liquid or white crystals (below 21°C)[6][8]
Boiling Point 212-215°C[2][10]231-237°C[6][7][8]
Melting/Congealing Point Not specified20-23°C[6][7][8]
Flash Point 90°C (194°F)[2]91°C (195°F)[7][8]
Density ~0.941 g/mL at 25°C[2]~0.983 g/mL at 25°C[7]
Refractive Index 1.503-1.506 at 20°C[10]1.557-1.561 at 20°C[6][7]
Solubility Very slightly soluble in water; soluble in alcohol and oils[2]Slightly soluble in water; high solubility in ethanol[2][4]
Synonyms p-Propylanisole, Dihydroanethole, Methyl p-propylphenyl ether[1][10][11]p-Propenylanisole, Anise camphor, 1-Methoxy-4-(1-propenyl)benzene[1][5][8]

Key Experimental Protocols

Distinguishing and characterizing this compound and anethole relies on standard analytical techniques that exploit their structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to elucidate the molecular structure by probing the magnetic properties of atomic nuclei.

  • Objective: To differentiate the saturated propyl chain from the unsaturated propenyl chain.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

    • Analysis:

      • This compound: The spectrum will show characteristic signals for a propyl group: a triplet around 0.9 ppm (CH₃), a sextet around 1.6 ppm (CH₂), and a triplet around 2.5 ppm (Ar-CH₂).

      • Anethole: The spectrum will display signals for the propenyl group, including a doublet of doublets around 1.8 ppm (CH₃), and two distinct signals in the olefinic region (6.1-6.4 ppm) for the vinyl protons, showing characteristic cis or trans coupling constants.[12] The aromatic and methoxy (B1213986) group signals will be present in both spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile compounds and identifies them based on their mass fragmentation patterns.

  • Objective: To separate the two compounds and confirm their molecular weight and identity.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like hexane (B92381) or ethyl acetate.

    • GC Separation: Inject 1 µL of the solution into a GC system equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program, for instance, starting at 60°C, holding for 2 minutes, then ramping to 240°C at 10°C/min. Helium is typically used as the carrier gas.

    • MS Detection: The eluting compounds are ionized (typically by electron ionization at 70 eV) and the resulting fragments are analyzed by a mass spectrometer.

    • Analysis:

      • The two compounds will have different retention times due to slight differences in volatility and polarity.

      • The mass spectrum for this compound will show a molecular ion peak (M⁺) at m/z 150.[1]

      • The mass spectrum for anethole will show a molecular ion peak at m/z 148.[5] Their fragmentation patterns, available in spectral databases like NIST, will also be distinct and can be used for definitive identification.[13]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, identifying functional groups.

  • Objective: To detect the presence or absence of the C=C double bond.

  • Methodology:

    • Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

    • Data Acquisition: The sample is scanned with an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

    • Analysis:

      • Anethole: The spectrum will exhibit a characteristic medium-intensity C=C stretching vibration around 1650-1600 cm⁻¹. For trans-anethole, a strong out-of-plane C-H bending vibration will be visible around 965 cm⁻¹.

      • This compound: The spectrum will lack the C=C stretching peak in the 1650-1600 cm⁻¹ region. Both compounds will show C-O stretching for the ether group (~1250 cm⁻¹) and aromatic C-H and C=C bands.[13]

References

A Comparative Analysis of Phenylpropanes in Flavor Chemistry: Eugenol, Anethole, and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of flavor chemistry, phenylpropanes stand out as a significant class of aromatic compounds that define the characteristic tastes and aromas of many spices and herbs. This guide provides a detailed comparative analysis of three prominent phenylpropanes: eugenol, anethole, and cinnamaldehyde. Tailored for researchers, scientists, and drug development professionals, this document delves into their flavor profiles, chemical properties, natural sources, and biosynthetic origins, supported by experimental data and detailed methodologies.

Comparative Overview of Phenylpropane Flavor Profiles

Eugenol, anethole, and cinnamaldehyde, while sharing a common phenylpropane backbone, exhibit distinct and complex flavor profiles that are critical to their applications in the food, fragrance, and pharmaceutical industries. A summary of their key characteristics is presented below.

PhenylpropaneChemical StructureIUPAC NameMolar Mass ( g/mol )Flavor DescriptionOdor ThresholdNatural Sources
Eugenol 4-allyl-2-methoxyphenol164.20Warm, spicy, clove-like, woody, with phenolic and sweet nuances.[1][2]6 - 100 ppb[3]Clove, nutmeg, cinnamon, basil, bay leaf.[2][3]
Anethole 1-methoxy-4-(1-propenyl)benzene148.20Sweet, licorice, anise, slightly spicy.3.5 ppbAnise, fennel, star anise.
Cinnamaldehyde (E)-3-phenylprop-2-enal132.16Spicy, cinnamon, warm, sweet, slightly balsamic.[4]50 - 750 ppb[4][5]Cinnamon bark, cassia.[4]

Biosynthesis of Phenylpropanes

Phenylpropanes are synthesized in plants via the shikimate pathway, starting from the aromatic amino acids phenylalanine and tyrosine.[6][7] A series of enzymatic reactions leads to the formation of various intermediates, which are then channeled into specific branches to produce the diverse array of phenylpropanoid compounds. The following diagram illustrates the comparative biosynthetic pathways leading to eugenol, anethole, and cinnamaldehyde.

Phenylpropane_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_eugenol Eugenol Synthesis cluster_anethole Anethole Synthesis cluster_cinnamaldehyde Cinnamaldehyde Synthesis Chorismate Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Several steps Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic acid->Cinnamoyl-CoA 4CL p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol Multiple steps p-Coumaryl alcohol p-Coumaryl alcohol p-Coumaroyl-CoA->p-Coumaryl alcohol Multiple steps Coniferyl acetate Coniferyl acetate Coniferyl alcohol->Coniferyl acetate t-Anol t-Anol p-Coumaryl alcohol->t-Anol t-anol/isoeugenol synthase Cinnamaldehyde Cinnamaldehyde Cinnamoyl-CoA->Cinnamaldehyde CCR Eugenol Eugenol Coniferyl acetate->Eugenol Eugenol synthase Anethole Anethole t-Anol->Anethole O-methyltransferase Experimental_Workflow Sample_Preparation Sample Preparation (e.g., Dilution of standards) Sensory_Analysis Sensory Analysis (Quantitative Descriptive Analysis) Sample_Preparation->Sensory_Analysis Instrumental_Analysis Instrumental Analysis (GC-MS / LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Collection_Sensory Data Collection (Intensity Ratings) Sensory_Analysis->Data_Collection_Sensory Data_Collection_Instrumental Data Collection (Chromatograms, Mass Spectra) Instrumental_Analysis->Data_Collection_Instrumental Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection_Sensory->Statistical_Analysis Compound_Identification Compound Identification (Library Matching) Data_Collection_Instrumental->Compound_Identification Quantification Quantification (Calibration Curve) Data_Collection_Instrumental->Quantification Comparative_Analysis Comparative Analysis and Reporting Statistical_Analysis->Comparative_Analysis Compound_Identification->Comparative_Analysis Quantification->Comparative_Analysis

References

Validating the Structure of Synthetic p-Propylanisole: An NMR-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural verification of synthetic p-propylanisole using Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative overview of alternative analytical techniques. This guide provides researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and logical workflows for robust molecular structure validation.

The synthesis of organic compounds such as p-propylanisole, a valuable fragrance and flavoring agent, necessitates rigorous structural confirmation to ensure purity and identity. Among the arsenal (B13267) of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for the elucidation of molecular structures in solution. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of p-propylanisole, offering a clear pathway to its structural validation.

Comparative Analysis of Structural Validation Methods

While NMR is the gold standard for the structural analysis of organic molecules, other techniques can provide complementary information. The following table compares NMR with common alternatives.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed carbon-hydrogen framework, connectivity through bonds, stereochemistryUnambiguous structure determination, non-destructiveLower sensitivity, requires soluble sample
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementMolecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample amount neededIsomers are often indistinguishable, does not provide detailed connectivity
Infrared (IR) Spectroscopy Molecular vibrations upon absorption of IR radiationPresence of functional groupsFast, simple, inexpensiveProvides limited information on the overall structure
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D atomic arrangement in the solid stateAbsolute structure determinationRequires a suitable single crystal, structure may differ in solution

¹H and ¹³C NMR Spectral Data for p-Propylanisole

The structural assignment of p-propylanisole is unequivocally confirmed by the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.11Doublet2HAr-H (ortho to OCH₃)
~6.83Doublet2HAr-H (ortho to propyl)
~3.79Singlet3H-OCH₃
~2.53Triplet2HAr-CH₂-
~1.62Sextet2H-CH₂-CH₃
~0.93Triplet3H-CH₂-CH₃
¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~157.9Ar-C (para to propyl)
~135.0Ar-C (para to OCH₃)
~129.4Ar-CH (ortho to propyl)
~113.8Ar-CH (ortho to OCH₃)
~55.2-OCH₃
~37.3Ar-CH₂-
~24.6-CH₂-CH₃
~13.9-CH₂-CH₃

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Dissolve 5-25 mg of the synthetic p-propylanisole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]

  • The solvent should be chosen to fully dissolve the sample and to avoid signal overlap with the analyte.[2]

  • Transfer the solution to a standard 5 mm NMR tube.

  • For quantitative measurements, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to provide a chemical shift reference at 0 ppm.[1]

2. NMR Data Acquisition:

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment is typically used.

    • The spectral width is generally set to 12-16 ppm.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are common.

    • For a moderately concentrated sample, 8-16 scans are usually sufficient.[2]

  • ¹³C NMR Spectroscopy:

    • A standard proton-decoupled single-pulse experiment is employed to simplify the spectrum by removing C-H coupling.

    • The spectral width is typically set from 0 to 220 ppm.

    • An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are used.

    • The number of scans can range from 128 to several thousand, depending on the sample concentration.[2]

3. Data Processing and Interpretation:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain NMR spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the internal standard or the residual solvent peak.

  • Integration of the ¹H NMR signals provides the relative ratio of protons in different environments.[3]

  • The splitting patterns (multiplicity) in the ¹H NMR spectrum are analyzed to determine the number of neighboring protons, following the n+1 rule.[3]

Workflow for Structure Validation by NMR

The following diagram illustrates the logical workflow for validating the structure of a synthetic compound using NMR spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesize p-Propylanisole Purification Purify Crude Product Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C ProcessData Process NMR Data Acquire1H->ProcessData Acquire13C->ProcessData AnalyzeSpectra Analyze Chemical Shifts, Integration & Splitting ProcessData->AnalyzeSpectra CompareData Compare with Expected Spectra AnalyzeSpectra->CompareData StructureValidation Structure Validated CompareData->StructureValidation Match StructureMismatch Structure Mismatch CompareData->StructureMismatch No Match

Caption: Workflow for the structural validation of synthetic p-propylanisole using NMR spectroscopy.

References

A Comparative Analysis of Dihydroanethole's Mass Spectrum with Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of analytical chemistry and drug development, precise molecular identification is paramount. This guide provides a detailed comparison of the electron ionization mass spectrum of Dihydroanethole with its structurally similar compounds, Anethole and Estragole, by cross-referencing with the NIST (National Institute of Standards and Technology) database. The presented data facilitates a clear understanding of the fragmentation patterns, enabling confident differentiation of these closely related aromatic compounds.

Mass Spectral Data Comparison

The following table summarizes the key mass spectral data for Dihydroanethole, Anethole, and Estragole, obtained through analysis of their respective spectra from the NIST Mass Spectrometry Data Center. The values for mass-to-charge ratio (m/z) and relative intensity (%) provide a quantitative basis for comparison.

m/zDihydroanethole (Relative Intensity %)Anethole (Relative Intensity %)Estragole (Relative Intensity %)
15025--
148-100100
147-4030
135-1520
122100--
121-2025
117-2535
10730--
105-2015
91151520
7810--
77102025

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The acquisition of the referenced mass spectra was performed using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and powerful technique for the analysis of volatile and semi-volatile organic compounds.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer: A quadrupole or ion trap mass analyzer with an electron ionization (EI) source.

Methodology:

  • Sample Preparation: A dilute solution of the analyte (Dihydroanethole, Anethole, or Estragole) is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The column is housed in an oven with a programmable temperature ramp. This temperature gradient allows for the separation of different components of a mixture based on their boiling points and interactions with the stationary phase of the column.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M+•), and also induces fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Acquisition and Analysis: The instrument's software records the mass spectrum, which is a plot of relative ion abundance versus m/z. For identification, the acquired spectrum is compared against a reference library, such as the NIST Mass Spectral Library.

Logical Workflow for Mass Spectral Analysis

The following diagram illustrates the logical workflow from sample analysis to compound identification using a mass spectral database.

Mass_Spectral_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Sample Sample Preparation GCMS GC-MS Analysis Sample->GCMS RawData Raw Mass Spectrum Data GCMS->RawData Deconvolution Peak Deconvolution RawData->Deconvolution LibrarySearch NIST Database Search Deconvolution->LibrarySearch Match Spectral Match Found LibrarySearch->Match High Confidence NoMatch No Match Found LibrarySearch->NoMatch Low Confidence Identification Compound Identification Match->Identification FurtherAnalysis Further Structural Elucidation NoMatch->FurtherAnalysis

Caption: Workflow of mass spectral analysis.

A Comprehensive Guide to the Isomeric Differentiation of Propyl-Substituted Anisoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of positional isomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. Propyl-substituted anisoles, with the formula C₁₀H₁₄O, exist as three distinct positional isomers: 2-propylanisole (ortho-), 3-propylanisole (meta-), and 4-propylanisole (para-). The position of the propyl group on the anisole (B1667542) ring significantly influences the molecule's physicochemical properties and biological activity. This guide provides a detailed comparison of the analytical techniques used to differentiate these isomers, supported by experimental data and detailed protocols.

Spectroscopic Comparison

The primary analytical techniques for distinguishing between the ortho-, meta-, and para-isomers of propylanisole are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique fingerprint of the molecule, allowing for unambiguous identification.

NMR spectroscopy is a powerful tool for elucidating molecular structure, and it is particularly effective in differentiating positional isomers.[1][2] The chemical shifts and splitting patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their electronic environment, which is directly influenced by the substitution pattern on the aromatic ring.[3][4]

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most diagnostic for differentiating the three isomers. The substitution pattern dictates the number of distinct aromatic protons and their coupling patterns. The signals from the propyl group and the methoxy (B1213986) group also show subtle differences in their chemical shifts.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons in the ¹³C NMR spectrum provide a clear distinction between the isomers. Due to symmetry, the para-isomer will show fewer signals in the aromatic region compared to the ortho- and meta-isomers.[1]

Data Presentation

The following tables summarize the key spectroscopic data for the isomeric differentiation of propyl-substituted anisoles.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment2-Propylanisole (ortho)3-Propylanisole (meta)4-Propylanisole (para)
Aromatic Protons ~7.15-6.80 (m, 4H)~7.20-6.70 (m, 4H)~7.09 (d, 2H), ~6.83 (d, 2H)
-OCH₃ Protons ~3.82 (s, 3H)~3.80 (s, 3H)~3.79 (s, 3H)
-CH₂- (propyl) ~2.55 (t, 2H)~2.58 (t, 2H)~2.54 (t, 2H)
-CH₂- (propyl) ~1.65 (sextet, 2H)~1.66 (sextet, 2H)~1.62 (sextet, 2H)
-CH₃ (propyl) ~0.95 (t, 3H)~0.94 (t, 3H)~0.93 (t, 3H)
Note: Predicted values based on analogous compounds and spectral databases. Actual values may vary.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment2-Propylanisole (ortho)3-Propylanisole (meta)4-Propylanisole (para)
C-OCH₃ ~157.0~159.5~157.8
C-propyl (ipso) ~130.5~140.0~135.0
Aromatic Carbons ~126.5, 126.0, 120.5, 110.0~129.0, 121.0, 114.5, 111.0~129.5 (2C), 113.8 (2C)
-OCH₃ ~55.2~55.1~55.2
-CH₂- (propyl) ~32.0~38.0~37.5
-CH₂- (propyl) ~24.5~24.5~24.3
-CH₃ (propyl) ~14.0~14.0~13.9
Note: Predicted values based on analogous compounds and spectral databases. Actual values may vary.

GC-MS is a highly sensitive technique that separates volatile compounds and provides information about their molecular weight and fragmentation patterns.[5] While the three propylanisole isomers have the same molecular weight (150.22 g/mol ), their fragmentation patterns upon electron ionization (EI) can show subtle differences.[6][7]

The mass spectra of all three isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 150. A major fragmentation pathway involves the benzylic cleavage to lose an ethyl group (-C₂H₅), resulting in a stable ion at m/z 121.[8] The relative intensities of other fragment ions can vary between the isomers.

Table 3: Comparative GC-MS Fragmentation Data

m/zPredicted Ion Structure2-Propylanisole (ortho)3-Propylanisole (meta)4-Propylanisole (para)[6]
150 [M]⁺HighHighHigh
121 [M - C₂H₅]⁺HighHighHigh (Base Peak)
91 [C₇H₇]⁺ModerateModerateModerate
77 [C₆H₅]⁺ModerateModerateLow
Note: Relative abundances are predictions and can vary based on instrumentation and conditions.

FTIR spectroscopy provides information about the functional groups and the overall structure of a molecule based on the absorption of infrared radiation.[9] The differentiation of positional isomers is often possible by analyzing the "fingerprint region" (below 1500 cm⁻¹) of the spectrum, which contains complex vibrations that are unique to the overall molecular structure.[10][11] The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern on the benzene (B151609) ring.

Table 4: Comparative FTIR Absorption Bands (cm⁻¹)

Vibrational Mode2-Propylanisole (ortho)3-Propylanisole (meta)4-Propylanisole (para)
C-H stretch (aromatic) ~3100-3000~3100-3000~3100-3000
C-H stretch (aliphatic) ~2960-2850~2960-2850~2960-2850
C=C stretch (aromatic) ~1600, 1500~1600, 1500~1610, 1510
C-O stretch (aryl ether) ~1245~1250~1247
C-H out-of-plane bend ~750 (ortho-disubstituted)~780, 690 (meta-disubstituted)~820 (para-disubstituted)
Note: Predicted values based on general IR correlation tables. Actual values may vary.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Sample Preparation: Dissolve approximately 10-20 mg of the propylanisole isomer in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.

  • Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts relative to TMS (0 ppm).

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the propylanisole isomer in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the peak corresponding to the propylanisole isomer in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it to reference spectra.

  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Analyze the positions and intensities of the absorption bands and compare them to known correlation tables and reference spectra to identify the functional groups and the substitution pattern.

Visualizations

G cluster_ortho 2-Propylanisole (ortho) cluster_meta 3-Propylanisole (meta) cluster_para 4-Propylanisole (para) ortho ortho meta meta para para

Caption: Chemical structures of propyl-substituted anisole isomers.

workflow start Isomeric Mixture of Propylanisoles gc Gas Chromatography (GC) Separation start->gc nmr NMR Spectroscopy (¹H and ¹³C) start->nmr For pure samples ftir FTIR Spectroscopy start->ftir For pure samples ms Mass Spectrometry (MS) gc->ms Separated Isomers analysis Data Analysis and Comparison nmr->analysis Chemical Shifts & Coupling ftir->analysis Absorption Bands ms->analysis Fragmentation Patterns identification Isomer Identification analysis->identification

Caption: Experimental workflow for isomeric differentiation.

fragmentation M [Propylanisole]⁺ (m/z 150) frag1 [M - C₂H₅]⁺ (m/z 121) M->frag1 - C₂H₅ frag2 [C₇H₇]⁺ (m/z 91) frag1->frag2 - OCH₂

Caption: Key mass spectrometry fragmentation pathway.

References

Quantitative comparison of 1-Methoxy-4-propylbenzene in different plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1-Methoxy-4-propylbenzene in Botanical Extracts

For researchers and professionals in the fields of drug development and natural products, understanding the quantitative distribution of specific bioactive compounds across different plant species is of paramount importance. This guide provides a comparative overview of this compound, a phenylpropane derivative, in various plant extracts. While quantitative data for this compound is not widely available in the public domain, this document compiles its reported occurrences and details the standard experimental methodologies for its extraction and quantification, enabling researchers to conduct their own comparative studies.

Occurrence of this compound in Plants

This compound, also known as p-propylanisole or dihydroanethole, has been identified in several plant species, particularly within essential oils. However, specific quantitative comparisons across a wide range of plants are scarce in current literature. The compound has been detected in herbs and spices, and has been specifically reported in Mangifera indica (mango).[1][2][3] Its presence suggests a potential role as a biomarker for the consumption of certain foods.[1][2]

Plant SpeciesPart of PlantReference
Unspecified herbs and spicesNot specified[1][2]
Mangifera indica (Mango)Not specified[3]

Note: The table indicates the presence of the compound, but quantitative data is not provided in the cited sources.

Experimental Protocols for Quantification

The standard and most widely accepted method for the quantitative analysis of volatile compounds like this compound in plant extracts involves essential oil extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common technique for extracting essential oils from plant materials.[4][5]

Protocol:

  • Sample Preparation: The plant material (e.g., leaves, stems, flowers) is cut into small pieces to increase the surface area for efficient extraction.[4]

  • Distillation Setup: The plant material is placed in a round-bottom flask and covered with water.[4] A Clevenger-type apparatus is typically used for this process.[5]

  • Hydrodistillation: The flask is heated, and the resulting steam, carrying the volatile essential oils, is passed through a condenser. The distillation process is typically run for 3 to 4 hours.[4][5]

  • Collection: The condensed mixture of water and essential oil is collected. Due to their immiscibility, the essential oil can be separated from the aqueous layer.

  • Solvent Extraction (Optional): To ensure complete recovery, the aqueous layer can be further extracted with an organic solvent such as diethyl ether.[4]

  • Drying: The collected essential oil or the solvent extract is dried using an anhydrous salt like magnesium sulfate (B86663) to remove any residual water.[4]

  • Yield Calculation: The final weight of the extracted essential oil is recorded to determine the yield.[4]

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile sample.[5][6][7]

Protocol:

  • Sample Preparation: A small, precise volume (e.g., 1 µL) of the extracted essential oil is diluted in a suitable solvent, such as methanol.[7]

  • Injection: The diluted sample is injected into the GC-MS system.[7]

  • Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., HP-5MS).[7] A temperature program is used to facilitate the separation, for example, starting at 60°C and gradually increasing to 240°C.[7] Helium is commonly used as the carrier gas.[7]

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST).[6]

  • Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. For accurate quantification, a calibration curve is typically prepared using a certified standard of this compound at various known concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantitative analysis of this compound from plant materials.

experimental_workflow cluster_extraction Essential Oil Extraction cluster_analysis Quantitative Analysis plant_material Plant Material comminution Comminution plant_material->comminution hydrodistillation Hydrodistillation comminution->hydrodistillation collection Essential Oil Collection hydrodistillation->collection drying Drying collection->drying sample_prep Sample Preparation (Dilution) drying->sample_prep Extracted Essential Oil gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis final_result Concentration of This compound data_analysis->final_result Quantitative Results

Caption: Experimental workflow for this compound analysis.

References

A Comparative Analysis of 1-Methoxy-4-propylbenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties and potential biological activities of 1-Methoxy-4-propylbenzene and its ortho- and meta-isomers: 1-Methoxy-2-propylbenzene and 1-Methoxy-3-propylbenzene. While direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature, this document collates existing data on these and structurally related compounds to offer insights into their potential pharmacological profiles.

Physicochemical Properties

The position of the propyl group on the anisole (B1667542) ring influences the physicochemical properties of these isomers, which in turn can affect their biological activity. A summary of key computed and experimental properties is presented in Table 1.

Property1-Methoxy-2-propylbenzene (ortho)1-Methoxy-3-propylbenzene (meta)This compound (para)
Molecular Formula C₁₀H₁₄OC₁₀H₁₄OC₁₀H₁₄O
Molecular Weight 150.22 g/mol 150.22 g/mol 150.22 g/mol [1]
CAS Number 13629-73-762103-69-9104-45-0[1]
Boiling Point 203-204 °CNot available212-213 °C[1]
Density 0.96 g/cm³Not available0.94 g/cm³[1]
LogP 3.73.73.5[1]
Refractive Index 1.508Not available1.503-1.506[1]

Comparative Biological Activities

The biological activities of substituted phenols and their ether derivatives are often linked to their chemical structure, including the nature and position of substituents on the aromatic ring.

Antimicrobial Activity

It is hypothesized that the para-substituted isomer may exhibit significant antimicrobial activity due to a favorable balance of lipophilicity and steric factors, allowing for effective interaction with bacterial membranes.

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. In the case of methoxy-substituted compounds like the isomers , the antioxidant potential may be reduced compared to their phenolic precursors (propylphenols) due to the absence of a free hydroxyl group. However, the methoxy (B1213986) group can still influence the electronic properties of the aromatic ring and potentially contribute to some radical scavenging activity. The overall antioxidant capacity is expected to be modest for these ether derivatives.

Cytotoxicity

The cytotoxicity of these isomers is an important consideration for any potential therapeutic application. Data on the specific cytotoxicity of 1-methoxy-propylbenzene isomers is scarce. However, studies on related compounds, such as estragole (B85927) (an isomer of anethole (B165797) with a terminal double bond), have raised concerns about potential carcinogenicity. It is crucial to evaluate the cytotoxic profile of these compounds against various cell lines to determine their therapeutic index.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds (1-methoxy-2-propylbenzene, 1-methoxy-3-propylbenzene, and this compound) are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

DPPH Radical Scavenging Assay

The antioxidant activity can be assessed by measuring the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the chemical structures of the isomers and a conceptual workflow for their comparative biological evaluation.

G Chemical Structures of 1-Methoxy-propylbenzene Isomers cluster_ortho 1-Methoxy-2-propylbenzene (ortho) cluster_meta 1-Methoxy-3-propylbenzene (meta) cluster_para This compound (para) ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para isomers of 1-Methoxy-propylbenzene.

G Comparative Biological Activity Workflow cluster_assays Biological Assays cluster_analysis Data Analysis isomers 1-Methoxy-propylbenzene Isomers (ortho, meta, para) antimicrobial Antimicrobial Assays (e.g., MIC) isomers->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) isomers->antioxidant cytotoxicity Cytotoxicity Assays (e.g., MTT) isomers->cytotoxicity comparison Comparative Analysis of IC50, MIC, etc. antimicrobial->comparison antioxidant->comparison cytotoxicity->comparison sar Structure-Activity Relationship (SAR) comparison->sar conclusion Conclusion on Isomer-Specific Activity sar->conclusion

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Methoxy-4-propylbenzene and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 1-Methoxy-4-propylbenzene and its structurally related compounds, anethole (B165797) and estragole (B85927). Given the limited availability of specific validation data for this compound, this document leverages comprehensive data from validated methods for anethole and estragole to present a reliable reference for researchers. The guide details experimental protocols and presents key validation parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.

Quantitative Data Summary

The performance of analytical methods is critically assessed through a series of validation parameters. Below is a summary of typical validation data for the quantification of estragole and anethole using GC-MS and HPLC. These values serve as a benchmark for developing and validating a method for this compound.

Table 1: Comparison of GC-MS Method Validation Parameters

Validation ParameterTypical Performance for Estragole QuantificationTypical Performance for Anethole QuantificationAcceptance Criteria (ICH Q2(R1) Guideline)
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.99
Range 0.5 - 25 ppm0.10–10.00 µg/mLDefined by linearity, accuracy, and precision
Limit of Detection (LOD) 0.07 - 10 ng/mL0.05 µg/gSignal-to-Noise Ratio (S/N) ≈ 3
Limit of Quantification (LOQ) 0.2 - 10 ng/mL0.15 µg/gS/N ≈ 10; RSD ≤ 20%
Accuracy (% Recovery) 94 - 105%80.23–115.41 %Typically 80 - 120%
Precision (% RSD) ≤ 9.0% (Intra-day)≤ 12.03 % (Intra-day)Typically ≤ 15%

Table 2: Comparison of HPLC Method Validation Parameters

Validation ParameterTypical Performance for Estragole QuantificationTypical Performance for Anethole QuantificationAcceptance Criteria (ICH Q2(R1) Guideline)
Linearity (r²) ≥ 0.999≥ 0.9945≥ 0.99
Range 0.5 - 100 mg/L0.5 - 3 µg/mLDefined by linearity, accuracy, and precision
Limit of Detection (LOD) 0.11 - 0.16 mg/L0.1 µg/mLSignal-to-Noise Ratio (S/N) ≈ 3
Limit of Quantification (LOQ) 0.35 - 0.48 mg/L0.5 µg/mLS/N ≈ 10; RSD ≤ 20%
Accuracy (% Recovery) 78 - 100%90.74 - 103.21%Typically 80 - 120%
Precision (% RSD) < 10% (Intra-day)< 3 % (Intra-day)Typically ≤ 15%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the quantification of aromatic compounds like this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the quantitative analysis of this compound and similar compounds in a sample matrix.

1. Sample Preparation:

  • Stock Solution: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or hexane.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of an appropriate internal standard (e.g., p-anisaldehyde for estragole analysis) at a concentration of 1 mg/mL in the same solvent.[1]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired concentration range (e.g., 0.1 to 50 µg/mL).[2] Spike each standard with a constant amount of the internal standard.

  • Sample Preparation: Depending on the matrix, an extraction step such as liquid-liquid extraction or solid-phase extraction may be necessary. For volatile compounds in solid matrices, headspace solid-phase microextraction (HS-SPME) is often employed.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS fused-silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400. For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of the analyte and internal standard.

3. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • The concentration of the analyte in the samples is determined using the regression equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the HPLC-based quantification of this compound and similar aromatic compounds.

1. Sample Preparation:

  • Stock Solution: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).

  • Calibration Standards: Prepare a series of calibration standards by serial diluting the stock solution with the mobile phase to achieve concentrations within the desired range (e.g., 0.5 to 100 µg/mL).

  • Sample Preparation: Samples may require filtration through a 0.45 µm syringe filter before injection to remove particulate matter. Complex matrices may necessitate an extraction step.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is an isocratic mobile phase of Acetonitrile:Water (70:30, v/v). The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The wavelength should be set to the absorbance maximum of the analyte (e.g., around 259 nm for anethole).[3][4]

3. Data Analysis:

  • A calibration curve is generated by plotting the peak area of the analyte versus the concentration of the calibration standards.

  • The concentration of the analyte in the samples is calculated from the linear regression equation of the calibration curve.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of a typical analytical method validation process, as outlined by ICH guidelines.

AnalyticalMethodValidation MethodDevelopment Method Development & Optimization ValidationProtocol Prepare Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision Robustness Robustness ValidationProtocol->Robustness DataAnalysis Data Analysis & Comparison with Acceptance Criteria Specificity->DataAnalysis Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Range->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD->DataAnalysis LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport

Caption: Workflow of Analytical Method Validation.

This guide provides a foundational understanding and practical protocols for the analytical validation of methods for quantifying this compound and related compounds. Researchers are encouraged to adapt and optimize these methods based on their specific sample matrices and instrumentation, ensuring adherence to regulatory guidelines for robust and reliable data.

References

A Comparative Spectroscopic Analysis of 1-Methoxy-4-propylbenzene and 1-Methoxy-4-propenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectral characteristics of 1-Methoxy-4-propylbenzene and 1-Methoxy-4-propenylbenzene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide summarizes key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.

Molecular Structures

The primary structural difference between this compound and 1-Methoxy-4-propenylbenzene lies in the nature of the C3 side chain attached to the anisole (B1667542) ring. This compound possesses a saturated propyl group, whereas 1-Methoxy-4-propenylbenzene contains an unsaturated propenyl group, leading to significant variations in their respective spectra.

G Structural Comparison cluster_0 This compound cluster_1 1-Methoxy-4-propenylbenzene mol1 mol2

Caption: Chemical structures of the two molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for this compound and 1-Methoxy-4-propenylbenzene.

¹H NMR Data
This compound 1-Methoxy-4-propenylbenzene (trans-Anethole)
Chemical Shift (ppm) Assignment
7.11 (d, J=8.6 Hz, 2H)Aromatic (ortho to OMe)
6.83 (d, J=8.6 Hz, 2H)Aromatic (meta to OMe)
3.79 (s, 3H)Methoxy (-OCH₃)
2.54 (t, J=7.6 Hz, 2H)Benzylic (-CH₂-)
1.62 (sext, J=7.5 Hz, 2H)Methylene (-CH₂-)
0.93 (t, J=7.4 Hz, 3H)Methyl (-CH₃)
¹³C NMR Data
This compound 1-Methoxy-4-propenylbenzene (trans-Anethole)
Chemical Shift (ppm) Assignment
157.9Aromatic (C-OMe)
134.8Aromatic (C-propyl)
129.3Aromatic (CH, ortho to OMe)
113.7Aromatic (CH, meta to OMe)
55.2Methoxy (-OCH₃)
37.4Benzylic (-CH₂)
24.6Methylene (-CH₂-)
13.9Methyl (-CH₃)
IR Spectral Data
This compound 1-Methoxy-4-propenylbenzene
Wavenumber (cm⁻¹) Assignment
3000-2850C-H stretch (aliphatic)[1]
~1610, ~1510C=C stretch (aromatic)
~1245C-O stretch (aryl ether)
Mass Spectrometry Data
This compound [2][3][4][5][6]1-Methoxy-4-propenylbenzene
m/z Relative Intensity
15018.17
12199.99
91~10
77~9

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Filter the solution into a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).[8]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are common to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard (TMS at 0 ppm). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) : If the sample is a liquid, place a drop of the pure sample between two salt plates (e.g., NaCl or KBr).[9] If the sample is a solid, dissolve it in a volatile solvent, drop the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[10]

  • Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

  • Data Analysis : Identify the characteristic absorption bands corresponding to different functional groups present in the molecule.[11]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like these, gas chromatography-mass spectrometry (GC-MS) is a common method.[12]

  • Ionization : The sample molecules are ionized, typically using electron impact (EI) or chemical ionization (CI).[12] EI involves bombarding the sample with high-energy electrons, which often causes fragmentation of the molecule.[13]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[14]

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.[12]

Workflow and Data Interpretation

The general workflow for spectroscopic analysis involves a systematic approach to elucidating the molecular structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation NMR NMR Spectroscopy NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Group Identification IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for spectral analysis.

Conclusion

The spectral data of this compound and 1-Methoxy-4-propenylbenzene exhibit distinct differences that are directly attributable to the saturated versus unsaturated nature of their respective side chains. In the ¹H and ¹³C NMR spectra, the presence of vinylic protons and carbons in 1-Methoxy-4-propenylbenzene gives rise to characteristic signals in the olefinic region, which are absent in the spectrum of this compound. The IR spectrum of 1-Methoxy-4-propenylbenzene is distinguished by a C-H bending absorption for the trans-alkene. Mass spectrometry reveals a difference in the molecular ion peak and distinct fragmentation patterns, with this compound showing a prominent peak due to the loss of an ethyl group, a characteristic fragmentation of propylbenzenes. These spectroscopic differences provide a clear and definitive means of distinguishing between these two closely related compounds.

References

Confirming the Identity of 1-Methoxy-4-propylbenzene using IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the infrared (IR) spectroscopic features of 1-Methoxy-4-propylbenzene against relevant alternatives, supported by experimental data and protocols. The focus is on leveraging the diagnostic power of IR spectroscopy to unequivocally confirm the molecular structure and substitution pattern of this compound.

Introduction to this compound and IR Spectroscopy

This compound is an organic compound with a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a propyl group (-CH₂CH₂CH₃) at the para (1,4) positions. Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrational modes. Each functional group within a molecule absorbs IR radiation at a characteristic frequency, making the resulting spectrum a unique molecular "fingerprint." This allows for the identification of functional groups and, in many cases, the elucidation of the overall molecular structure.

Expected Infrared Absorption Profile of this compound

The IR spectrum of this compound is characterized by the vibrational modes of its three key components: the aromatic ring, the alkyl propyl chain, and the aryl-alkyl ether linkage.

Key Spectroscopic Features:
  • Aromatic C-H Stretch: Aromatic compounds typically exhibit C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, usually in the range of 3030-3100 cm⁻¹.[1][2][3]

  • Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the propyl group will show strong absorptions just below 3000 cm⁻¹, generally in the 2850-2975 cm⁻¹ region.[4]

  • Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of absorptions in the 1450-1600 cm⁻¹ range.[2][3] Typically, two prominent peaks are observed around 1500 cm⁻¹ and 1600 cm⁻¹.[2][3]

  • Ether C-O Stretch: Aryl-alkyl ethers, like this compound, are characterized by two strong C-O stretching bands. An asymmetrical stretch appears at a higher wavenumber, typically around 1250 cm⁻¹, and a symmetrical stretch is found near 1040 cm⁻¹.[5]

  • Aromatic Substitution Pattern: The region between 690 cm⁻¹ and 900 cm⁻¹ is crucial for determining the substitution pattern of the benzene ring.[1][2][3] For a 1,4-disubstituted (para) benzene ring, a strong absorption due to C-H out-of-plane bending is expected in the 810-840 cm⁻¹ range.[3]

  • Overtone Bands: Weak absorption bands are often visible in the 1660-2000 cm⁻¹ region.[1][2][3] The pattern of these overtones can also be indicative of the benzene ring's substitution pattern.[1][6]

Data Presentation: Comparative IR Absorption Data

The following table summarizes the expected IR absorption frequencies for this compound and compares them with its structural isomers (ortho- and meta-substituted) and a related compound, propylbenzene (B89791), to highlight the diagnostic differences.

Vibrational Mode This compound (para) 1-Methoxy-2-propylbenzene (ortho) 1-Methoxy-3-propylbenzene (meta) Propylbenzene (monosubstituted)
Aromatic C-H Stretch (cm⁻¹) ~3030-3100~3030-3100~3030-3100~3030-3100
Aliphatic C-H Stretch (cm⁻¹) ~2850-2975~2850-2975~2850-2975~2850-2975[4]
Aromatic C=C Stretch (cm⁻¹) ~1600, ~1500~1600, ~1500~1600, ~1500~1600, ~1500[4]
Asymmetric C-O-C Stretch (cm⁻¹) ~1250~1250~1250N/A
Symmetric C-O-C Stretch (cm⁻¹) ~1040~1040~1040N/A
C-H Out-of-Plane Bending (cm⁻¹) ~810-840 (strong) [3]~735-770 (strong)[3]~690-710 and ~750-790 (strong)[3]~690-710 and ~730-770 (strong)[7]

The most significant difference lies in the C-H out-of-plane bending region. The presence of a single, strong band between 810 and 840 cm⁻¹ is a clear indicator of the para-substitution pattern of this compound, distinguishing it from its ortho and meta isomers.

Experimental Protocols

Objective: To obtain a high-quality infrared spectrum of a liquid sample, such as this compound, using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific)

  • Liquid sample of this compound

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pasteur pipette or dropper

  • Volatile solvent for cleaning (e.g., dichloromethane (B109758) or acetone)

  • Lens tissue

Procedure:

  • Background Spectrum:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Run a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid):

    • Place one clean, dry salt plate on a clean, dry surface.

    • Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of the salt plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid creating air bubbles.

  • Acquisition of the IR Spectrum:

    • Place the salt plate assembly into the sample holder in the spectrometer's sample compartment.

    • Close the compartment lid.

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically process the data, perform the background subtraction, and display the resulting IR spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning:

    • Disassemble the salt plates.

    • Rinse the plates with a small amount of a volatile solvent.

    • Gently wipe the plates dry with a clean lens tissue.

    • Store the salt plates in a desiccator to protect them from moisture.

Mandatory Visualization

Caption: Logical workflow for the identification of this compound using IR spectroscopy.

Conclusion

Infrared spectroscopy is a highly effective and accessible method for confirming the identity of this compound. The presence of characteristic absorption bands for aliphatic C-H, aromatic C-H, aromatic C=C, and aryl-alkyl ether C-O stretches provides strong evidence for the principal functional groups. Crucially, the distinct, strong absorption band in the 810-840 cm⁻¹ region serves as a definitive marker for the 1,4- (para) substitution pattern, allowing for unambiguous differentiation from its ortho- and meta-isomers. This guide provides the necessary data and protocols for researchers to confidently employ IR spectroscopy for the structural confirmation of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methoxy-4-propylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Methoxy-4-propylbenzene, a combustible liquid requiring careful handling. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.

Key Safety and Disposal Information

To facilitate a quick assessment of this compound's primary hazards and handling requirements, the following table summarizes critical quantitative and qualitative data.

ParameterValue/InformationSource
GHS Signal Word Warning[1]
Hazard Statements H227: Combustible liquid[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1][2]
Flash Point 90 °C[1]
Boiling Point 215 °C[1]
Storage Store in a well-ventilated place. Keep cool.[1][2]
Incompatible Materials Oxidizing substances[3]

Standard Operating Protocol for Disposal

This protocol outlines the necessary steps for the collection, storage, and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Initial Precautions:

  • Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4][5]

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][7] No smoking is permitted in the vicinity.[1]

2. Waste Collection:

  • Designate a specific, compatible waste container for this compound. The container must be in good condition, leak-proof, and have a tightly sealing cap.[8][9][10]

  • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8] The accumulation start date should also be recorded on the label.[8]

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[11]

3. Spill Management during Collection:

  • In the event of a small spill (<1 L), absorb the material with a non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[3][12]

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.[2][7]

  • Ventilate the affected area thoroughly.[3]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[11][12]

4. Temporary Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.[13]

  • The storage area must be a well-ventilated, cool location, away from ignition sources and incompatible materials.[1][2]

  • Ensure the container is kept closed at all times except when adding waste.[8][9][10]

5. Final Disposal Procedure:

  • This compound and its container must be disposed of as hazardous waste.[3] Do not attempt to dispose of it down the drain or in regular trash.[3][4]

  • Disposal should be carried out through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[4]

  • Contact your institution's EHS or a certified hazardous waste disposal vendor to arrange for pickup and final disposal.[12]

6. Empty Container Disposal:

  • Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[3]

  • Containers can be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[4][13]

  • Once decontaminated, labels should be defaced or removed, and the container can be offered for recycling or reconditioning in accordance with institutional policies.[4][9][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in Chemical Fume Hood ppe->fume_hood collect_waste 3. Collect Waste in Labeled, Compatible Container fume_hood->collect_waste spill_check Spill Occurs? collect_waste->spill_check spill_mgmt Follow Spill Management Protocol: - Absorb with inert material - Collect for disposal - Ventilate area spill_check->spill_mgmt Yes store_waste 4. Store Sealed Container in Satellite Accumulation Area spill_check->store_waste No spill_mgmt->collect_waste contact_ehs 5. Arrange for Pickup by EHS/Licensed Vendor store_waste->contact_ehs disposal 6. Final Disposal via Approved Facility (e.g., Incineration) contact_ehs->disposal end End: Safe & Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methoxy-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the safe handling of 1-Methoxy-4-propylbenzene is essential for ensuring the safety of researchers, scientists, and drug development professionals. This document provides detailed procedural guidance, including personal protective equipment (PPE) requirements, operational plans for handling and disposal, and emergency first-aid measures.

Essential Safety Information

This compound, also known as 4-Propylanisole or Dihydroanethole, is a combustible liquid that requires careful handling in a laboratory setting.[1][2][3][4] Adherence to the safety protocols outlined below is critical to minimize risks.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Synonyms 4-Propylanisole, Dihydroanethole, Methyl p-Propylphenyl Ether[1][2]
Molecular Formula C₁₀H₁₄O[2][4]
Molecular Weight 150.22 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Hazard Classification Combustible liquid[1]

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. The type of protective equipment should be selected based on the concentration and quantity of the substance being handled at the specific workplace.[5]

Protection TypeRecommended EquipmentStandards
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses with side-shields. A face shield should be worn over safety glasses if there is a risk of explosion or significant splashing.[5][6][7]EN 166 (EU) or NIOSH (US) approved[5][6]
Skin Protection Chemical-impermeable gloves (Nitrile rubber recommended, 0.11 mm minimum thickness). A complete protective suit or a fire/flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[5][6][7]EN 374[5]
Respiratory Protection Required if exposure limits are exceeded or engineering controls are insufficient. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is recommended. For sole protection, a full-face supplied-air respirator should be used.[5][6][7]NIOSH (US) or CEN (EU) approved[5]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation Details cluster_handling Handling Procedure cluster_post Post-Handling Actions cluster_disposal Disposal Protocol prep 1. Preparation & Pre-Checks handling 2. Chemical Handling prep->handling Proceed when ready post_handling 3. Post-Handling handling->post_handling Procedure complete spill Spill/Emergency Response handling->spill If spill occurs disposal 4. Waste Disposal post_handling->disposal After cleanup prep_ppe • Don all required PPE prep_hood • Verify fume hood functionality prep_safety • Locate safety shower & eyewash prep_materials • Gather all necessary materials handle_transfer • Use spark-proof tools for transfer handle_avoid • Avoid inhalation of vapors and skin/eye contact handle_ignition • Keep away from ignition sources post_store • Store in a cool, dry, well-ventilated area post_seal • Tightly seal containers post_clean • Decontaminate work area post_ppe • Properly remove and dispose of/clean PPE disp_collect • Collect waste in labeled, closed containers disp_dispose • Dispose via an approved waste disposal plant disp_drains • Do not empty into drains

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Handling Procedure:

  • Preparation : Before handling, ensure all engineering controls, such as the chemical fume hood, are functioning correctly. Confirm that safety showers and eyewash stations are readily accessible.[5] Don all required PPE as specified in the table above, inspecting gloves for any signs of damage before use.[5]

  • Dispensing : Conduct all handling within a well-ventilated area, preferably a chemical fume hood, to minimize vapor inhalation.[5][6] Use spark-proof tools and explosion-proof equipment when transferring the liquid to prevent ignition.[6][8] Avoid direct contact with skin and eyes and prevent the inhalation of mist or vapor.[5][6] Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1][9]

  • Storage : Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[1][6][9] Keep it away from heat, sparks, and flames.[9]

  • Post-Handling : After handling, wash hands thoroughly. Decontaminate the work surface and any equipment used.

Emergency and Disposal Plans

Accidental Release Measures:

  • Personal Precautions : Evacuate personnel to a safe area and ensure adequate ventilation.[6] Remove all sources of ignition.[6][9] Avoid breathing vapors and contact with the skin or eyes.[6]

  • Containment and Cleaning : Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[6] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and collect it into a suitable, closed container for disposal.[8]

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If symptoms persist, seek medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[6]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Consult a doctor.[6]
Ingestion Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

Disposal Plan:

This material and its container must be disposed of as hazardous waste.[10] All waste material should be collected in suitable, closed containers and disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6][9] Prevent the discharge of this chemical into the environment or drains.[6][10]

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.